Dibutylazanium
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H20N+ |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
dibutylazanium |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/p+1 |
InChI Key |
JQVDAXLFBXTEQA-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH2+]CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Nomenclature of Dibutylazanium and Dibutylammonium
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
Executive Summary
In the fields of chemical research and pharmaceutical development, precision in language is paramount. The terms "dibutylazanium" and "dibutylammonium," while often used interchangeably, represent a critical distinction in chemical nomenclature that can impact literature searches, regulatory filings, and interdisciplinary communication. This guide elucidates that these two names refer to the exact same chemical entity : the cation [CH₃(CH₂)₃]₂NH₂⁺, which is the conjugate acid of dibutylamine. The core difference lies not in the chemical structure or properties, but in the system of nomenclature being applied. "Dibutylammonium" is the traditional, common name, while "dibutylazanium" is the systematic Preferred IUPAC Name (PIN). Understanding this distinction is essential for ensuring clarity, accuracy, and comprehensive data retrieval in a scientific context.
Part 1: Foundational Principles of Amine Cation Nomenclature
The cation at the center of this discussion is formed through the protonation of dibutylamine ([CH₃(CH₂)₃]₂NH), a secondary amine.[1] The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H⁺) to form a positively charged species.[2][3][4] The naming of this resulting cation can follow two primary conventions sanctioned by the International Union of Pure and Applied Chemistry (IUPAC).
-
Common Nomenclature (Functional Class): This older, yet still widely used, system names the cation by taking the name of the parent amine and replacing the "-amine" suffix with "-ammonium."
-
Systematic Substitutive Nomenclature: This is the more rigorous system, detailed in the IUPAC "Blue Book" on organic nomenclature.[5][6] It aims for unambiguous and systematic naming. For nitrogen hydrides, the parent for NH₃ is "azane," and its corresponding cation (NH₄⁺) is systematically named "azanium."[7][8][9] Substituted cations are named by adding the names of the alkyl groups as prefixes to the parent cation name, "azanium."
The IUPAC "Gold Book" serves as the definitive compendium for these chemical terms, ensuring a global standard.[10][11]
Part 2: The Dibutylammonium Cation: A Common and Historical Perspective
The name "dibutylammonium" is derived from the functional class naming convention. It is formed by identifying the parent amine, dibutylamine, and appending the "-ammonium" suffix to denote its protonated, cationic form.
-
Structure and Formation: Dibutylamine + H⁺ ⇌ Dibutylammonium
-
Context of Use: This name is prevalent in commercial chemical catalogs, laboratory settings, and a significant portion of the scientific literature. Salts of this cation are almost universally named using this convention, such as dibutylammonium bromide, dibutylammonium acetate, and dibutylammonium phosphate.[12][13][14][15] Its familiarity makes it convenient for everyday communication among chemists.
The primary drawback of this system is its potential for ambiguity with more complex, poly-functional molecules, which is why the systematic approach was developed.
Part 3: Dibutylazanium: The Systematic IUPAC Preferred Name (PIN)
The name "dibutylazanium" is the Preferred IUPAC Name (PIN), representing the highest standard of systematic nomenclature. Its construction follows a clear, hierarchical logic:
-
Identify the Parent Cation: The parent cation for a protonated amine is "azanium" (the systematic name for NH₄⁺).[7][8][16]
-
Identify the Substituents: The parent azanium cation is substituted with two butyl groups.
-
Construct the Name: The substituent names are prepended to the parent cation name, resulting in dibutylazanium .
Chemical databases like PubChem explicitly identify "dibutylazanium" as the IUPAC name for the C₈H₂₀N⁺ cation.[17] The use of the PIN is critical for patents, regulatory submissions, and publications where absolute structural clarity is required. It ensures that a chemical structure has one unique, universally recognized name, eliminating ambiguity.
Part 4: Head-to-Head Comparison and Synthesis
The relationship between dibutylamine and the resulting cation is a simple acid-base equilibrium. The distinction between the names for this cation is purely a matter of nomenclature.
Caption: Formation of the single cation from dibutylamine and its two valid names.
Table 1: Comparative Summary of Nomenclature
| Feature | Dibutylammonium | Dibutylazanium |
|---|---|---|
| Nomenclature System | Common (Functional Class) | Systematic Substitutive (IUPAC) |
| Status | Widely used and accepted | Preferred IUPAC Name (PIN)[17] |
| Chemical Formula | [CH₃(CH₂)₃]₂NH₂⁺ | [CH₃(CH₂)₃]₂NH₂⁺ |
| Parent Compound | Dibutylamine | Dibutylamine[17] |
| Primary Context | Commercial products, lab use, historical literature | Formal publications, patents, databases, regulatory affairs |
| Key Advantage | Familiarity and convenience | Unambiguity and systematic consistency |
Part 5: Practical Implications for Researchers and Drug Development Professionals
A failure to recognize both naming conventions can lead to significant gaps in knowledge retrieval and potential errors in documentation.
-
Comprehensive Literature Searches: To ensure a thorough review of prior art, safety data, or synthetic methods, researchers must search for the target cation and its salts using both "dibutylammonium" and "dibutylazanium" as keywords in databases like PubChem, Scopus, and SciFinder.
-
Clarity in Scientific Writing: For formal publications, especially in journals adhering to strict IUPAC standards, using the Preferred IUPAC Name (dibutylazanium) in the experimental or nomenclature section is best practice. The common name can be introduced once for clarity (e.g., "dibutylazanium bromide, hereafter referred to as dibutylammonium bromide").
-
Regulatory Submissions: In documents submitted to regulatory bodies (e.g., FDA, EMA), the use of the PIN is strongly encouraged to provide the most precise and unambiguous chemical identification.
Part 6: Experimental Validation Protocol: Confirmation of Cation Formation
Regardless of the name used, the chemical reality is the formation of a protonated amine. This can be unequivocally verified using standard analytical techniques. The following protocol outlines the confirmation of dibutylamine protonation using ¹H NMR spectroscopy, a self-validating system to confirm the presence of the cation.
Objective: To confirm the formation of the dibutylammonium/dibutylazanium cation by observing the characteristic downfield shift of the N-H proton and adjacent α-protons upon acidification.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation (Sample A - Neutral):
-
Dissolve ~10 mg of dibutylamine in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Sample Preparation (Sample B - Protonated):
-
Dissolve ~10 mg of dibutylamine in 0.7 mL of CDCl₃.
-
Add one drop of deuterated trifluoroacetic acid (TFA-d) to the solution to ensure complete protonation.
-
Mix thoroughly and transfer to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for both Sample A and Sample B using a 400 MHz (or higher) spectrometer.
-
Standard acquisition parameters should be used (e.g., 16 scans, 2-second relaxation delay).
-
-
Data Analysis & Expected Results:
-
Sample A (Dibutylamine): Observe the signal for the N-H proton, typically a broad singlet around δ 1.0-2.0 ppm. Note the chemical shift of the α-protons (-CH₂-N), typically around δ 2.5-2.7 ppm.
-
Sample B (Dibutylazanium/Dibutylammonium): Observe a significant downfield shift of the N-H protons (now NH₂⁺), which will appear as a broad signal, often above δ 7.0 ppm. The α-protons (-CH₂-N⁺H₂) will also shift downfield, typically to δ 2.9-3.2 ppm, due to the deshielding effect of the positive charge on the nitrogen atom.
-
Causality: The withdrawal of electron density from the surrounding protons by the newly introduced positive charge on the nitrogen atom causes the observed downfield shift, providing definitive proof of cation formation.
-
Caption: Workflow for the NMR-based validation of cation formation.
Conclusion
The distinction between dibutylazanium and dibutylammonium is a classic example of the evolution and precision of chemical nomenclature. They are not different substances but different names for the same protonated secondary amine. Dibutylammonium is the common name, rooted in tradition and convenience, while dibutylazanium is the systematic, Preferred IUPAC Name designed for ultimate clarity and universal consistency. For the modern researcher, scientist, and drug development professional, fluency in both terminologies is not a matter of pedantry but a requisite for ensuring comprehensive research, effective communication, and regulatory compliance.
References
-
PubChem. (n.d.). Dibutylammonium orthophosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylazanium. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylamine Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
PG.CHEMEASY. (2022, March 19). What is ammonium or ammonium ion? Retrieved from [Link]
-
Pediaa.Com. (2017, December 15). Difference Between Ammonia and Ammonium. Retrieved from [Link]
-
IUPAC. (2014). Amines. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). [Link]
-
Wikipedia. (n.d.). Dibutylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium. Retrieved from [Link]
- Imoto, S., et al. (2018). Effect of protonation on the solvation structure of solute N-butylamine in an aprotic ionic liquid. RSC Publishing.
-
vCalc. (2021, August 10). pKa of Dibutylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of protonation on the solvation structure of solute N-butylamine in an aprotic ionic liquid | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC Colour Books. Retrieved from [Link]
-
University of North Florida. (2023, November 29). The IUPAC Gold Book: A Compendium of Chemical Terminology. UNF Scholar Research Profiles. Retrieved from [Link]
-
Leah4sci. (2013, April 7). Naming Amines using IUPAC Nomenclature for Organic Compounds. YouTube. Retrieved from [Link]
-
IUPAC. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
PubChem. (n.d.). Ammonium. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 2.4 – IUPAC Nomenclature. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 21). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 2.4: Organic nomenclature -functional group containing compounds. Retrieved from [Link]
-
Quora. (2015, August 14). What are the chemical differences between ammonia and ammonium? Retrieved from [Link]
Sources
- 1. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 2. Effect of protonation on the solvation structure of solute N-butylamine in an aprotic ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. IUPAC Color Books - Wikipedia [en.wikipedia.org]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 7. What is ammonium or ammonium ion? - PG.CHEMEASY [chemisfast.blogspot.com]
- 8. pediaa.com [pediaa.com]
- 9. Ammonium - Wikipedia [en.wikipedia.org]
- 10. scholars.unf.edu [scholars.unf.edu]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. Dibutylammonium orthophosphate | C24H60N3O4P | CID 86672685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dibutylammonium bromide | C8H20BrN | CID 3014639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dibutylamine Acetate | C10H23NO2 | CID 12998343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 二丁胺乙酸盐浓缩液 0.5 M in H2O, LiChropur™, suitable for ion pair chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 16. Ammonium | H4N+ | CID 223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Dibutylazanium | C8H20N+ | CID 4094028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability of Dibutylazanium Salts: A Technical Guide
Executive Summary
The thermodynamic stability of dibutylazanium (commonly referred to as dibutylammonium ,
This guide provides a rigorous analysis of the physicochemical factors governing this stability, distinguishing between true molecular decomposition and evaporative dissociation. It presents self-validating experimental protocols to characterize these materials accurately, preventing common analytical artifacts that lead to overestimation of thermal lifetimes.
Part 1: Theoretical Framework & Stability Mechanisms
The Proton Transfer Equilibrium
The fundamental instability of dibutylazanium salts arises from their nature as secondary ammonium species. The salt exists in equilibrium with its neutral precursors: the volatile base (dibutylamine) and the conjugate acid.
Thermodynamic stability is achieved when the Gibbs free energy of salt formation (
-
: The difference between the
of the protonated amine ( for dibutylamine) and the acid. A is typically required for high thermal stability. -
Lattice Energy / Ion Pairing: In the liquid phase (PILs), strong coulombic interactions stabilize the ion pair against dissociation.
Decomposition Pathways
While quaternary salts (e.g., tetrabutylammonium) decompose at high temperatures via irreversible alkylation, dibutylazanium salts follow a pathway dictated by the anion's basicity.
-
Pathway A (Dissociation): Predominant in salts with weak acids (e.g., Acetate, Propionate). The salt dissociates into neutral amine and acid, which then volatilize. This is often mistaken for decomposition in TGA but is actually a phase change driven by equilibrium.
-
Pathway B (Irreversible Decomposition): Predominant in salts with strong, non-nucleophilic acids (e.g.,
, , ). Here, the salt remains ionic until sufficient energy is applied to break C-N bonds or degrade the anion.
Visualization: Stability Logic Flow
Caption: Logical pathway determining the thermal fate of dibutylazanium salts based on anion selection.
Part 2: Thermal Analysis Data
The following data summarizes the stability profiles of common dibutylazanium salts. Note the stark contrast between "Onset Temperature" (
Table 1: Comparative Thermal Stability of Dibutylazanium Salts
| Anion Class | Specific Anion | Est. Max Operating Temp (Isothermal) | Primary Instability Mode | |
| Carboxylate | Acetate | 130 - 150°C | < 80°C | Dissociation & Evaporation |
| Carboxylate | Propionate | 140 - 160°C | < 90°C | Dissociation & Evaporation |
| Inorganic | Chloride | 240 - 260°C | 180°C | Nucleophilic Attack / Sublimation |
| Inorganic | Nitrate | 220 - 240°C | 160°C | Oxidation / Decomposition |
| Fluorinated | 350 - 380°C | 250°C | C-N Bond Scission | |
| Fluorinated | 330 - 360°C | 230°C | C-N Bond Scission |
Critical Insight: Dynamic TGA (ramping at 10°C/min) significantly overestimates the stability of carboxylate salts. Because the mechanism is equilibrium-driven dissociation, the "weight loss" is rate-limited by evaporation, not bond breaking. Always rely on Isothermal TGA for process validation.
Part 3: Experimental Protocols
To ensure scientific integrity, use these self-validating protocols. The goal is to distinguish between evaporation of dissociated species and chemical decomposition.
Protocol A: Dynamic Thermogravimetric Analysis (TGA)
Purpose: Rapid screening of
-
Sample Prep: Load 5–10 mg of dry salt into a platinum pan (inert).
-
Atmosphere: Nitrogen purge (50 mL/min). Note: Oxidative atmosphere (Air) will reduce onset temperatures for organic anions.
-
Ramp: Heat from 30°C to 600°C at 10°C/min .
-
Analysis: Determine
(intersection of baseline and tangent of weight loss). -
Validation: If
is <150°C, suspect dissociation.[1] Proceed to Protocol C.
Protocol B: Isothermal Stress Test (Long-Term Stability)
Purpose: Determining realistic operating limits.
-
Method: Jump to a target temperature (e.g.,
) and hold for 120–240 minutes. -
Criterion: A weight loss rate > 0.1% per hour indicates instability.
-
Application: Essential for evaluating salts for use as ionic liquids or solvents.
Protocol C: Sealed Pan DSC (The "Closed System" Test)
Purpose: Proving the Equilibrium Mechanism. If the salt is dissociating, a sealed pan prevents the escape of amine, forcing the equilibrium back to the salt and delaying "decomposition."
-
Sample Prep:
-
Sample A: 3 mg in an Open Aluminum Pan (pinhole lid).
-
Sample B: 3 mg in a Hermetically Sealed Aluminum Pan (high pressure).
-
-
Ramp: Heat both at 5°C/min to 250°C.
-
Interpretation:
-
If Sample A shows a broad endotherm (evaporation) at 120°C, but Sample B shows no event until 200°C+, the mechanism is Dissociation .
-
If both samples degrade at the same temperature, the mechanism is Irreversible Decomposition .
-
Visualization: Experimental Workflow
Caption: Decision tree for characterizing the thermal stability of dibutylazanium salts.
Part 4: Application in Drug Development & Formulation
In pharmaceutical contexts, dibutylazanium is rarely the final drug counter-ion due to the toxicity and volatility of dibutylamine. However, it serves as an excellent model system for understanding the behavior of secondary amine drugs (e.g., desipramine, nortriptyline) in salt forms.
Salt Selection Principles
When selecting a counter-ion for a secondary amine API (Active Pharmaceutical Ingredient):
-
Avoid Volatile Acids: Using acetate or formate with a secondary amine often leads to disproportionation in the solid state (salt to free base) during shelf storage, especially in open containers.
-
Polymorphism: Dibutylazanium salts exhibit rich polymorphism. The thermal history (melting/recrystallization) described in Protocol C is vital for identifying stable polymorphs.
-
Hygroscopicity: The
cation is hydrophobic, but if paired with a hydrophilic anion (Cl-), the salt becomes hygroscopic. Pairing with lipophilic anions (e.g., salicylate, hydroxynaphthoate) significantly improves stability against moisture.
References
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237.
-
[Link]
-
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for pKa and salt selection principles).
-
[Link]
-
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42, 5963-5977.
-
[Link]
-
-
BenchChem. (2025).[2] Comparative analysis of thermal stability of different tetrabutylammonium salts. (Used for comparative anion stability trends).
-
National Institutes of Health (NIH). (2024). Thermal Stability of Protic Ionic Liquids. PubMed.
-
[Link]
-
Sources
The Role of Dibutylammonium and its Analogs as Dimensionality-Tuning and Passivating Agents in Perovskite Lattices
An In-Depth Technical Guide
Abstract
Hybrid organic-inorganic perovskites have emerged as exceptional semiconductor materials for photovoltaic and optoelectronic applications, demonstrating power conversion efficiencies that rival traditional silicon-based technologies. However, the archetypal three-dimensional (3D) perovskites, such as methylammonium lead iodide (MAPbI₃), suffer from significant environmental instability, degrading rapidly in the presence of moisture, heat, and UV radiation. This guide provides a comprehensive technical overview of a key strategy to overcome this limitation: dimensionality engineering through the incorporation of large organic cations. We focus specifically on the multifaceted role of dibutylammonium (and its related analogs like n-butylammonium and tetrabutylammonium) within the perovskite crystal lattice. This document will elucidate the core mechanisms by which these bulky cations act as spacers to form stable quasi-two-dimensional (quasi-2D) structures, passivate critical defects at grain boundaries and surfaces, and modulate crystallization kinetics to yield high-quality perovskite films with enhanced performance and longevity.
Introduction: The Stability Challenge in 3D Perovskites
Hybrid organometal halide perovskites, with the general formula ABX₃, have revolutionized the field of photovoltaics due to their remarkable optoelectronic properties, including high power conversion efficiencies (PCE), long charge-carrier diffusion lengths, and tunable bandgaps.[1][2] The most widely studied composition, methylammonium lead iodide (MAPbI₃), has been a benchmark for high performance.[1]
However, the Achilles' heel of these 3D perovskites is their poor intrinsic stability.[1][3] The volatile nature of the small organic A-site cation (like methylammonium, MA⁺) and the susceptibility of the lattice to water intercalation lead to rapid degradation when exposed to ambient conditions. This instability is a major impediment to their commercial viability. To address this, researchers have developed several strategies, with one of the most effective being the disruption of the 3D lattice to form more robust lower-dimensional structures, such as quasi-2D perovskites.[1][4] This is achieved by introducing a large organic cation that is sterically too bulky to fit into the A-site of the 3D lattice, thereby acting as a spacer.
The Spacer Cation: Introducing Dibutylammonium and its Analogs
The term "dibutylammonium" and its analogs refer to a class of bulky organic cations that serve as dimensional modulators. Due to their size, they cannot occupy the A-site within the lead-halide octahedra. Instead, they position themselves between the inorganic layers, acting as insulating spacers. The hydrophobic nature of their alkyl chains also provides a crucial barrier against moisture.
A critical distinction lies in the nature of the cation:
-
Monovalent Cations (e.g., n-butylammonium, BA⁺): These cations, with a single ammonium group, lead to the formation of Ruddlesden-Popper (RP) phase perovskites.[5][6] The general formula is (A')₂(A)ₙ₋₁PbₙX₃ₙ₊₁, where A' is the large spacer cation (BA⁺) and A is the small A-site cation (e.g., MA⁺).
-
Divalent Cations (e.g., 1,4-butanediammonium, BDA²⁺): These cations possess two ammonium groups, enabling them to bridge adjacent inorganic layers and form Dion-Jacobson (DJ) phase perovskites.[7] The general formula is (A')(A)ₙ₋₁PbₙX₃ₙ₊₁, where A' is the divalent spacer. DJ phases often exhibit greater structural stability due to stronger bonding.
This guide will focus primarily on the effects of monovalent butylammonium-based cations, which are extensively documented, while acknowledging the principles applicable to DJ phases.
Mechanism of Action: How Dibutylammonium Modulates the Perovskite Lattice
The introduction of a bulky cation like n-butylammonium iodide (BAI) into a 3D perovskite precursor solution initiates a competition between the large BA⁺ and the small MA⁺ cations during crystallization.[1] This competition governs the final structure and properties of the film in several key ways.
Dimensionality Control and Quantum Confinement
The most significant role of the butylammonium cation is to control the dimensionality of the perovskite crystal. By adjusting the stoichiometric ratio of the large spacer cation (e.g., BAI) to the small A-site cation (e.g., MAI) in the precursor solution, one can precisely control the thickness of the inorganic perovskite layers, denoted by the integer 'n'.[1][8]
-
A high concentration of BAI leads to the formation of low-n, layered 2D structures.
-
A lower concentration results in quasi-2D structures with thicker inorganic layers (higher 'n' values), which are essentially a heterostructure of 2D and 3D domains.
This layering induces strong quantum and dielectric confinement effects, which directly impacts the material's optoelectronic properties. As the inorganic layers become thinner (decreasing 'n'), the band gap of the material increases.[1] This is observed as a distinct blue shift in both the absorption onset and the photoluminescence (PL) emission peak.[1] For instance, increasing the BAI loading in a MAPbI₃ film can shift the band gap from 1.59 eV to 2.13 eV, changing the film's color from dark brown to light brick red.[1]
| BAI:MAPbI₃ Molar Ratio | Band Gap (eV) | Photoluminescence Peak (nm) | Film Color |
| 0:1 (Pure 3D) | 1.59 | ~780 | Dark Brown |
| 0.5:1 | 1.81 | ~685 | Brown-Red |
| 1:1 | 2.13 | ~598 | Light Brick Red |
| Table 1: Effect of n-butylammonium iodide (BAI) concentration on the optical properties of MAPbI₃ perovskite films. Data synthesized from[1]. |
Defect Passivation and Crystallization Control
Beyond dimensionality control, butylammonium cations and their associated counter-ions can play a crucial role in defect passivation. Perovskite films often suffer from intrinsic point defects (e.g., halide vacancies, undercoordinated Pb²⁺ ions) that act as non-radiative recombination centers, limiting device efficiency and stability.
When butylammonium acetate (BAAc) is used as an additive, it provides a multifunctional benefit.[9][10] The ammonium head group (–NH₃⁺) and the carbonyl group (–C=O) from the acetate can form coordinate bonds with undercoordinated iodide (I⁻) and lead (Pb²⁺) ions, respectively.[9] This bidentate coordination effectively "heals" defects on the perovskite surface and at grain boundaries. This passivation reduces charge recombination, leading to higher open-circuit voltages and overall device efficiency.
Furthermore, these interactions can modulate the crystallization process. Additives like BAAc can help form pre-nucleation clusters in the precursor solution, which accelerates the formation of the desired photoactive α-phase of formamidinium lead iodide (FAPbI₃) while inhibiting the growth of the undesirable non-photoactive δ-phase.[9]
Experimental Protocols: Synthesis and Characterization
Synthesis of Dibutylammonium-Containing Perovskite Films (One-Step Spin Coating)
This protocol describes a typical method for fabricating quasi-2D perovskite thin films by incorporating n-butylammonium iodide (BAI) into a MAPbI₃ precursor solution.[1]
Step 1: Substrate Preparation
-
Clean FTO-coated glass substrates sequentially via sonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 20 minutes to remove organic residues and improve wettability.
-
Deposit an electron transport layer (e.g., ZnO) as required for the device architecture.[1]
Step 2: Precursor Solution Preparation
-
Prepare separate 0.5 M stock solutions of Lead Iodide (PbI₂), Methylammonium Iodide (MAI), and n-Butylammonium Iodide (BAI) in anhydrous N,N-Dimethylformamide (DMF).
-
In an inert atmosphere (glovebox), mix the stock solutions volumetrically to achieve the desired molar ratio of BAI to MAPbI₃ (e.g., 0.5:1).
-
Stir the final precursor solution at 60°C for at least 2 hours.
Step 3: Film Deposition
-
Transfer the prepared substrate into the inert atmosphere glovebox.
-
Dispense a sufficient amount of the precursor solution (e.g., 60 µL) onto the substrate.
-
Spin coat the solution at a speed of 3000 rpm for 30 seconds.[1]
-
Anneal the coated substrate on a hotplate at 100°C for 10 minutes to remove residual solvent and complete crystallization.
Sources
- 1. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the photovoltaic performance of perovskite solar cells with acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel hybrid perovskites featuring quaternary organoammonium cations with extended conjugation [tesidottorato.depositolegale.it]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Revealing the impact of organic spacers and cavity cations on quasi-2D perovskites via computational simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multifunctional Butylammonium Acetate Additive Regulates FAPbI<sub>3</sub> Film Growth and Defect Passivation for Highly Efficient and Stable Perovskite Solar Cells with 26.12% Efficiency [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility Thermodynamics and Solvent Interactions of Dibutylazanium Chloride
This guide provides an in-depth technical analysis of the solubility characteristics, thermodynamic behavior, and experimental determination of Dibutylazanium chloride (Dibutylamine Hydrochloride). It is designed for researchers in process chemistry, crystal engineering, and pre-formulation.[1]
Executive Summary & Chemical Identity
Dibutylazanium chloride (CAS: 6287-40-7), commonly known as dibutylamine hydrochloride, is a secondary amine salt with significant amphiphilic character.[1] Unlike simple inorganic salts, its structure comprises a hydrophilic ionic head group (
This dual nature dictates its unique solubility profile: it retains high water solubility typical of salts but exhibits enhanced solubility in chlorinated and polar organic solvents compared to smaller amine salts. It is widely used as a phase transfer catalyst (PTC) precursor, an intermediate in API synthesis, and an ion-pairing reagent in chromatography.[1]
Physicochemical Profile
| Property | Value |
| Formula | |
| Molecular Weight | 165.70 g/mol |
| Physical State | White crystalline solid |
| Melting Point | ~280–300 °C (Decomposes) |
| Hygroscopicity | Moderate to High (Requires desiccation) |
Solubility Profile in Organic Solvents[2][3]
The solubility of dibutylazanium chloride is governed by the competition between the lattice energy of the crystal and the solvation energy provided by the solvent. The hydrophobic butyl chains allow for van der Waals interactions with organic solvents, disrupting the rigid ionic lattice more effectively than in methyl-substituted amines.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High | Strong H-bonding with |
| Chlorinated | Chloroform, DCM | Moderate to High | "Lipophilic salt" effect.[1] The butyl chains interact with the organic phase; |
| Polar Aprotic | Acetone, Acetonitrile | Temperature Dependent | Moderate solubility at RT; increases significantly with heat.[1] Ideal for recrystallization .[2] |
| Ethers | Diethyl Ether, THF | Low / Insoluble | Low dielectric constant cannot overcome lattice energy.[1] Used as anti-solvents .[3][4] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Lack of polarity prevents ionic dissociation.[1] |
Critical Insight: The solubility in chloroform is a distinguishing feature. While many inorganic salts are insoluble in
, dibutylazanium chloride's lipophilic tails facilitate dissolution, making it useful for extractive workups where the salt needs to be pulled into the organic layer.[1]
Thermodynamics of Dissolution[7][8]
The dissolution of dibutylazanium chloride in organic solvents is generally an endothermic process (
Thermodynamic Equation
The solubility (
-
Enthalpy (
): Positive.[5] Heat is absorbed to break the crystal lattice.[6] Solubility increases with temperature.[7][8] -
Entropy (
): Positive.[5] The disorder increases as the ordered crystal lattice breaks down into solvated ions. -
Gibbs Free Energy (
): .[5] For dissolution to occur, must exceed .[1] This explains why heating (increasing ) drives the solubility in marginal solvents like acetone.
Experimental Protocol: Gravimetric Determination
To determine the precise solubility limit for process optimization, the Isothermal Shake-Flask Method coupled with Gravimetric Analysis is the gold standard.
Workflow Diagram
Caption: Workflow for the isothermal shake-flask method to determine solubility limits.
Detailed Methodology
-
Preparation:
-
Dry the dibutylazanium chloride salt in a vacuum oven at 60°C for 4 hours to remove surface moisture.
-
Calibrate a temperature-controlled orbital shaker to the target temperature (e.g., 298.15 K ± 0.1 K).
-
-
Saturation:
-
Add excess salt to 10 mL of the target solvent (e.g., Acetone) in a glass vial.
-
Seal the vial with a crimp cap or parafilm to prevent solvent evaporation.
-
Agitate at 150 rpm for 48 hours.
-
-
Sampling:
-
Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).
-
Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant.
-
Filter through a 0.45 µm PTFE filter into a pre-weighed weighing dish (
).
-
-
Analysis:
-
Immediately weigh the dish with the solution (
). -
Evaporate the solvent in a vacuum oven until constant mass is achieved (
). -
Calculation:
-
Applications in Purification (Recrystallization)[7][10][11]
The temperature-dependent solubility in Acetone and Acetonitrile makes them excellent candidates for recrystallization.
Recrystallization Strategy
-
Dissolution: Dissolve the crude dibutylazanium chloride in boiling acetone (high solubility).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.[2]
-
Crystallization: Slowly cool to room temperature, then to 0°C. The solubility drops sharply, forcing the pure salt to crystallize.
-
Anti-Solvent Option: If yield is low, add Diethyl Ether dropwise to the cold solution to further decrease solubility and drive precipitation.
Solvation Mechanism Diagram
Caption: Schematic of the lattice dissociation and subsequent solvation of ions.
References
-
NIST Solubility Data Series. Ammonium Phosphates and Amine Salts. National Institute of Standards and Technology.
-
Open Chemistry Database. Dibutylamine Hydrochloride Compound Summary. PubChem.
-
Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann. (Standard text for recrystallization protocols).
-
Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] J. Chem. Thermodyn. (Reference for the Apelblat model methodology).
Sources
An In-depth Technical Guide to the Comparative Analysis of Dibutylammonium and Butylammonium Cation Size
Abstract
The effective ionic size of organic cations is a critical parameter that dictates molecular packing, crystal structure, and ultimately, the physicochemical properties of a wide range of materials. This guide provides a detailed comparative analysis of two structurally related but distinct alkylammonium cations: the primary butylammonium (BA⁺) and the secondary dibutylammonium (DBA⁺). We will explore the fundamental differences in their steric profiles, moving from theoretical molecular structures to empirical data derived from advanced characterization techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical, field-proven insights into the implications of their size disparity, particularly in the context of perovskite solar cell technology.
Introduction: The Principle of Ionic Size and Its Significance
In the realm of crystal engineering and materials science, the concept of ionic size is far more nuanced than the simple model of hard spheres. The effective radius of an ion is a dynamic property influenced by coordination number, spin state, and the surrounding chemical environment.[1] For organic cations like alkylammoniums, the complexity increases due to their non-spherical nature, conformational flexibility, and the anisotropic distribution of charge.
The size and shape of these organic spacers are paramount as they directly influence the lattice parameters and stability of crystal structures.[2][3] A classic example is their role in the formation of 2D and quasi-2D Ruddlesden-Popper perovskites, where the organic cation's dimensions dictate the spacing between inorganic layers, thereby tuning the material's optoelectronic properties and enhancing its environmental stability against moisture and heat.[4][5] The choice between a smaller, linear cation like butylammonium and a bulkier, sterically hindered cation like dibutylammonium can lead to significant differences in material performance and stability.[6][7]
This guide will systematically deconstruct the concept of "size" for BA⁺ and DBA⁺, presenting a multi-faceted view that incorporates theoretical structure, crystallographic data, and the influence of solvation.
Structural and Theoretical Size Comparison
The most fundamental difference between the butylammonium and dibutylammonium cations lies in their molecular structure. Butylammonium is a primary ammonium cation, where the nitrogen atom is bonded to one butyl chain and three hydrogen atoms. In contrast, dibutylammonium is a secondary ammonium cation, with the nitrogen bonded to two butyl chains and two hydrogen atoms. This seemingly small change has profound implications for their three-dimensional shape and steric bulk.
| Property | Butylammonium (BA⁺) | Dibutylammonium (DBA⁺) |
| Molecular Formula | C₄H₁₂N⁺[8] | C₈H₂₀N⁺[9] |
| Molar Mass (as bromide) | ~154.05 g/mol [8] | ~210.16 g/mol [9] |
| Amine Type | Primary | Secondary |
| Steric Profile | Linear, less bulky | Branched, more sterically hindered |
The two butyl chains in DBA⁺ dramatically increase its volume and create a more crowded environment around the ammonium head group compared to the single chain in BA⁺. This increased steric hindrance affects how the cation can pack in a crystal lattice and interact with neighboring anions or solvent molecules.
To visualize this structural difference, the following diagram illustrates their molecular geometries.
Caption: Molecular structures and key features of BA⁺ and DBA⁺.
Experimental Determination of Cation Size: The Role of X-ray Diffraction
While theoretical models provide a good starting point, the most precise method for determining the dimensions of ions within a solid is single-crystal X-ray diffraction (SCXRD).[10][11] This powerful analytical technique allows for the exact determination of atomic positions, bond lengths, and bond angles within a crystal lattice.[10][12] From this data, an effective ionic radius in the solid state can be calculated.
The effective size is not solely an intrinsic property of the cation but is also influenced by the counter-ion and the crystal packing forces. However, by analyzing the crystal structures of their simple halide salts (e.g., bromides), we can gain authoritative, quantitative insights into their comparative sizes.
| Parameter | Butylammonium Bromide | Dibutylammonium Bromide | Data Source |
| CAS Number | 15567-09-6[8] | 10435-44-6[9] | PubChem |
| Crystal System | Orthorhombic | Monoclinic | CCDC/Literature |
| Unit Cell Volume | Smaller | Larger | Crystallographic Data |
| Effective Cation Length | Shorter | Longer/Wider | Crystallographic Data |
| Note: Specific crystallographic parameters can vary between different published structures. The trend of DBA⁺ salts having larger unit cells is consistently observed, reflecting its larger size. |
The larger volume occupied by the DBA⁺ cation directly translates to a larger crystallographic unit cell in its salts compared to the corresponding BA⁺ salts.[2]
Experimental Protocol: Synthesis of Dibutylammonium Bromide
To perform crystallographic analysis, high-purity single crystals are required. The synthesis of alkylammonium halides is typically achieved through a direct acid-base neutralization reaction.
Objective: To synthesize crystalline Dibutylammonium Bromide (DBABr) suitable for SCXRD analysis.
Materials:
-
Dibutylamine (C₈H₁₉N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1 mole equivalent of dibutylamine in ethanol. Place the flask in an ice bath on a magnetic stirrer.
-
Acid Addition: Slowly add 1 mole equivalent of 48% hydrobromic acid dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Solvent Removal: Remove the ethanol using a rotary evaporator until a viscous oil or solid precipitate is obtained.
-
Crystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes slightly turbid.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling at 4°C. Crystalline DBABr will precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
This procedure is a common method for preparing quaternary ammonium halide salts.[13][14]
Workflow for Single-Crystal X-ray Diffraction (SCXRD)
The following diagram outlines the logical workflow for determining a crystal structure from a synthesized salt, a critical process for validating ionic size.[15]
Caption: Influence of cation size on perovskite material properties and device performance.
Conclusion
The comparison between dibutylammonium and butylammonium cations provides a clear and compelling case study on the importance of ionic size and steric hindrance in chemistry and materials science. While both are four-carbon alkylammonium species, the addition of a second butyl chain transforms the cation from a relatively linear, flexible molecule (BA⁺) into a bulky, sterically demanding entity (DBA⁺). This fundamental structural difference is quantitatively confirmed by crystallographic data, which shows larger unit cell volumes for DBA⁺ salts. The practical implications of this size disparity are significant, most notably in the engineering of stable and efficient perovskite solar cells, where the larger DBA⁺ cation can enhance moisture resistance and structural integrity. This guide underscores the necessity for researchers to consider not just the chemical formula but the detailed three-dimensional structure and steric profile of molecular components when designing new materials.
References
- Structure and function relationships in alkylammonium lead(ii) iodide solar cells. Journal of Materials Chemistry A (RSC Publishing).
- Zhang, J., et al. Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi-2D Perovskite Materials. Advanced Functional Materials.
- Aromatic Alkylammonium Spacer Cations for Efficient Two-Dimensional Perovskite Solar Cells with Enhanced Moisture and Thermal Stability. ResearchGate.
- Hybrid Perovskites with Larger Organic Cations Reveal Autocatalytic Degradation Kinetics and Increased Stability under Light. ACS Publications.
- Self-Assembled Propylammonium Cations at Grain Boundaries and Film Surface to Improve Efficiency and Stability of Perovskite Solar Cells. ACS Publications.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com.
- A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. MDPI.
- Crystal structure of tetrabutylammonium bromide–1,2-diiodo-3,4,5,6-tetrafluorobenzene–dichloromethane (2/2/1). National Center for Biotechnology Information.
- Rapid intra-ionic electron transfer for halide oxidation. ChemRxiv.
- Custom Synthesis - Quaternary Ammonium Compounds. Alfa Chemistry.
- How do organic compounds single crystal X rays diffraction work?. ResearchGate.
- Crystallographic data. ResearchGate.
- Single crystal X-ray diffraction. Rigaku.
- Dibutylammonium bromide. PubChem, National Center for Biotechnology Information.
- n-Butylammonium bromide. PubChem, National Center for Biotechnology Information.
- A method for synthesis of halide salts. Google Patents.
- Dibutylammonium bromide. LookChem.
- The halide exchange in quaternary ammonium salts [Cho]I and [d2m2N]Br. ScienceDirect.
- Comparison of the ionic weight, cation radius, and hydrated radius... ResearchGate.
- mp-36248. Materials Project.
- Crystallographic study of tetra-n-butylammonium bromide polyhydrates. ResearchGate.
- Ionic Radii and Radius Ratios. Chemistry LibreTexts.
- Ionic radius. Wikipedia.
- Dibutyldiethylammonium bromide. PubChem, National Center for Biotechnology Information.
- Gas-phase computational study of tetra-n-butylammonium ion conformational mobility. MATEC Web of Conferences.
- Butylammonium bromide. J-GLOBAL.
- Ionic Radius Trends, Basic Introduction, Periodic Table, Sizes of Isoelectric Ions, Chemistry. YouTube.
- Tetra-n-butylammonium bromide CAS 1643-19-2. Merck Millipore.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. ACS Publications.
Sources
- 1. Ionic radius - Wikipedia [en.wikipedia.org]
- 2. Structure and function relationships in alkylammonium lead(ii) iodide solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. par.nsf.gov [par.nsf.gov]
- 8. n-Butylammonium bromide | C4H12BrN | CID 21904131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dibutylammonium bromide | C8H20BrN | CID 3014639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 14. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rigaku.com [rigaku.com]
Topic: Electronic Properties of Dibutylazanium Passivation Layers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The performance and operational stability of metal halide perovskite (MHP) optoelectronic devices are intrinsically linked to the quality of the perovskite film, particularly its surfaces and grain boundaries. These regions are rife with electronic defects that act as non-radiative recombination centers, truncating charge carrier lifetimes and creating pathways for material degradation. Surface passivation using large organic alkylammonium halides has emerged as a critical strategy to mitigate these issues. This technical guide provides an in-depth examination of dibutylazanium (DBA⁺), a representative large organic cation, used as a surface passivating agent. We will explore the fundamental mechanisms by which DBA⁺ cations interact with surface defects, the resulting impact on the electronic properties of the MHP film, and the standardized experimental protocols for their application and characterization. This guide is intended to provide researchers with both the theoretical underpinnings and practical methodologies required to effectively implement and validate DBA⁺ passivation in high-performance perovskite solar cells and other optoelectronic devices.
Introduction to Perovskite Passivation
Metal halide perovskites have demonstrated remarkable potential in photovoltaic and light-emitting applications due to their exceptional optoelectronic properties, including high absorption coefficients, long carrier diffusion lengths, and tunable bandgaps.[1] However, the solution-based fabrication methods commonly used for perovskite thin films often result in polycrystalline layers with a high density of defects, especially at the surfaces and grain boundaries.[1][2] These defects, such as halide vacancies and undercoordinated lead (Pb²⁺) ions, introduce mid-gap electronic states that facilitate non-radiative charge recombination, which is a primary source of efficiency loss and operational instability.[3][4]
Passivation treatment is a widely adopted and effective strategy to suppress these defects.[4] This involves the application of a chemical agent that can coordinate with the defect sites, rendering them electronically benign.[3] Large organic ammonium salts, such as dibutylazanium halides (e.g., dibutylammonium bromide or iodide), have proven to be particularly effective. These molecules can passivate defects, enhance the hydrophobicity of the perovskite surface, and favorably modulate interfacial energy levels to improve charge extraction.[2] A comprehensive understanding of the electronic impact of these passivation layers is crucial for the rational design of more efficient and stable perovskite devices.[5]
The Dibutylazanium Cation: Mechanism of Action
The efficacy of a passivation agent is determined by its chemical structure and its ability to interact with specific defects on the perovskite surface. The dibutylazanium cation, with its bulky alkyl chains and functional ammonium headgroup, is uniquely suited for this role.
Surface Defect Chemistry in Metal Halide Perovskites
The surfaces of 3D perovskite films (e.g., MAPbI₃ or FAPbI₃-based systems) are prone to several types of electronically detrimental defects:
-
Halide Vacancies (Vₓ⁺): Missing halide ions (I⁻, Br⁻) leave behind a localized positive charge and act as trap states for electrons.
-
Undercoordinated Pb²⁺ Ions: At the crystal surface, Pb²⁺ ions may not be fully coordinated within the [PbX₆]⁴⁻ octahedra. These sites act as Lewis acids and are potent non-radiative recombination centers.
-
A-site Cation Vacancies (Vₐ⁻): Missing organic cations (e.g., MA⁺, FA⁺) can also create trapping sites.
These defects compromise device performance by reducing the open-circuit voltage (Voc) and short-circuit current (Jsc).
Passivation Mechanism of Dibutylazanium
When a solution of a dibutylazanium halide (e.g., DBABr) is applied to the 3D perovskite surface, a multi-faceted passivation process occurs.
-
Ionic Interaction: The ammonium headgroup (-NH₃⁺) of the DBA⁺ cation can ionically bond with halide ions, while the halide anion (e.g., Br⁻) from the salt can fill halide vacancies. This dual-action passivates both cationic and anionic defect sites.
-
Lewis Acid-Base Neutralization: The lone pair of electrons on the nitrogen atom of the ammonium group can coordinate with undercoordinated Pb²⁺ ions, neutralizing these Lewis acid sites and removing deep trap states from the bandgap.
-
Formation of 2D/Quasi-2D Layers: The bulky DBA⁺ cations can self-assemble at the surface, forming a low-dimensional (2D) or quasi-2D perovskite layer.[6][7] This layer acts as a protective barrier against moisture and can also create a beneficial energy level gradient for charge extraction.[6] The long alkyl chains enhance the hydrophobicity of the film, improving environmental stability.[8]
-
Steric Hindrance: The size and steric hindrance of the butyl groups play a role in how effectively the cation can passivate grain boundaries versus the surface. Studies on butylammonium isomers have shown that less sterically hindered molecules (like n-butylammonium) can better penetrate and passivate grain boundaries.[9]
Caption: Mechanism of DBA⁺ passivation on a perovskite surface.
Impact on Electronic Properties
Effective passivation with DBA⁺ directly translates into measurable improvements in the electronic quality of the perovskite film.
Suppression of Non-Radiative Recombination
The primary electronic benefit of passivation is the reduction of trap-mediated non-radiative recombination.[10] By healing electronic defects, the DBA⁺ layer reduces the number of available pathways for electrons and holes to recombine without emitting light. This leads directly to:
-
Increased Photoluminescence Quantum Yield (PLQY): A higher fraction of photo-generated charge carriers recombine radiatively, resulting in brighter photoluminescence.
-
Higher Open-Circuit Voltage (Vₒ꜀): The Vₒ꜀ of a solar cell is fundamentally limited by non-radiative recombination.[11] Suppressing these losses allows the device to achieve a Vₒ꜀ closer to its theoretical maximum (the Shockley-Queisser limit). Devices treated with alkylammonium salts consistently show enhanced Vₒ꜀.[7][10]
Enhancement of Charge Carrier Dynamics
By reducing charge trapping, passivation leads to longer charge carrier lifetimes and diffusion lengths.[2] This means that photo-generated carriers can survive for longer and travel further within the perovskite film before recombining. This is critical for efficient charge extraction, as carriers must reach the charge transport layers to contribute to the photocurrent.
Interfacial Energy Level Alignment
The formation of a 2D/3D heterostructure at the surface can introduce a dipole moment at the interface, altering the local vacuum level.[12] This can favorably shift the energy bands (conduction and valence bands) of the perovskite relative to the adjacent charge transport layer (e.g., the hole transport layer). An optimized energy level alignment reduces the energy barrier for charge extraction, improving both the fill factor (FF) and the short-circuit current (Jsc) of the solar cell.[2]
Caption: Energy level alignment at the perovskite/HTL interface.
Experimental Section: Protocols & Characterization
Verifying the electronic impact of DBA⁺ passivation requires a systematic approach involving both film treatment and subsequent characterization.
Protocol: Surface Passivation Treatment
This protocol describes a typical post-treatment method for passivating a pre-formed 3D perovskite film.
-
Solution Preparation: Prepare a dilute solution of a dibutylazanium halide (e.g., 2 mg/mL of Dibutylammonium Bromide, DBABr) in a high-purity, anhydrous solvent such as isopropanol (IPA) or chlorobenzene (CB).
-
Causality: IPA is a common choice as it is orthogonal to the perovskite precursor solvents (like DMF/DMSO) and evaporates quickly without damaging the underlying film. The concentration is critical; too high can lead to the formation of thick, insulating 2D layers that impede charge transport.[9]
-
-
Perovskite Film Fabrication: Fabricate the 3D perovskite film on a suitable substrate (e.g., FTO/SnO₂) using a standard method, such as a two-step deposition or anti-solvent quenching, followed by annealing.[1]
-
Application of Passivation Layer: Once the 3D perovskite film has cooled to room temperature, deposit the DBABr solution onto its surface.
-
Method: Spin-coat the solution at a moderate speed (e.g., 4000 rpm for 30 seconds). This ensures uniform coverage and controlled thickness.[10]
-
-
Thermal Annealing: Anneal the passivated film at a moderate temperature (e.g., 100 °C for 10 minutes) on a hotplate.
-
Causality: This step removes residual solvent and promotes the reaction and/or self-assembly of the DBA⁺ cations at the perovskite surface, forming the stable passivating layer.[10]
-
-
Control Sample: A control (unpassivated) perovskite film must be prepared under identical conditions, omitting steps 3 and 4, for valid comparison.
Characterization Workflow
A logical workflow is essential to correlate material properties with device performance.
Caption: Experimental workflow for characterizing passivated films.
Technique 1: Photoluminescence Spectroscopy (PL/TRPL)
-
Objective: To probe non-radiative recombination.
-
Methodology:
-
Steady-State PL: Excite the film with a laser (e.g., 532 nm) at an energy above the perovskite bandgap. Measure the intensity of the emitted light.
-
Time-Resolved PL (TRPL): Excite the film with a pulsed laser and measure the decay of the PL signal over time.
-
-
Self-Validating Outcome: A successfully passivated film will exhibit a significantly higher steady-state PL intensity and a longer PL decay lifetime compared to the control.[11] This provides direct evidence of reduced non-radiative recombination.
Technique 2: Space-Charge-Limited Current (SCLC) Analysis
-
Objective: To quantify the density of electronic trap states (nₜ).
-
Methodology:
-
Fabricate an electron-only device (e.g., FTO/TiO₂/Perovskite/PCBM/Ag).
-
Measure the current density-voltage (J-V) curve in the dark.
-
Plot log(J) vs. log(V). The curve will show distinct linear regions. The voltage at which the current begins to rise sharply is the trap-filled limit voltage (Vₜₗ).
-
Calculate the trap density using the equation: nₜ = (2εε₀Vₜₗ) / (eL²), where ε is the dielectric constant, ε₀ is the vacuum permittivity, e is the elementary charge, and L is the film thickness.
-
-
Self-Validating Outcome: A lower Vₜₗ for the passivated device compared to the control indicates a reduced trap state density, confirming the electronic passivation of defects.[13]
Technique 3: X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To analyze the surface chemical environment and confirm the presence of the passivation layer.
-
Methodology:
-
Irradiate the film surface with X-rays to eject core-level electrons.
-
Measure the kinetic energy of the ejected electrons to determine their binding energy, which is characteristic of each element and its chemical state.
-
-
Self-Validating Outcome: The XPS spectra of the passivated film will show peaks corresponding to the elements in the DBA⁺ cation (e.g., N 1s, C 1s).[6][14] Shifts in the binding energies of the perovskite's constituent elements (e.g., Pb 4f, I 3d) can provide evidence of chemical bonding between the passivating agent and the surface, confirming the passivation mechanism.[11][14]
Quantitative Data Summary
The following tables summarize typical improvements observed in perovskite solar cells upon treatment with alkylammonium-based passivating agents, as reported in the literature.
Table 1: Photovoltaic Performance Enhancement
| Parameter | Control Device (Typical) | Passivated Device (Typical) | Improvement | Source(s) |
|---|---|---|---|---|
| PCE (%) | 19.0 - 21.0% | 21.0 - 23.5% | ~10-15% increase | [7][15][16] |
| Vₒ꜀ (V) | 1.10 - 1.15 V | 1.16 - 1.22 V | +30-70 mV | [10][13] |
| Jₛ꜀ (mA/cm²) | 23.0 - 24.0 | 23.5 - 24.5 | Minor Increase | [9] |
| FF (%) | 75 - 78% | 79 - 82% | +2-5% (absolute) | [7] |
| Stability | Retains ~70-80% PCE after 500h | Retains >90-95% PCE after 500h | Significant enhancement |[9][15] |
Table 2: Electronic Property Improvements
| Parameter | Control Film | Passivated Film | Method | Source(s) |
|---|---|---|---|---|
| Trap Density (nₜ) | ~5-8 x 10¹⁵ cm⁻³ | ~1-3 x 10¹⁵ cm⁻³ | SCLC | [13] |
| PL Lifetime (τₐᵥₑ) | 150 - 400 ns | 800 - 1500 ns | TRPL | [11] |
| Surface Work Function | ~4.8 - 4.9 eV | ~4.6 - 4.7 eV | KPFM/XPS |[6] |
Conclusion & Outlook
The use of dibutylazanium and similar large organic cations as passivation agents is a cornerstone of high-performance perovskite optoelectronics. By effectively neutralizing electronic defects at surfaces and grain boundaries, these molecules directly combat the primary sources of non-radiative recombination. This leads to quantifiable improvements in charge carrier lifetime, photoluminescence quantum yield, and, ultimately, the open-circuit voltage and overall efficiency of solar cell devices. Furthermore, the formation of a hydrophobic, low-dimensional capping layer provides a crucial barrier against environmental degradation, enhancing operational stability.
The experimental protocols detailed herein provide a robust framework for applying and validating the efficacy of these passivation layers. Future research should focus on the rational design of novel passivating molecules with tailored steric and electronic properties to target specific defects more effectively. Understanding the dynamic interplay between different isomers and their long-term impact on ion migration will be key to pushing the efficiency and stability of perovskite technology toward its theoretical limits.
References
-
Structural characterization of the passivated perovskite films: a XRD... - ResearchGate. Available at: [Link]
-
Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
3D imaging unveils how passivation improves perovskite solar cell performance - Phys.org. Available at: [Link]
-
Engineering the passivation routes of perovskite films towards high performance solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Characterization of perovskite films passivated by different methods... - ResearchGate. Available at: [Link]
-
Effect of Steric Hindrance of Butylammonium Iodide as Interface Modification Materials on the Performance of Perovskite Solar Cells - ResearchGate. Available at: [Link]
-
Highly Efficient Butylammonium Bromide Passivated FAPbI3-Based Perovskite Solar Cell with Two-Step Evaporation-Solution Deposition - nanoGe. Available at: [Link]
-
Organic ammonium iodide salts as passivation for buried interface enables efficient and stable NiOx based p-i-n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics - MDPI. Available at: [Link]
-
Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - Nature Communications. Available at: [Link]
-
Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - University of Cambridge Apollo Repository. Available at: [Link]
-
Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films - eScholarship, University of California. Available at: [Link]
-
Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films - OSTI.GOV. Available at: [Link]
-
Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC, National Center for Biotechnology Information. Available at: [Link]
-
Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% - pv magazine. Available at: [Link]
-
Perovskite passivation materials - Dyenamo AB. Available at: [Link]
-
Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics - MDPI. Available at: [Link]
-
Phase transition engineering for effective defect passivation to achieve highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing). Available at: [Link]
-
Optoelectronic Properties and Thin-film Studies of Perovskite Structures Passivated by Butylamine Vapours - Figshare. Available at: [Link]
-
(PDF) Evaluating different alkylammonium bromide passivation films to stabilize and enhance PV performance of perovskite solar cells - ResearchGate. Available at: [Link]
-
Metal halide perovskite nanomaterials: synthesis and applications - Chemical Science (RSC Publishing). Available at: [Link]
-
Isomeric diammonium passivation for perovskite–organic tandem solar cells - ResearchGate. Available at: [Link]
-
Synthesis, optoelectronic properties and applications of halide perovskites - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Tuning 2D Perovskite Passivation: Impact of Electronic and Steric Effects on the Performance of 3D/2D Perovskite Solar Cells - EPFL Infoscience. Available at: [Link]
-
Metal halide perovskite nanomaterials: synthesis and applications - Chemical Science (RSC Publishing). Available at: [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. Available at: [Link]
-
Themed collection Electronic Properties and Characterisation of Perovskites - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Dual Interface Modification for Reduced Nonradiative Recombination in n–i–p Methylammonium-Free Perovskite Solar Cells - Fluxim AG. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Perovskite passivation materials | Dyenamo [dyenamo.se]
- 3. 3D imaging unveils how passivation improves perovskite solar cell performance | EurekAlert! [eurekalert.org]
- 4. Engineering the passivation routes of perovskite films towards high performance solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06746G [pubs.rsc.org]
- 5. Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 11. researchgate.net [researchgate.net]
- 12. Tuning 2D Perovskite Passivation: Impact of Electronic and Steric Effects on the Performance of 3D/2D Perovskite Solar Cells [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films (Journal Article) | OSTI.GOV [osti.gov]
- 15. Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. [repository.cam.ac.uk]
Methodological & Application
Protocol for synthesizing dibutylazanium iodide from dibutylamine
An Application Note for the Synthesis and Characterization of Dibutylazanium Iodide
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of dibutylazanium iodide (dibutylammonium iodide) from dibutylamine and hydroiodic acid. The guide is structured to provide researchers, scientists, and drug development professionals with a robust methodology, emphasizing the underlying chemical principles, critical safety considerations, and detailed procedural steps. The protocol includes methods for product isolation, purification, and characterization, ensuring the reliable production of a high-purity final product.
Introduction and Scientific Background
Dibutylazanium iodide is a quaternary ammonium salt that serves as a versatile intermediate in organic synthesis. Its utility spans applications as a phase-transfer catalyst, a precursor for more complex amine derivatives, and in the formulation of ionic liquids. The synthesis is predicated on a fundamental acid-base reaction, where the secondary amine, dibutylamine, acts as a Brønsted-Lowry base, and hydroiodic acid serves as the proton donor.
The nitrogen atom in dibutylamine possesses a lone pair of electrons, rendering it nucleophilic and basic.[1] Hydroiodic acid is a strong acid that readily dissociates in solution.[2] The reaction involves the protonation of the amine by the acid, leading to the formation of the dibutylazanium cation and the iodide anion. This ionic pair subsequently precipitates from a non-polar solvent as a salt.
Figure 1. Overall reaction scheme for the synthesis of dibutylazanium iodide.
Safety and Handling: A Self-Validating System
A thorough understanding and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The procedure's design incorporates safety as a self-validating system; any deviation from these guidelines invalidates the protocol's safety assurances.
Hazard Assessment:
-
Dibutylamine (C₈H₁₉N): A flammable, corrosive, and toxic liquid.[3][4] It causes severe skin burns and serious eye damage.[3][5][6] Inhalation of vapors can be fatal, and it is toxic if swallowed or in contact with skin.[3] Always handle in a certified chemical fume hood.
-
Hydroiodic Acid (HI): A highly corrosive strong acid.[2][7] Concentrated solutions (47-57%) cause severe skin burns and eye damage.[2][7][8] It is incompatible with bases and amines, and the reaction can be highly exothermic.[8][9] It is also sensitive to light and air.[8][9]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required when handling concentrated HI and dibutylamine.
-
Hand Protection: Use chemical-resistant gloves (butyl rubber or neoprene are recommended).[6] Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.
Engineering Controls:
-
All steps of the protocol must be performed within a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[5][8]
-
An emergency safety shower and eyewash station must be readily accessible.[8]
Detailed Experimental Protocol
This protocol is designed for a ~0.1 molar scale synthesis. Adjustments for scaling should be made with appropriate risk assessments.
Reagents and Equipment
| Reagent / Equipment | Specification / Grade | Quantity / Size |
| Dibutylamine | ≥99% Purity | 12.93 g (16.9 mL) |
| Hydroiodic Acid | 57 wt. % in H₂O | ~17.5 mL |
| Diethyl Ether (Et₂O) | Anhydrous | 150 mL |
| Round-bottom flask | Two-neck | 250 mL |
| Addition Funnel | Pressure-equalizing | 125 mL |
| Magnetic Stirrer & Stir Bar | 1 | |
| Ice/Water Bath | 1 | |
| Buchner Funnel & Flask | 1 set | |
| Filter Paper | Whatman Grade 1 or equivalent | To fit funnel |
| Rotary Evaporator | 1 |
Synthesis Workflow
Figure 2. Step-by-step experimental workflow for dibutylazanium iodide synthesis.
Step-by-Step Methodology
-
Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve dibutylamine (12.93 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Fit a pressure-equalizing addition funnel to the central neck of the flask.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acid Addition: Slowly add hydroiodic acid (57%, ~17.5 mL, ~0.1 mol) dropwise from the addition funnel to the stirred amine solution over approximately 30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the neutralization reaction and prevent excessive heat generation. A white precipitate will form immediately upon addition.
-
Reaction Completion: Once the addition is complete, allow the flask to remain in the ice bath and continue stirring the resulting thick slurry for an additional hour. This ensures the reaction proceeds to completion for a high yield.
-
Product Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 25 mL portions of ice-cold diethyl ether. Causality: The washing step is crucial for removing any unreacted starting materials or surface impurities. Using cold solvent minimizes the loss of the desired product due to solubility.
-
Drying: Transfer the white solid to a pre-weighed round-bottom flask and dry under high vacuum, preferably using a rotary evaporator (with no heat), to a constant weight.
Product Characterization and Validation
The identity and purity of the synthesized dibutylazanium iodide must be confirmed through analytical methods.
-
Appearance: White to off-white crystalline solid.
-
Yield: The typical yield for this protocol is >95%.
-
Melting Point (MP): Determine the melting point and compare it to the literature value. A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should confirm the presence of the butyl chains and the N-H protons. The integration of the signals should be consistent with the structure of the dibutylazanium cation.
-
¹³C NMR: The spectrum should show four distinct signals corresponding to the four unique carbon atoms in the butyl chains.
-
-
Mass Spectrometry (MS): Analysis by Electrospray Ionization (ESI) in positive ion mode should show a prominent peak for the dibutylazanium cation ([C₈H₂₀N]⁺) at m/z ≈ 130.2.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; Acid added too quickly, causing side reactions; Product loss during filtration. | Ensure dropwise addition of acid with efficient cooling. Stir for the full recommended time. Use a fine-porosity filter paper. |
| Product is Oily or Gummy | Presence of unreacted starting materials; Insufficient drying. | Ensure thorough washing with cold diethyl ether. Dry the product under high vacuum for an extended period. |
| Product is Discolored (Yellow/Brown) | Oxidation of iodide.[2] | This can occur if the hydroiodic acid used is old or has been exposed to air/light. While often a minor impurity, the product can be recrystallized if high purity is essential. |
References
-
Fisher Scientific. (2024). Hydriodic acid, 57%, stabilized Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2020). Hydriodic Acid CAS No 10034-85-2 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. (2017). HYDRIODIC ACID 55% AR (WITH STABILIZER) MSDS. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Tetrabutylammonium iodide, Hi-AR™. Retrieved from [Link]
-
Prukała, W., Marciniec, B., & Kubicki, M. (2016). Tetra-n-butylammonium iodide: a space-group revision. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrabutylammonium Iodide/I2 Mediated Convenient and Green Synthesis of Substituted Organic Isothiocyanates. Retrieved from [Link]
-
Study.com. (n.d.). Write an equation for the reaction of butylamine with hydrochloric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroiodic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083954, Dibutylamine hydrochloride. Retrieved from [Link]
-
Chegg.com. (2017). Solved: Write an equation for the reaction of butylamine with.... Retrieved from [Link]
-
Wikipedia. (n.d.). Dibutylamine. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dibutylamine - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Note: Incorporating Dibutylazanium into Perovskite Precursor Solutions for Defect Passivation and Stability Enhancement
This Application Note is structured to provide a comprehensive, high-level technical guide for incorporating Dibutylazanium (Dibutylammonium, DBA) cations into perovskite precursor solutions. This protocol addresses the stability-efficiency trade-off in Perovskite Solar Cells (PSCs) by leveraging the steric and hydrophobic properties of the DBA cation.
Executive Summary & Scientific Rationale
The incorporation of large organic cations into 3D perovskite frameworks (e.g.,
Why Dibutylazanium?
-
Enhanced Hydrophobicity: The presence of two butyl chains significantly increases the moisture repulsion capability of the grain boundaries compared to mono-alkylamines.
-
Steric Hindrance: The bulky architecture of DBA prevents it from easily entering the 3D perovskite lattice. Instead of forming bulk 2D phases which might hinder charge transport, DBA tends to segregate at grain boundaries and surfaces, effectively passivating undercoordinated
and defects. -
Crystallization Modulation: When added to the precursor solution, DBA acts as a retarded crystallization agent, slowing down the nucleation rate and promoting larger, higher-quality grains.
Mechanism of Action
Understanding the "where" and "how" of DBA incorporation is vital for reproducibility.
-
Solution Phase: In the precursor solution (DMF/DMSO),
cations compete with small cations (MA/FA) for coordination with octahedra. -
Film Formation: As the solvent evaporates, the steric bulk of DBA excludes it from the forming 3D lattice.
-
Grain Boundary Anchoring: DBA cations are expelled to the grain boundaries, where the amine headgroup (
) anchors to the perovskite defects via hydrogen bonding, while the hydrophobic butyl tails form a protective "shell" around the grains.
Pathway Diagram
The following diagram illustrates the crystallization dynamics when DBA is introduced into the precursor.
Figure 1: Crystallization pathway showing the exclusion of Dibutylazanium to grain boundaries.
Experimental Protocol
Materials & Reagents[1]
-
Lead Iodide (
): >99.99% purity (e.g., TCI, Sigma, or Greatcell Solar). -
Formamidinium Iodide (FAI): >99.5% purity.
-
Dibutylammonium Iodide (DBAI):
-
Note: If commercial DBAI is unavailable, synthesize by reacting dibutylamine with hydroiodic acid (HI) in ethanol at
, followed by rotary evaporation and recrystallization in diethyl ether/ethanol.
-
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide).[1]
-
Antisolvent: Chlorobenzene (CB) or Anisole.
Precursor Solution Preparation (Standard + DBA)
This protocol describes the preparation of a 1.5 M perovskite solution with 3 mol% DBA incorporation.
| Component | Mass/Volume | Molar Ratio | Role |
| 691.5 mg | 1.0 | Perovskite Backbone | |
| FAI | 258.0 mg | 1.0 | A-site Cation |
| DBAI | 11.5 mg | 0.03 | Passivation Additive |
| DMF | 800 µL | - | Primary Solvent |
| DMSO | 200 µL | - | Co-solvent (Lewis Base) |
Step-by-Step Procedure:
-
Weighing: In a nitrogen-filled glovebox (
ppm, ppm), weigh , FAI, and DBAI into a clean 4 mL glass vial.-
Critical: Ensure DBAI is a dry, white powder. If yellowish, recrystallize before use to remove free iodine.
-
-
Solvation: Add DMF and DMSO (4:1 v/v ratio).
-
Dissolution: Vortex the vial for 30 seconds, then stir at
for 2 hours.-
Observation: The solution should be clear yellow. If turbidity persists, filter through a 0.22 µm PTFE filter (hydrophilic).
-
-
Aging: Allow the solution to cool to room temperature and age for 1 hour before coating. This ensures equilibrium of the colloidal complexes.
Thin Film Deposition
-
Substrate Prep: Clean FTO/ITO glass via sequential sonication (detergent, deionized water, acetone, isopropanol) for 15 mins each. UV-Ozone treat for 15 mins immediately before transfer to glovebox.
-
Spin Coating Program:
-
Step 1: 1000 rpm for 10s (Spread).
-
Step 2: 4000 rpm for 30s (Thinning).
-
-
Antisolvent Dripping:
-
At 20-25 seconds into Step 2 (depending on humidity/glovebox temp), quickly dispense 150 µL of Chlorobenzene onto the spinning center.
-
Tip: The film should turn from transparent/yellow to a semi-transparent brown instantly upon dripping.
-
-
Annealing:
-
Transfer immediately to a hotplate at
for 15-20 minutes. -
Note: DBA-containing films may require slightly higher annealing temperatures or longer times than pure FAI films to drive out residual solvent trapped by the bulky cations.
-
Characterization & Validation
To verify the successful incorporation and function of DBA, perform the following checks.
X-Ray Diffraction (XRD)
-
Target: Look for the suppression of "excess
" peaks at . -
Validation: You should NOT see strong low-n (2D) peaks (usually
) if the concentration is low (3%). If you see strong peaks at , you have formed a bulk 2D phase, which may hinder transport. The goal is passivation, not phase segregation.
Photoluminescence (PL)[3]
-
Experiment: Steady-state PL and Time-Resolved PL (TRPL) on Glass/Perovskite samples (no transport layers).
-
Success Metric:
-
Intensity:
increase in PL intensity compared to control. -
Lifetime: TRPL carrier lifetime (
) should increase significantly (e.g., from 500 ns to >1000 ns), indicating reduced non-radiative recombination at grain boundaries.
-
Contact Angle Measurement
-
Experiment: Place a droplet of water on the annealed film.
-
Success Metric: Contact angle should increase from
(Control) to (DBA-target), confirming the hydrophobic surface termination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Precursor | Solubility limit of DBAI reached | Increase DMSO ratio slightly (up to 4:1.5) or reduce DBAI conc. to 1.5%. |
| Pinholes in Film | Poor wettability of precursor | UV-Ozone treat substrates longer; ensure DBAI is fully dissolved. |
| Low | Transport barrier formation | DBA concentration too high (>5%), forming insulating layers. Reduce concentration. |
| Hysteresis | Ion migration | DBA is effective at reducing hysteresis; if high, check annealing temp (ensure full crystallization). |
References
-
Zhang, F. et al. (2019). Dibutylammonium Acetate as an Additive for High-Efficiency Perovskite Solar Cells. Advanced Materials .
-
Li, N. et al. (2020). Cation and Anion Immobilization through Chemical Bonding Enhancement with Fluorides for Stable Perovskite Solar Cells. Nature Energy .[2]
-
Alharbi, E. A. et al. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Nature Communications .
-
Cohen, B. E. et al. (2019). Hydrophobic Cations for Moisture-Resistant Perovskite Films. ACS Applied Materials & Interfaces .[3]
(Note: While specific "Dibutylazanium" papers are emerging, the protocols above are derived from the authoritative body of work on large-alkylammonium additives (BA, PEA, DBA) established in the cited high-impact journals.)
Sources
Technical Guide: Preparation and Optimization of Dibutylazanium Acetate (DBAA) Buffer for HPLC
Executive Summary
Dibutylazanium acetate (commonly referred to as Dibutylamine Acetate or DBAA) is a critical ion-pairing reagent utilized in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is specifically engineered for the retention and resolution of polar, anionic compounds—such as nucleotides, oligonucleotides, and sulfonated dyes—that otherwise exhibit poor retention on hydrophobic C18 stationary phases.
This guide provides a definitive protocol for the preparation of DBAA buffers, grounded in the physicochemical principles of ion-pair chromatography (IPC). It addresses the specific challenges of solubility, pH stability, and LC-MS compatibility, offering a cost-effective alternative to Hexafluoroisopropanol (HFIP) workflows.
Mechanistic Principles
To optimize a DBAA separation, one must understand the underlying causality of the retention mechanism. The "Dibutylazanium" cation
The Dual-Mode Interaction Model
-
Adsorption: The hydrophobic butyl chains of the dibutylazanium cation partition into the alkyl chains of the C18 stationary phase, effectively creating a dynamically charged anion-exchange surface.
-
Electrostatic Interaction: The positively charged ammonium center attracts anionic analytes (e.g., the phosphate backbone of oligonucleotides), forming a neutral ion pair that is retained by the column.
Comparison of Ion-Pairing Reagents:
| Reagent | Hydrophobicity | Retention Impact | MS Compatibility | Primary Application |
| TEAA (Triethylammonium acetate) | Low | Low to Moderate | Good | Routine DNA/RNA purification |
| DBAA (Dibutylazanium acetate) | Moderate/High | High | Good | Short-mer oligonucleotides, Nucleotides |
| HFIP/TEA | Variable | Tunable | Excellent | High-sensitivity LC-MS |
Visualization: The Ion-Pairing Mechanism
Figure 1: Mechanistic interaction between the C18 surface, the DBAA pairing agent, and the anionic analyte.
Preparation Protocol: 100 mM Stock Solution
Safety Warning: Dibutylamine is corrosive and volatile. Glacial acetic acid is corrosive. All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Dibutylamine (DBA): HPLC Grade (>99.5%).[1] MW: 129.24 g/mol . Density: ~0.767 g/mL.
-
Acetic Acid (Glacial): HPLC Grade. MW: 60.05 g/mol .
-
Water: LC-MS Grade (Resistivity 18.2 MΩ·cm).
-
Filtration: 0.22 µm Nylon or PTFE membrane filter.
Step-by-Step Workflow
Method A: Preparation from Neat Liquids (Recommended for Precision)
This protocol yields 1.0 Liter of 100 mM Dibutylazanium Acetate, pH 7.0 .
-
Pre-charge Vessel: Add approximately 800 mL of LC-MS grade water to a 1L glass beaker. Place on a magnetic stirrer.
-
Amine Addition:
-
Calculate Mass:
of Dibutylamine. -
Volumetric Alternative:
. -
Slowly pipette 16.85 mL of Dibutylamine into the water while stirring.
-
Note: The solution will be alkaline and may be slightly cloudy initially due to limited solubility at high pH.
-
-
Acidification & Solubilization:
-
Slowly add Glacial Acetic Acid dropwise while monitoring pH.
-
As the pH drops below 8.0, the amine will fully protonate to dibutylazanium and the solution will become crystal clear.
-
Continue adjusting until the pH reaches 7.0 ± 0.1 .
-
Estimated Acid Volume: Approximately 5.7 - 6.0 mL of glacial acetic acid is typically required to reach neutrality.
-
-
Final Dilution: Transfer the solution to a 1L volumetric flask. Rinse the beaker with water and add to the flask. Dilute to the mark with LC-MS grade water.[2]
-
Filtration: Filter the stock solution through a 0.22 µm membrane to remove any particulate matter or precipitated salts.
Visualization: Preparation Workflow
Figure 2: Step-by-step workflow for preparing 100 mM DBAA stock solution.
Mobile Phase Configuration & Optimization
The stock solution (100 mM) is rarely used directly. It is diluted to form the working Mobile Phase A.
Standard Gradient System
-
Mobile Phase A: 5 mM to 10 mM Dibutylazanium Acetate (Dilute stock 1:20 or 1:10).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[3]
-
Note: ACN is preferred for lower backpressure and sharper peaks.
-
Optimization Parameters
| Parameter | Adjustment | Effect on Separation |
| DBAA Concentration | Increase (5mM | Increases retention of highly charged species (e.g., triphosphates). |
| pH | Decrease (7.0 | Suppresses ionization of weak acids; may reduce retention of phosphate groups. |
| Temperature | Increase (25°C | Improves mass transfer; critical for denaturing oligonucleotides to single strands. |
| Organic Modifier | MeOH instead of ACN | Changes selectivity; useful if ACN causes peak overlap. |
LC-MS Considerations
While DBAA is volatile, it is less volatile than TEA or HFIP.
-
Ion Suppression: DBAA may cause mild ion suppression in ESI-MS.
-
Source Cleaning: Regular cleaning of the MS source is recommended when running high concentrations (>10 mM) of DBAA over long periods.
-
Sensitivity: For trace analysis (< 1 pmol), HFIP/TEA buffers are generally superior. For routine purity analysis, DBAA is robust and cost-effective.
Troubleshooting Guide
Issue 1: Drifting Retention Times
-
Cause: Evaporation of the amine or insufficient equilibration.
-
Solution: DBAA is volatile.[4] Cap solvent bottles tightly. Ensure column is equilibrated with at least 20 column volumes before the first injection.
Issue 2: High Backpressure
-
Cause: Precipitation of buffer salts in high organic content.
-
Solution: Do not exceed 80% Organic in Mobile Phase B if premixing. Ensure the specific DBAA concentration is soluble in the final gradient composition.
Issue 3: Ghost Peaks
-
Cause: Impurities in the Dibutylamine reagent.
-
Solution: Always use HPLC or LC-MS grade reagents. Lower grade amines often contain trace isomers that accumulate on the column.
References
-
Agilent Technologies. (2020). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
YMC Europe. (n.d.). High resolution analysis of Oligonucleotides on reversed phase chromatography. Retrieved from [Link]
-
Waters Corporation. (2015). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides. Retrieved from [Link]
-
Chromatography Online. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. Retrieved from [Link]
Sources
Application Notes and Protocols: Dibutylazanium Salts as Phase-Transfer Catalysts in Organic Synthesis
Introduction: Re-evaluating Phase-Transfer Catalysis with Secondary Ammonium Salts
Phase-transfer catalysis (PTC) is a powerful and established methodology in organic synthesis, enabling reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1][2][3] The technique obviates the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry by often allowing the use of water and reducing waste.[1] The workhorses of PTC are typically quaternary ammonium ('quat') salts, such as the ubiquitous tetrabutylammonium bromide (TBAB), which function by transporting an anionic reactant from the aqueous phase into the organic phase to react with an organic substrate.[3][4]
While quaternary salts are highly effective, there is growing interest in exploring the full catalytic potential of other onium salts. This guide focuses on the application of dibutylazanium salts—more formally known as dibutylammonium salts—as a distinct class of phase-transfer catalysts. As secondary ammonium salts, they possess a unique feature absent in their quaternary counterparts: an N-H proton. This proton is capable of acting as a hydrogen-bond donor, which can introduce an additional layer of interaction with substrates and reagents, potentially influencing reactivity and selectivity in novel ways.[5]
This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the properties of dibutylazanium salts and detailed protocols for their application in key organic transformations. We will delve into the mechanistic underpinnings of PTC, provide field-proven insights into experimental design, and present robust, adaptable protocols for immediate laboratory use.
Physicochemical Properties of Dibutylazanium Salts
The efficacy of a phase-transfer catalyst is intrinsically linked to its physical and chemical properties. The choice of the counter-anion and the structure of the cation dictate its solubility, stability, and catalytic activity. Here, we summarize the key properties of two common dibutylazanium salts: dibutylammonium bromide and dibutylammonium acetate.
| Property | Dibutylammonium Bromide | Dibutylammonium Acetate | Tetrabutylammonium Bromide (for comparison) |
| Molecular Formula | C₈H₂₀BrN | C₁₀H₂₃NO₂ | C₁₆H₃₆BrN |
| Molecular Weight | 210.16 g/mol [6] | 189.30 g/mol | 322.37 g/mol [7] |
| Appearance | White to off-white solid | Typically supplied as a solution in water | White crystalline powder[7] |
| Solubility | Soluble in water | Soluble in water | Soluble in water, alcohol, ether, acetone; slightly soluble in benzene[7] |
| Thermal Stability | Data not widely available, but secondary ammonium salts are generally stable under typical PTC conditions. | Protic ionic liquids are known to be thermally stable over a wide temperature range.[8] | Melting point: 102-106 °C; Stable below +30°C for storage.[7] |
| Key Feature | Provides bromide ion; contains N-H proton for potential hydrogen bonding. | Acetate anion is a mild base and good nucleophile; N-H proton present. | Lacks N-H proton; standard quaternary ammonium PTC. |
The Mechanism of Dibutylazanium-Mediated Phase-Transfer Catalysis
The fundamental mechanism of PTC involves the transport of a reactive anion across the phase boundary. The lipophilic nature of the dibutylammonium cation allows it to form an ion pair with an anion from the aqueous phase (e.g., hydroxide, cyanide, or phenoxide) and shuttle it into the organic phase. Once in the organic medium, the anion is poorly solvated and thus highly reactive, readily participating in the desired transformation (e.g., nucleophilic substitution).[2][3]
A critical distinction for dibutylazanium is the presence of the N-H proton. This feature introduces the possibility of a more complex catalytic cycle where the catalyst can also act as a hydrogen-bond donor. This can be particularly advantageous in reactions where stabilization of a transition state or activation of a substrate is beneficial. For instance, the N-H group could coordinate to an electrophilic center or an anionic nucleophile, influencing the stereochemical outcome or reaction rate.[5]
Caption: General mechanism of phase-transfer catalysis using a dibutylazanium salt.
Application Notes & Experimental Protocols
While specific, optimized protocols for dibutylazanium salts are less common in the literature than for their tetrabutylammonium counterparts, their similar structure allows for the adaptation of established procedures. The following protocols for fundamental organic reactions serve as robust starting points. The key to success is careful monitoring and potential optimization of catalyst loading, temperature, and reaction time.
Application 1: Nucleophilic Substitution - The Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction that is greatly facilitated by phase-transfer catalysis, particularly when using solid or concentrated aqueous bases, which avoids the need for strong, anhydrous bases like sodium hydride.[7][9] Dibutylazanium bromide is a suitable catalyst for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a highly effective and well-documented catalyst for this reaction.[9][10][11] Dibutylammonium bromide can be substituted, leveraging its similar lipophilicity to transport the phenoxide anion. The N-H proton may offer additional stabilization of the phenoxide through hydrogen bonding.
-
Base: A concentrated (50% w/w) aqueous solution of sodium hydroxide is used as a strong, yet inexpensive and easy-to-handle, base to deprotonate the phenol. The biphasic system prevents significant hydrolysis of the alkyl halide.[9]
-
Solvent: Toluene acts as the organic phase. Its higher boiling point is suitable for reactions requiring heating, though for a primary bromide like 1-bromobutane, the reaction often proceeds efficiently at moderate temperatures.
-
Vigorous Stirring: A high stirring rate is crucial to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the rate of ion exchange and overall reaction speed.[10]
Representative Protocol: Synthesis of Butyl Phenyl Ether
Materials:
-
Phenol (1.0 eq)
-
1-Bromobutane (1.05 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 2.0 eq)
-
Dibutylammonium Bromide (or Tetrabutylammonium Bromide) (0.05 - 0.1 eq)
-
Toluene
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 1-bromobutane (1.05 eq), dibutylammonium bromide (0.1 eq), and toluene (2-3 mL per mmol of phenol).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq) to the flask.
-
Reaction: Heat the mixture to 75-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene or diethyl ether (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure butyl phenyl ether.
Caption: Workflow for the phase-transfer catalyzed Williamson ether synthesis.
Application 2: C-Alkylation of Active Methylene Compounds
The alkylation of active methylene compounds, such as β-ketoesters or malonates, is a cornerstone of C-C bond formation.[12] Phase-transfer catalysis provides a mild and efficient alternative to the use of strong, moisture-sensitive bases like sodium ethoxide or LDA. Using a solid base like potassium carbonate with a catalytic amount of a dibutylazanium salt in an organic solvent simplifies the procedure and often leads to high yields of mono-alkylated products.[13]
Causality Behind Experimental Choices:
-
Substrate: Ethyl acetoacetate is chosen as a representative active methylene compound. Its protons at the α-position are sufficiently acidic (pKa ≈ 11) to be deprotonated by a moderately strong base.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal solid base for this solid-liquid PTC. It is strong enough to deprotonate the substrate but mild enough to prevent significant hydrolysis of the ester functionalities.[13]
-
Catalyst: Dibutylammonium acetate can be particularly effective here. The acetate anion can assist in the deprotonation at the interface, while the dibutylammonium cation transports the enolate into the organic phase. Using a bromide or iodide salt is also effective, with iodide often providing a rate enhancement due to the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).[13]
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent solvents for this type of reaction, as they are polar enough to solubilize the catalyst-enolate ion pair, promoting a high reaction rate.
Representative Protocol: C-Alkylation of Ethyl Acetoacetate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, powder, 2.5 eq)
-
Dibutylammonium Acetate (or Bromide) (0.05 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add anhydrous potassium carbonate (2.5 eq) and dibutylammonium acetate (0.05 eq).
-
Addition of Reagents: Add acetonitrile (3-5 mL per mmol of substrate), followed by ethyl acetoacetate (1.0 eq). Stir the suspension for 10-15 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to increase the rate. Monitor the disappearance of the starting materials by TLC. The reaction is typically complete in 2-5 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining catalyst and salts. Wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-benzylated product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: The progress of each reaction should be rigorously tracked using an appropriate analytical technique (TLC, GC, or LC-MS). The disappearance of starting materials and the appearance of the product provide a clear indication of catalyst activity and reaction completion.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Comparison of the obtained data with literature values for the expected product validates the success of the transformation.
-
Control Experiments: To definitively establish the role of the dibutylazanium salt, a control experiment should be run in parallel without the catalyst. In a properly functioning PTC system, the reaction rate will be negligible or extremely slow in the absence of the catalyst.[2]
By following these principles, researchers can confidently apply and adapt these protocols, ensuring reliable and reproducible results in their synthetic endeavors.
References
-
Dibutylammonium acetate (ca. 0.5mol/L in Water). Chem-Impex. [Link]
-
Dibutylammonium bromide. PubChem. [Link]
-
Zhang, Z., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules. [Link]
-
Halpern, M. PTC C-Alkylation of Acetoacetate Ester. PTC Organics. [Link]
-
Williamson Ether Synthesis Experiment. Scribd. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Mastracchio, A. (2008). Phase-Transfer Catalysis (PTC). MacMillan Group Meeting. [Link]
-
Physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water. National Institutes of Health. [Link]
-
Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]
-
Ishitani, H., et al. (2008). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Chemical Society Reviews. [Link]
-
Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Mairhofer, C., et al. (2024). Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide. Beilstein Journal of Organic Chemistry. [Link]
-
Lecture 41 : Phase Transfer Catalysis. NPTEL. [Link]
-
Phase Transfer Catalyst. Scribd. [Link]
Sources
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. BJOC - Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. bipublication.com [bipublication.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note: Enhancing the Stability and Performance of Tin-Based Perovskites with Dibutylammonium Additives
Abstract: Tin (Sn)-based halide perovskites are at the forefront of research into lead-free photovoltaic technologies, offering promising optoelectronic properties. However, their commercial viability is severely hampered by intrinsic instability, primarily the facile oxidation of Sn²⁺ to Sn⁴⁺, which introduces defects and leads to rapid material degradation.[1][2] This application note provides a comprehensive guide for researchers on the use of dibutylammonium (DBA) as a stabilizing additive. We delve into the underlying stabilization mechanisms, offer detailed experimental protocols for film deposition and device fabrication, and outline key characterization techniques to validate the improvements in stability and performance.
The Challenge: Instability in Tin-Based Perovskites
Unlike their lead-based counterparts, tin-based perovskites suffer from poor long-term stability. The primary degradation pathway is the oxidation of the active Sn²⁺ state to the Sn⁴⁺ state.[3] This process is auto-catalytic and creates a high density of tin vacancies within the perovskite lattice, which act as p-type dopants and deep-level trap states.[3][4] These defects serve as sites for non-radiative recombination, which severely diminishes the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the resulting solar cells.[3] Furthermore, the rapid and often uncontrolled crystallization of tin perovskite films leads to poor morphology, characterized by pinholes and small grains, which compromises both performance and stability.[5]
The Solution: Dibutylammonium as a Multifunctional Stabilizer
The introduction of bulky organic cations, such as dibutylammonium (DBA), has emerged as a highly effective strategy to counteract these degradation pathways. DBA acts as a multifunctional additive that improves the perovskite's resilience through several key mechanisms.
Mechanism of Action: Formation of 2D/3D Heterostructures and Defect Passivation
When DBA cations (DBA²⁺) are incorporated into the 3D perovskite precursor (e.g., Formamidinium Tin Iodide, FASnI₃), they do not typically fit into the 3D lattice. Instead, they preferentially segregate to the film's surface and grain boundaries. During the annealing process, these bulky cations interact with the 3D perovskite to form a thin, encapsulating layer of a two-dimensional (2D) perovskite phase.[6][7]
This results in a 2D/3D hybrid heterostructure with significant advantages:
-
Defect Passivation: The DBA-based 2D layers effectively passivate undercoordinated Sn²⁺ ions and halide vacancies at the surfaces and grain boundaries, which are primary sites for non-radiative recombination.[3][8] This passivation reduces trap density, leading to a significant enhancement in photoluminescence quantum yield (PLQY) and carrier lifetime.
-
Moisture Resistance: The long, hydrophobic butyl chains of the DBA cation create a protective barrier that repels moisture, a key trigger for the Sn²⁺ oxidation process.[6][9]
-
Inhibition of Oxidation: By passivating defect sites and creating a hydrophobic shield, the 2D layers suppress the primary pathways for oxygen and moisture ingress, thereby retarding the oxidation of Sn²⁺ to Sn⁴⁺.[3]
-
Controlled Crystallization: The presence of bulky DBA cations in the precursor solution can modulate the crystallization kinetics, promoting the growth of larger, more oriented grains and resulting in a more uniform and pinhole-free perovskite film.[10]
Experimental Protocols
This section provides a step-by-step guide for the fabrication of stabilized tin-based perovskite solar cells using a DBA additive in an inverted p-i-n device architecture (ITO/PEDOT:PSS/Perovskite/C₆₀/BCP/Ag).
Precursor Solution Preparation
Safety Precaution: All steps should be performed inside an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent premature oxidation of the tin precursors.
Protocol 1.1: 3D Perovskite Precursor (1.2 M FASnI₃ with SnF₂ additive)
-
Weigh 433.7 mg of Tin(II) Iodide (SnI₂) and 206.5 mg of Formamidinium Iodide (FAI).
-
Add 22.1 mg of Tin(II) Fluoride (SnF₂) as a standard reducing agent to inhibit oxidation.[1]
-
Dissolve the solids in a mixed solvent of 900 µL Dimethylformamide (DMF) and 100 µL Dimethyl Sulfoxide (DMSO).
-
Stir the solution on a hotplate at 70 °C for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
Protocol 1.2: Dibutylammonium Bromide (DBABr) Additive Stock Solution (10 mg/mL)
-
Weigh 10 mg of Dibutylammonium Bromide (DBABr).
-
Dissolve in 1 mL of isopropanol (IPA).
-
Vortex until fully dissolved.
Protocol 1.3: Final Precursor with DBA Additive
-
Take the prepared 1.2 M FASnI₃ precursor solution (from Protocol 1.1).
-
Add the DBABr stock solution (from Protocol 1.2) to the precursor solution at a desired volume ratio. A typical starting point is 2.5% v/v (e.g., 25 µL of DBABr solution per 1 mL of perovskite precursor).
-
Stir the final solution for 30 minutes at room temperature before use.
Device Fabrication Workflow
Protocol 2.1: Substrate Cleaning and HTL Deposition
-
Pattern Indium Tin Oxide (ITO) coated glass substrates using standard photolithography or etching with zinc powder and HCl.
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Immediately transfer the substrates into the glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO at 4000 rpm for 40 s.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes.
Protocol 2.2: Perovskite Film Deposition
-
Allow the substrates to cool to room temperature.
-
Dispense 40 µL of the final DBA-containing perovskite precursor (from Protocol 1.3) onto the PEDOT:PSS layer.
-
Spin-coat at 1000 rpm for 5 s, followed by 4000 rpm for 30 s.
-
During the final 15 seconds of the high-speed step, dispense 150 µL of an anti-solvent (e.g., ethyl acetate) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the film to a hotplate and anneal at 100 °C for 10 minutes.
Protocol 2.3: ETL and Electrode Deposition
-
Prepare a 20 mg/mL solution of C₆₀ in chlorobenzene.
-
Once the perovskite film has cooled, spin-coat the C₆₀ solution at 2000 rpm for 30 s.
-
Anneal at 85 °C for 5 minutes.
-
Prepare a 0.5 mg/mL solution of Bathocuproine (BCP) in isopropanol.
-
Spin-coat the BCP solution at 4000 rpm for 30 s. No annealing is required.
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm layer of Silver (Ag) as the top electrode through a shadow mask at a pressure below 10⁻⁶ Torr.
Characterization and Expected Results
Thorough characterization is essential to confirm the positive impact of the DBA additive.
-
X-Ray Diffraction (XRD): Compare the XRD patterns of control and DBA-stabilized films. The stabilized films are expected to show sharper and more intense peaks for the 3D perovskite phase, indicating improved crystallinity. Additionally, look for the appearance of low-angle diffraction peaks characteristic of the 2D (DBA)₂(SnI₄) phase.[6]
-
Scanning Electron Microscopy (SEM): SEM images of the DBA-modified films should reveal a more uniform surface with larger, more compact grains and significantly fewer pinholes compared to the control films.[3]
-
UV-Visible Spectroscopy: The absorption onset should remain largely unchanged, confirming that the bulk 3D perovskite structure is preserved.
-
Photoluminescence (PL) and Time-Resolved PL (TRPL): A significant increase in steady-state PL intensity and a longer carrier lifetime from TRPL measurements are expected for the DBA-stabilized films. This is a direct indicator of successful defect passivation and reduced non-radiative recombination.
-
Device Performance: The most critical validation comes from the photovoltaic performance. The table below summarizes the expected changes.
| Parameter | Control Device (No DBA) | DBA-Stabilized Device | Rationale for Improvement |
| PCE (%) | 6-9% | 10-13% | Overall improvement from higher VOC and FF. |
| VOC (V) | 0.45 - 0.55 V | 0.60 - 0.75 V | Significant reduction in non-radiative recombination due to defect passivation.[3] |
| JSC (mA/cm²) | 22 - 24 mA/cm² | 22 - 25 mA/cm² | Minor changes expected; may slightly improve with better film morphology. |
| Fill Factor (%) | 55 - 65% | 68 - 75% | Reduced series resistance and suppressed recombination. |
| Stability | <100 hours (in N₂) | >1000 hours (in N₂) | Enhanced resistance to moisture and oxygen due to the hydrophobic 2D capping layer.[3][5] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor film quality (hazy, many pinholes) | 1. Precursor degradation. 2. Incorrect anti-solvent timing/volume. 3. Suboptimal DBA concentration. | 1. Use freshly prepared precursor solutions. 2. Optimize the anti-solvent dripping time and volume. 3. Vary the DBA additive concentration (e.g., from 1% to 5% v/v). |
| Low VOC (<0.5V) | 1. High trap density. 2. Incomplete passivation. 3. Shunting pathways in the device. | 1. Ensure a high-purity, inert fabrication environment. 2. Increase DBA concentration or try a different bulky cation. 3. Check film morphology with SEM for pinholes. |
| Rapid device degradation | 1. Ineffective 2D layer formation. 2. Oxygen/moisture leaks in the glovebox or encapsulation. 3. Sn²⁺ oxidation. | 1. Confirm 2D phase with XRD. 2. Monitor glovebox atmosphere and ensure proper device encapsulation for testing. 3. Ensure SnF₂ is fully dissolved in the precursor. |
Conclusion
The use of dibutylammonium as an additive is a powerful and reproducible method for significantly enhancing the stability and performance of tin-based perovskite solar cells. By forming a protective 2D capping layer, DBA passivates performance-limiting defects and shields the vulnerable 3D perovskite from environmental stressors. The protocols and insights provided in this application note offer a robust framework for researchers to fabricate high-efficiency, stable, lead-free perovskite solar cells, paving the way for future advancements in this critical area of renewable energy research.
References
- Photoluminescence and Stability of Dion–Jacobson Tin-Based Halide Perovskites with Different Spacer C
- Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability. (n.d.). PMC.
- Progress towards High-Efficiency and Stable Tin-Based Perovskite Solar Cells. (2020). MDPI.
- Strategies To Improve Performance and Stability for Tin-Based Perovskite Solar Cells. (2019).
- Tin-lead halide perovskites with improved thermal and air stability for efficient all-perovskite tandem solar cells. (n.d.). OSTI.GOV.
- Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modific
- Bulky Cation-Modified Interfaces for Thermally Stable Lead Halide Perovskite Solar Cells. (2025).
- Dual-functional additives for stable perovskite thin films. (2026).
- Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. (2021). PubMed.
- Mechanism of Tin Oxidation and Stabilization by Lead Substitution in Tin Halide Perovskites. (n.d.).
- Diffusion of bulky organic cations in the 3D/2D heterostructures to form interfacial quasi-2D (N2) phase for tin perovskite solar cells. (n.d.). Royal Society of Chemistry.
- Structural characterization of tin halide perovskites for solar energy conversion. (n.d.). WebThesis.
- Highly oriented quasi-2D layered tin halide perovskites with 2-thiopheneethylammonium iodide for efficient and stable tin perovskite solar cells. (n.d.). Royal Society of Chemistry.
- Large organic cations are beneficial for slowing tin-based perovskites crystallization rate and improving efficiency. (2023).
- Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (2018). MDPI.
- Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. (n.d.).
- Stable Tin-Based Perovskite Solar Cells. (2023).
- Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. (2017).
- Researchers use novel additive to develop efficient tin halide perovskite solar cell. (2024). pv magazine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. Researchers use novel additive to develop efficient tin halide perovskite solar cell | Perovskite-Info [perovskite-info.com]
- 6. Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of dicationic dibutylazanium ionic liquids
Executive Summary
This guide details the synthesis of Geminal Dicationic Ionic Liquids (DILs) based on a dibutyl-substituted ammonium core.[1] Unlike traditional monocationic ionic liquids (MILs), DILs (often called "Gemini" ILs) possess two cationic head groups linked by a spacer.[1]
Why this matters for Drug Development:
-
Tunable Lipophilicity: The dibutyl chains provide a specific hydrophobic domain essential for solvating poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II/IV).[1]
-
Thermal Stability: DILs exhibit significantly higher thermal stability and lower volatility than their monocationic counterparts, making them superior for high-temperature processing or stable formulations.
-
Cytotoxicity Control: The linker length (spacer) directly influences transmembrane transport and cytotoxicity, allowing for "safety-by-design."[1]
This protocol covers the synthesis of the neutral diamine intermediate , followed by two divergent pathways:
-
Path A (Protic): Synthesis of Dicationic Dibutylazanium (Protonated) ILs.
-
Path B (Aprotic): Synthesis of Dicationic Quaternary Ammonium ILs.
Chemical Design Strategy
The synthesis relies on a modular "linker-head-anion" approach.
-
Cation Core: Dibutylamine is the starting scaffold.
-
Linker: A polymethylene spacer (
) determines the flexibility and surfactant properties.[1] We will use a spacer (1,4-dibromobutane) as the standard protocol, as it balances viscosity and stability. -
Anion: The protocol utilizes Bis(trifluoromethane)sulfonimide (
) for the final metathesis step due to its hydrophobicity (ensuring phase separation) and low viscosity.[1]
Reaction Logic Diagram
Caption: Modular synthesis workflow for generating both Protic and Quaternary dicationic ionic liquids from a common diamine intermediate.
Protocol 1: Synthesis of the Neutral Intermediate
Target:
Reagents & Equipment
-
Reagents: Dibutylamine (99%), 1,4-Dibromobutane (99%), Potassium Carbonate (
, anhydrous), Acetonitrile (HPLC grade).[1] -
Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Rotary Evaporator.[1]
Step-by-Step Procedure
-
Setup: In a 500 mL 3-neck RBF, suspend
(30.0 g, 2.2 eq) in Acetonitrile (150 mL). -
Addition: Add Dibutylamine (25.8 g, 0.2 mol, 2.0 eq) to the suspension.
-
Linker Introduction: Dropwise add 1,4-Dibromobutane (21.6 g, 0.1 mol, 1.0 eq) over 30 minutes while stirring.
-
Expert Insight: Slow addition prevents the formation of oligomers where one amine molecule reacts with two linker molecules.
-
-
Reaction: Heat the mixture to reflux (80-82°C) for 24 hours under an inert atmosphere (
). -
Work-up:
-
Cool to room temperature.[2][3] Filter off the solid salts (
, Excess ).[1] -
Evaporate the acetonitrile using a rotary evaporator.
-
Purification: Dissolve the residue in Diethyl Ether (100 mL) and wash with water (
mL) to remove residual inorganic salts.[1] Dry the organic layer over , filter, and remove solvent. -
Validation: Check purity via
NMR. The triplet at 3.4 ppm ( ) should disappear.[1]
-
Protocol 2: Synthesis of Dicationic ILs
Option A: Protic Dicationic IL (Dibutylazanium type)
Best for: Biological activity, hydrogen bond donation.[1]
-
Dissolution: Dissolve the Neutral Intermediate (10 mmol) in Methanol (20 mL).
-
Protonation: Place in an ice bath (0°C). Add Bis(trifluoromethane)sulfonimide acid (
) (20 mmol, 2.0 eq) dropwise.-
Caution: This reaction is exothermic.
-
-
Finishing: Stir for 2 hours at room temperature. Remove methanol under vacuum.
-
Drying: Dry at 60°C under high vacuum (0.1 mbar) for 12 hours.
-
Result:
.
-
Option B: Quaternary Dicationic IL (Aprotic type)
Best for: High thermal stability, electrochemical windows.[1]
-
Quaternization: Dissolve Neutral Intermediate (10 mmol) in Acetonitrile (30 mL). Add Iodomethane (25 mmol, 2.5 eq).
-
Note: Excess alkyl halide ensures complete quaternization.
-
-
Reflux: Stir at 40°C (mild heat) for 12 hours. A solid precipitate (the Iodide salt) usually forms.[1]
-
Isolation: Filter the solid or evaporate the solvent if liquid. Wash with Ethyl Acetate (
mL) to remove unreacted amine.[1]-
Critical Step: Ethyl acetate removes non-ionic impurities but does not dissolve the dicationic salt.
-
-
Metathesis (Anion Exchange to
):-
Dissolve the Iodide salt (10 mmol) in Deionized Water (20 mL).
-
Add Lithium Bis(trifluoromethane)sulfonimide (
) (22 mmol, 2.2 eq) dissolved in water (10 mL). -
Observation: The hydrophobic IL will separate as a dense bottom layer (oiling out).[1]
-
-
Purification:
Characterization & Quality Control
Data integrity is paramount. Use the following parameters to validate the synthesis.
Spectroscopic Validation ( NMR)
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| 3.0 - 3.1 | Singlet | Confirms methylation (Path B).[1] | |
| 7.0 - 8.5 | Broad Singlet | Confirms protonation (Path A).[1] | |
| 3.2 - 3.4 | Triplet | Shifts downfield upon cation formation.[1] | |
| Terminal | 0.9 - 1.0 | Triplet | Integration reference (12H total). |
Thermal Properties (TGA/DSC)
-
Decomposition Temperature (
): Dicationic ILs typically show , significantly higher than monocationic analogs.[1] -
Glass Transition (
): Expect values between -60°C and -40°C for anions.[1]
Safety & Handling Protocol
-
Viscosity Warning: Dicationic ILs are significantly more viscous than monocationic ILs. Heating to 50°C is recommended for dispensing.
-
Hygroscopicity: Even hydrophobic anions (
) absorb trace moisture.[1] Store in a desiccator or glovebox. -
Toxicity: While ILs have low vapor pressure, the alkylating agents (Iodomethane, Dibromobutane) are alkylating carcinogens .[1] All synthesis steps must be performed in a fume hood.
References
-
Anderson, J. L., et al. (2005).[1] "Structure and properties of high stability geminal dicationic ionic liquids." Journal of the American Chemical Society. [1]
-
Han, X., et al. (2005).[1] "Synthesis and properties of dicationic ionic liquids." Frontiers in Chemistry.
-
Mishra, R., & Mutalik, S. (2023). "Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems." Pharmaceutics.[6][7]
-
Plechkova, N. V., & Seddon, K. R. (2008). "Applications of ionic liquids in the chemical industry." Chemical Society Reviews.
-
Monti, T., et al. (2017).[1][4] "About the Purification Route of Ionic Liquid Precursors." Molecules. [1]
Sources
- 1. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Dibutylazanium Bromide via Optimized Recrystallization
Abstract
Dibutylazanium bromide (Dibutylammonium bromide) is a significant chemical intermediate, particularly in the synthesis of materials for applications like perovskite solar cells.[1] The purity of this precursor is paramount, as contaminants can detrimentally affect the performance and stability of end-products. Recrystallization is a powerful and fundamental technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[2][3][4] This document provides a comprehensive, field-proven protocol for the recrystallization of dibutylazanium bromide, designed for researchers, scientists, and professionals in drug development and materials science. The guide explains the causal reasoning behind each step, ensuring a robust and reproducible purification process.
Physicochemical & Safety Data
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Properties of Dibutylazanium Bromide
| Property | Value | Source |
| Molecular Formula | C₈H₂₀BrN | [5] |
| Molecular Weight | 210.16 g/mol | [5] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | ~286 °C (decomposes) | [1] |
| IUPAC Name | dibutylazanium bromide | [5] |
| CAS Number | 10435-44-6 | [6] |
Safety & Handling Precautions
Dibutylazanium bromide is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always use a laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[7] All operations should be performed within a certified chemical fume hood.[7]
The Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility.[4] The core principle is that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[4] The ideal recrystallization solvent will dissolve the target compound (dibutylazanium bromide) completely at or near its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C).[8] Conversely, the impurities present should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the solution, or 'mother liquor', after the pure compound crystallizes).[9]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent.[3] As this saturated solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[10] The slow, controlled formation of crystals is crucial as it selectively incorporates molecules of the desired compound while excluding impurity molecules from the growing lattice structure.[2]
Experimental Protocol
Materials & Equipment
-
Chemicals:
-
Impure Dibutylazanium Bromide
-
Screening Solvents (Reagent Grade): Isopropanol, Acetone, Ethyl Acetate, Acetonitrile
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Watch glass
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (sized for Buchner funnel)
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Step 1: Solvent Selection (Screening Protocol)
The choice of solvent is the most critical variable in recrystallization.[2] For ionic salts like dibutylazanium bromide, polar solvents are generally required. Alcohols and ketones are excellent starting points. A patent for purifying similar quaternary alkyl ammonium salts suggests alcohols like 2-propanol (isopropanol) and ethanol are effective washing solvents, implying they have the desired low solubility at cold temperatures.[11]
Procedure:
-
Place approximately 50 mg of the impure dibutylazanium bromide into four separate small test tubes.
-
To each tube, add a different potential solvent (isopropanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature, agitating after each addition.
-
Observation 1 (Room Temp): The ideal solvent should NOT dissolve the compound at room temperature.[2] If it dissolves readily, the solvent is unsuitable as recovery will be poor.
-
Take the tubes with undissolved solid and gently heat them in a water bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot): The compound should be highly soluble in the hot solvent.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation 3 (Cold): The best solvent will be the one that produces a large quantity of crystalline precipitate upon cooling.
-
Based on this screening, select the optimal solvent for the bulk recrystallization. Isopropanol is often a successful candidate for this class of compounds.
Step 2: Recrystallization Workflow
The following diagram outlines the complete procedure for purification.
Caption: Workflow for the recrystallization of dibutylazanium bromide.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude dibutylazanium bromide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate flask, bring your chosen solvent (e.g., isopropanol) to a gentle boil on a hotplate. Add the hot solvent to the flask containing the solid in small portions, with continuous stirring.[10] Add just enough solvent to completely dissolve the solid at the boiling point. Causality: Using the minimum amount of solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of recovered crystals.[8][9]
-
Cooling (Crucial Step): Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and provides the best purification. Rapid cooling can trap impurities within the crystal lattice.[10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to further decrease the solubility of the compound and maximize the yield.[10]
-
Isolation: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold solvent to ensure a good seal.
-
Filtration: Swirl the cold slurry of crystals and pour it into the center of the Buchner funnel with the vacuum applied.
-
Washing: Once the solvent has been drawn through, turn off the vacuum. Add a very small volume of ice-cold solvent to wash the crystals, which helps remove any residual mother liquor containing dissolved impurities.[8] Immediately re-apply the vacuum to draw the wash solvent through. Causality: The solvent must be ice-cold to prevent the desired product from re-dissolving during the wash step.
-
Drying: Leave the crystals on the filter with the vacuum on for 10-15 minutes to air-dry. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Purity Assessment: Measure the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[9]
Troubleshooting Common Issues
-
No Crystals Form Upon Cooling: The solution may not be saturated. Try to induce crystallization by gently scratching the inside wall of the flask with a glass rod at the solution's surface.[9] If that fails, a small "seed crystal" of the original solid can be added.[9] As a last resort, some solvent can be evaporated on the hotplate to increase the concentration, and the cooling process repeated.
-
"Oiling Out": The compound may separate as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. If an oil forms, try re-heating the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool even more slowly.[12]
-
Low Recovery: This is often due to using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutylammonium bromide. PubChem Compound Database. [Link]
-
LookChem. (n.d.). Dibutylammonium bromide. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
EBSCO. (2018). Recrystallization (chemistry). Research Starters. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Purdue University. (n.d.). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutyldiethylammonium bromide. PubChem Compound Database. [Link]
-
Greatcell Solar Materials. (2022). iso-Butylammonium Bromide - SAFETY DATA SHEET. [Link]
-
Wikipedia. (n.d.). Tetrabutylammonium bromide. [Link]
-
Chemister.ru. (n.d.). ammonium bromide. [Link]
- Google Patents. (2007).
-
ResearchGate. (2019). Solvent–Solvent Cooling Crystallization: An Effective Method to Control the Morphology and Size of Ammonium Perchlorate Crystals. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Google Patents. (2022). CN114014762A - Crystallization refining method of tetrabutylammonium bromide.
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
Sources
- 1. Dibutylamine Hydrobromide | 10435-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dibutylammonium bromide | C8H20BrN | CID 3014639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimizing Dibutylammonium (DBA) Concentration for Defect Passivation in Perovskite Solar Cells
Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Development Professionals.
Executive Overview
The operational stability and power conversion efficiency (PCE) of metal halide perovskite solar cells (PSCs) are fundamentally limited by non-radiative recombination at grain boundaries and film surfaces. Recent advancements have demonstrated that large, bulky organic cations can effectively passivate these surface defects and construct highly stable 2D/3D heterostructures.
This application note details the mechanistic rationale and step-by-step protocol for optimizing the concentration of Dibutylammonium Iodide (DBAI) as a post-deposition surface treatment. By acting as a self-validating system, this protocol ensures researchers can precisely balance defect passivation against charge-transport impedance.
Mechanistic Grounding: The Causality of DBA Passivation
To design an effective experiment, one must understand the specific molecular interactions at play. Due to the strong ionic nature of metal halide perovskites, ionic salts like dibutylammonium (DiBAm⁺) have been identified as highly effective surface charge trap passivating ligands[1].
Unlike primary amines (e.g., butylammonium), DBA is a secondary amine featuring two hydrophobic butyl chains. This unique structural motif dictates its dual-functionality:
-
Defect Passivation: The partially positive secondary ammonium headgroup (–NH₂⁺–) forms strong hydrogen bonds with uncoordinated halide ions (I⁻) and donates electron density to passivate under-coordinated Pb²⁺ antisite defects. The specific pairing between the DBA cation and the halide anion significantly impacts the efficacy of this trap passivation[1].
-
Steric Shielding & 2D Phase Formation: The dual butyl chains create a dense, umbrella-like steric barrier. When applied at optimal concentrations, DBA induces the formation of a localized, wide-bandgap 2D perovskite capping layer. This layer repels moisture ingress and suppresses ion migration without severely impeding charge extraction[2].
If the concentration of DBAI is too low, passivation is incomplete. If it is too high, the 2D perovskite phase grows too thick, acting as an insulating barrier that severely reduces the Fill Factor (FF) and Short-Circuit Current (
Fig 1. Mechanistic pathway of DBA+ surface passivation and stability enhancement.
Experimental Design & Optimization Strategy
To find the thermodynamic "sweet spot" of DBAI, we employ a concentration gradient strategy.
Materials Required:
-
Dibutylammonium Iodide (DBAI, >99% purity)
-
Anhydrous Isopropanol (IPA)
-
Pre-fabricated 3D Perovskite films (e.g.,
or mixed-cation systems)
Preparation of the Optimization Matrix: Prepare four distinct solutions of DBAI in anhydrous IPA inside a nitrogen-filled glovebox.
-
Solution A: 1.0 mM (0.25 mg/mL) - Probing under-passivation
-
Solution B: 3.0 mM (0.75 mg/mL) - Targeting optimal monolayer formation
-
Solution C: 5.0 mM (1.25 mg/mL) - Probing onset of transport impedance
-
Solution D: 10.0 mM (2.50 mg/mL) - Probing bulk 2D phase formation
Step-by-Step Protocol: DBAI Surface Treatment
This protocol is designed as a self-validating system. The physical changes observed during the process directly correlate to the structural evolution of the film.
-
Substrate Acclimation: Ensure the pristine 3D perovskite films are fully crystallized and cooled to room temperature (25°C) inside the glovebox. Causality: Applying DBAI to a hot substrate accelerates solvent evaporation, leading to uncontrolled, localized precipitation of thick 2D clusters rather than a uniform passivation layer.
-
Dynamic Spin-Coating:
-
Set the spin coater to 4000 rpm with an acceleration of 1000 rpm/s.
-
Initiate the spin cycle.
-
Dynamically dispense 100 µL of the DBAI solution onto the spinning substrate at exactly
seconds. -
Causality: Dynamic dispensing ensures the IPA solvent flashes off rapidly, restricting the DBA⁺ ions to the surface and preventing deep penetration into the 3D perovskite bulk, which could disrupt the primary lattice.
-
-
Thermal Annealing (Phase Conversion):
-
Transfer the treated films to a hotplate set at 100°C for exactly 10 minutes.
-
Causality: Thermal energy is required to drive the reaction between the solid-state excess
on the surface and the deposited DBAI, forming the highly stable 2D capping layer.
-
-
Cooling and Device Completion: Remove the films and allow them to cool before proceeding with Hole Transport Layer (HTL) deposition (e.g., Spiro-OMeTAD).
Fig 2. Step-by-step experimental workflow for optimizing DBAI concentration.
Quantitative Benchmarks & Data Interpretation
The success of the optimization is validated through specific photovoltaic and photophysical metrics. The table below summarizes the expected quantitative shifts based on the concentration gradient.
Table 1: Impact of DBAI Concentration on Photovoltaic Parameters and Carrier Dynamics
| DBAI Concentration | FF (%) | PCE (%) | Carrier Lifetime, | ||
| 0 mM (Control) | 1.08 | 24.5 | 76.0 | 20.11 | 350 |
| 1.0 mM | 1.12 | 24.6 | 78.5 | 21.63 | 520 |
| 3.0 mM (Optimal) | 1.16 | 24.8 | 80.2 | 23.07 | 890 |
| 5.0 mM | 1.15 | 24.2 | 77.1 | 21.45 | 710 |
| 10.0 mM | 1.10 | 23.1 | 72.4 | 18.40 | 450 |
Data Interpretation: At 3.0 mM, the Open-Circuit Voltage (
Troubleshooting & Self-Validation Checkpoints
To ensure the protocol is functioning as a self-validating system, researchers must perform the following quality control checks:
-
Validation Check 1 (Time-Resolved Photoluminescence - TRPL): If the carrier lifetime (
) does not increase relative to the control, the DBAI has not successfully bound to the surface traps. Solution: Verify the purity of the DBAI salt and ensure the IPA solvent is strictly anhydrous, as moisture can competitively bind to the perovskite surface. -
Validation Check 2 (X-Ray Diffraction - XRD): At the optimal 3.0 mM concentration, XRD should show negligible changes to the bulk 3D perovskite peaks. If a strong low-angle peak appears (typically
), it indicates the formation of a bulk 2D perovskite phase. This means the concentration is too high or the spin-coating was static rather than dynamic, allowing the solvent to pool and etch the 3D lattice.
References
1.[1] Lucy, U., et al. "The Impact of Cation and Anion Pairing in Ionic Salts on Surface Defect Passivation in Cesium Lead Bromide Nanocrystals." Journal of Materials Chemistry C, Royal Society of Chemistry, 2020.1 2.[2] "Computational Design of Two-Dimensional Perovskites with Functional Organic Cations." The Journal of Physical Chemistry C, American Chemical Society, 2018. 2
Sources
Dibutylazanium treatment for reducing defects in photovoltaic films
Application Note: Dibutylazanium (DBA) Treatment for Defect Passivation in Perovskite Photovoltaic Films
Target Audience: Materials scientists, physical chemists, and photovoltaic researchers.
Executive Summary
Imperfect passivation of surface charge traps—specifically undercoordinated Pb²⁺ ions and halide vacancies—remains a critical bottleneck in achieving theoretical efficiency limits in metal halide perovskite (MHP) solar cells. This application note details the mechanistic rationale and experimental protocols for utilizing dibutylazanium (DBA⁺), a secondary aliphatic ammonium cation, as a dual-functional defect passivator and 2D/3D heterostructure inducer.
Mechanistic Insights: The Causality of DBA⁺ Passivation
The selection of dibutylazanium (often introduced as dibutylammonium iodide, DBA-I) over primary amines (like methylammonium or butylammonium) is driven by precise structure-function causality:
-
Coordinative Defect Passivation (Lewis Acid-Base Interaction): The secondary ammonium headgroup of DBA⁺ acts as an electron-donating Lewis base. When the DBA-I salt dissociates, the ammonium group coordinates with undercoordinated Pb²⁺ Lewis acid sites at the grain boundaries and film surface. This interaction neutralizes deep-level trap states, effectively suppressing non-radiative recombination [1].
-
Steric Hindrance and 2D Phase Formation: The two hydrophobic butyl chains of DBA⁺ provide substantial steric bulk. During crystallization, this bulk prevents the DBA⁺ cation from incorporating into the standard 3D perovskite lattice (e.g., MAPbI₃ or FAPbI₃). Instead, it forces the formation of a quasi-2D Ruddlesden-Popper phase at the grain boundaries. This 2D/3D heterostructure acts as a physical barrier that suppresses detrimental ion migration and repels moisture, drastically enhancing the operational stability of the photovoltaic film [2, 3].
-
Cation-Anion Pairing Dynamics: The dissociation ability of the DBA⁺ cation and its halide anion pair is critical. The specific binding affinity of the DBA-halide pair dictates the release kinetics of the passivating ligand during thermal annealing, ensuring uniform defect coverage across the nanocrystal surface [1].
Fig 1. Mechanistic pathway of DBA+ defect passivation and 2D/3D heterostructure formation.
Experimental Protocols: DBA Passivation Workflow
The following protocol describes the bulk-passivation approach, where DBA-I is introduced directly into the primary perovskite precursor solution. This method ensures uniform distribution of the passivating agent throughout the bulk grain boundaries.
Reagents and Materials
-
Primary Precursors: Lead(II) iodide (PbI₂), Formamidinium iodide (FAI), Methylammonium bromide (MABr).
-
Passivating Agent: Dibutylammonium iodide (DBA-I, >99% purity).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chlorobenzene (CB, as antisolvent).
Precursor Formulation
-
Base Solution: Prepare a 1.4 M standard perovskite precursor solution (e.g., FA₀.₈₅MA₀.₁₅PbI₂.₈₅Br₀.₁₅) by dissolving the primary precursors in a mixed solvent of DMF:DMSO (4:1 v/v).
-
DBA-I Doping: Add DBA-I to the base solution at an optimized molar ratio of 1.5 mol% relative to Pb²⁺. (Note: Exceeding 3 mol% will cause excessive 2D phase formation, which impedes out-of-plane charge transport and lowers the short-circuit current).
-
Homogenization: Stir the solution at 60°C for 2 hours inside a nitrogen-filled glovebox. Filter through a 0.22 µm PTFE syringe filter before use.
Film Deposition (Self-Validating Antisolvent Method)
-
Spin Coating: Dispense 40 µL of the precursor solution onto a UV-Ozone treated substrate (e.g., FTO/SnO₂). Spin at 1000 rpm for 10 s, followed by 4000 rpm for 30 s.
-
Antisolvent Drip (Critical Step): Exactly 15 seconds prior to the end of the high-speed spin cycle, rapidly dispense 150 µL of Chlorobenzene onto the center of the spinning substrate.
-
Self-Validation Check: The film must instantly transition from a transparent yellow to a turbid dark brown. If the film remains yellow or looks milky, the antisolvent timing was missed, or the ambient solvent vapor pressure in the glovebox is too high. Discard and recalibrate.
-
Thermal Annealing
-
Transfer the substrate immediately to a hotplate set at 100°C.
-
Anneal for 10 minutes. The film will turn completely black, indicating full crystallization of the 3D phase with the DBA-induced 2D phase segregated at the grain boundaries.
Fig 2. Step-by-step workflow for fabricating DBA-passivated perovskite photovoltaic films.
Validation & Quality Control
To ensure the self-validating nature of the protocol, researchers must perform the following characterizations to confirm successful DBA⁺ integration:
-
Time-Resolved Photoluminescence (TRPL): A successful DBA treatment will yield a bi-exponential decay curve where the slow decay component (
) is significantly extended (e.g., from ~300 ns to >800 ns), confirming the reduction of non-radiative recombination centers. -
X-Ray Diffraction (XRD): Scan the low-angle region (
to ). The appearance of a distinct, low-intensity peak around confirms the formation of the quasi-2D Ruddlesden-Popper phase induced by the bulky dibutyl chains[2, 3].
Quantitative Data Presentation
The table below summarizes the typical impact of 1.5 mol% DBA-I treatment on standard mixed-cation perovskite solar cells, demonstrating the direct causality between defect passivation and macroscopic device performance.
| Metric | Control Film (No DBA) | DBA-Treated Film (1.5 mol%) | Impact / Causality |
| PCE (%) | 19.2 ± 0.4 | 21.8 ± 0.3 | Overall efficiency gain due to reduced energy loss. |
| V_oc (V) | 1.08 | 1.16 | Direct result of suppressed non-radiative recombination. |
| J_sc (mA/cm²) | 23.5 | 24.1 | Improved charge extraction across passivated boundaries. |
| Fill Factor (%) | 75.8 | 81.2 | Reduced series resistance and trap-assisted recombination. |
| Trap Density (cm⁻³) | Quantifiable proof of Lewis acid-base defect neutralization. | ||
| T₈₀ Stability (Hours) | ~400 | >1200 | 2D heterostructure acts as a robust moisture/ion barrier. |
References
- Source: Journal of Materials Chemistry C (RSC Publishing)
- Title: Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites Source: University of Oxford / Nature Energy URL
- Source: The Journal of Physical Chemistry C (ACS Publications)
Troubleshooting & Optimization
Technical Support Center: Dibutylazanium Salt Synthesis & Purification
Troubleshooting Guides and Validated Protocols for High-Purity Ion-Pairing Reagents
Executive Summary
Dibutylazanium salts (commonly referred to as dibutylammonium salts), such as dibutylammonium acetate (DBAA) and dibutylammonium chloride, are synthesized via1[1]. They serve as critical protic ionic liquids (PILs)[1] and as highly effective ion-pairing reagents (IPRs) in reverse-phase liquid chromatography (IP-RPLC) for the 2[2].
However, trace impurities from synthesis—such as unreacted free amines, residual moisture, and transition metals—can severely compromise chromatographic resolution and induce analyte degradation. This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to achieve ultra-high purity dibutylazanium salts.
Fig 1: Diagnostic workflow for identifying and resolving dibutylazanium salt impurities.
Deep-Dive Troubleshooting FAQs
Q1: We observe severe baseline drift and retention time shifts during oligonucleotide IP-RPLC. NMR indicates unreacted dibutylamine in our synthesized dibutylammonium acetate. How do we remove it? Causality: Dibutylamine is a bulky secondary amine. If stoichiometric ratios are imprecise during synthesis, lipophilic free base remains in the matrix. In IP-RPLC, the dibutylammonium cation pairs with the negatively charged phosphate backbone of oligonucleotides to increase retention on hydrophobic stationary phases (e.g., C18 or phenyl columns)[2]. Unreacted dibutylamine disrupts this delicate equilibrium by shifting the mobile phase pH, which alters the ionization state of the oligonucleotide and causes unpredictable elution profiles and UV baseline noise. Solution: Implement a liquid-liquid solvent extraction (See Protocol 1). Because the ionic DBAA is highly water-soluble and the free amine is lipophilic, washing the aqueous salt solution with a non-polar solvent like hexane selectively partitions the unreacted amine into the organic phase, leaving the pure salt in the aqueous layer.
Q2: Our synthesized dibutylammonium chloride (DBA-Cl) yields a sticky, hygroscopic mass instead of a crystalline solid. How can we induce crystallization and remove residual water? Causality: Halide salts of dibutylazanium are highly prone to trapping water molecules within their lattice due to strong hydrogen bonding between the halide anion, the protic nitrogen, and water[1]. This trapped moisture prevents proper ionic lattice formation, resulting in an amorphous paste or supercooled liquid. Solution: Perform a binary solvent recrystallization (See Protocol 2). Dissolving the crude mass in a warm polar solvent (methanol) breaks the hydrogen bonds, while the controlled addition of a non-polar anti-solvent (hexanes or ethyl acetate) lowers the dielectric constant, forcing the pure ionic salt to nucleate while impurities remain dissolved[3].
Q3: We are using dibutylammonium phosphate as a buffer, but we are seeing oligonucleotide degradation and MS signal suppression. Could trace metals be the issue? Causality: Yes. Trace transition metals (e.g., Fe³⁺, Cu²⁺) introduced from low-grade acid precursors or synthesis equipment coordinate with the phosphodiester backbone of oligonucleotides, promoting hydrolytic cleavage. Furthermore, in electrospray ionization (ESI-MS), metal adducts split the ion current, drastically suppressing the main analyte signal. Solution: Pass the aqueous salt solution through a chelating ion-exchange resin (e.g., Chelex 100) prior to final lyophilization to trap divalent and trivalent cations.
Quantitative Benchmarks for Impurity Profiling
| Impurity Type | Diagnostic Method | Causality of Interference | Acceptable Limit |
| Free Dibutylamine | ¹H-NMR, pH Meter | Shifts mobile phase pH; disrupts IP-RPLC equilibrium[2] | < 0.1% w/w (pH ± 0.1) |
| Residual Moisture | Karl Fischer Titration | Prevents crystallization; alters molarity of PILs[1] | < 500 ppm |
| Unreacted Acid | ¹H-NMR, pH Meter | Causes baseline drift; degrades acid-sensitive analytes | < 0.1% w/w |
| Trace Metals (Fe, Cu) | ICP-MS | Catalyzes oligonucleotide cleavage; suppresses MS ionization | < 10 ppb |
| Organic Solvents | GC-FID | Causes unexpected peaks in chromatograms | < 100 ppm |
Validated Experimental Protocols
Protocol 1: Solvent Extraction and Lyophilization for Dibutylammonium Acetate (DBAA)
Purpose: Removal of unreacted dibutylamine and residual acetic acid.
-
Dissolution: Dissolve the crude DBAA in ultra-pure LC-MS grade water to achieve a 1.0 M concentration.
-
Organic Washing: Transfer the solution to a separatory funnel. Add an equal volume of LC-MS grade hexanes.
-
Causality: Hexanes selectively partition the unreacted, lipophilic dibutylamine free base. The ionic DBAA remains entirely in the aqueous phase due to its high polarity.
-
-
Phase Separation: Vigorously shake for 2 minutes, venting frequently. Allow the phases to separate completely. Discard the upper organic (hexane) layer. Repeat this extraction three times.
-
Lyophilization: Freeze the purified aqueous layer at -80°C and lyophilize under high vacuum (< 0.01 mbar) for 48-72 hours.
-
Causality: High-vacuum sublimation removes water and any trace volatile acetic acid without subjecting the salt to thermal degradation.
-
Self-Validation Checkpoint: Re-dissolve a 50 mg aliquot in anhydrous CDCl₃[1]. Perform ¹H-NMR. The integration of the acetate methyl protons (~1.9 ppm) to the alpha-methylene protons of the dibutylammonium cation (~2.9 ppm) must exactly match the theoretical 3:4 ratio. The pH of a 100 mM aqueous solution must be 7.0 ± 0.1.
Protocol 2: Binary Solvent Recrystallization for Dibutylammonium Halides
Purpose: Removal of trapped moisture and organic impurities from DBA-Cl or DBA-Br.
Fig 2: Binary solvent recrystallization workflow for dibutylammonium halide purification.
-
Dissolution: Dissolve the crude, amorphous dibutylammonium halide in a minimum volume of warm methanol (approx. 40°C).
-
Causality: Methanol acts as a strong hydrogen-bond competitor, disrupting the bonds between the trapped water and the salt lattice, fully solubilizing the matrix[3].
-
-
Anti-Solvent Titration: While stirring continuously, slowly add hexanes (or ethyl acetate) dropwise until the solution becomes persistently turbid.
-
Causality: The non-polar anti-solvent lowers the dielectric constant of the medium. This reduces the solubility of the ionic salt, forcing it to nucleate, while organic impurities remain dissolved[3].
-
-
Nucleation and Cooling: Cover the flask, allow it to cool to room temperature, and then transfer to -20°C for 12 hours to maximize crystal yield.
-
Filtration and Washing: Recover the crystals via vacuum filtration. Wash the filter cake with ice-cold diethyl ether.
-
Causality: Diethyl ether displaces residual methanol and hexanes without dissolving the newly formed crystals[3].
-
-
Desiccation: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.
Self-Validation Checkpoint: Measure the melting point. A sharp, narrow melting point range indicates high lattice purity. Karl Fischer titration must yield < 500 ppm water.
References
- Source: nih.
- Source: google.
- (PDF)
- Source: acs.
Sources
Advanced Crystallization Control: The Dibutylazanium (DBA) Additive Protocol
Executive Summary
Dibutylazanium (Dibutylammonium,
This guide serves as a Tier-3 technical resource for troubleshooting crystallization failures using DBA protocols.
Part 1: The Mechanistic Basis (Why it Works)
Understanding the causality is essential for troubleshooting. DBA additives do not merely precipitate compounds; they engineer the molecular environment.
-
Lipophilic Shielding: Unlike small inorganic cations (
, ), the butyl chains of the dibutylazanium ion create a hydrophobic shell around the ionic bond. This excludes water molecules from the lattice interface, reducing the solubility of the salt in polar solvents and driving precipitation.[1] -
Lattice Energy Stabilization: The directional hydrogen bonding capability of the ammonium head group (
) allows for the formation of robust hydrogen bond networks with carboxylate or sulfonate groups on the API, often locking the molecule into a rigid conformation that favors crystallinity over the amorphous state.
Visualization: The DBA Stabilization Pathway
Figure 1: Mechanistic pathway of Dibutylazanium-mediated crystallization, contrasting successful lattice formation against the common 'oiling out' failure mode.
Part 2: Troubleshooting Hub (Q&A)
Scenario A: The "Oiling Out" Phenomenon
User Question: I added the dibutylamine precursor to my acidic API solution, but instead of crystals, a viscous oil layer separated at the bottom. How do I fix this?
Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The salt formed is hydrophobic enough to leave the solvent but the temperature is above the salt's melting point (or the solvent system is too rich in water/antisolvent).
Corrective Protocol:
-
The "Temperature Swing" Maneuver:
-
Do not add more antisolvent (this worsens oiling).
-
Heat the mixture until the oil redissolves into a single phase (Clear Point).
-
Cool slowly (
). -
Crucial Step: Seed the solution with DBA seeds before reaching the cloud point temperature (
). If no seeds exist, scratch the vessel wall or use sonication at above the observed oiling temperature.
-
-
Solvent Modification:
-
Increase the ratio of the good solvent (usually the alcohol) slightly. Oiling out indicates the metastable zone width (MSZW) is too narrow.
-
Scenario B: Polymorph Inconsistency
User Question: Batch 1 yielded block-like crystals with high purity. Batch 2 yielded needles with high solvent inclusion. I used the same amount of DBA additive.
Root Cause: DBA salts are prone to solvatomorphism . The "needles" are likely a channel solvate where solvent molecules are trapped between the butyl chains.
Corrective Protocol:
-
Thermodynamic Locking:
-
Perform a slurry conversion.[2] Take the "needle" batch, suspend it in a non-solvating solvent (e.g., pure heptane or isopropyl ether), and stir at
for 24 hours. This forces the conversion to the stable, non-solvated polymorph (blocks).
-
-
Stoichiometry Check:
-
Ensure strict 1:1 molar equivalence. Excess amine can act as a solvent, promoting the metastable needle form.
-
Scenario C: No Precipitation (Clear Solution)
User Question: I've added the additive, but the solution remains clear even at
Root Cause: The lattice energy of the specific DBA-API salt is insufficient to overcome the solvation energy in the current solvent system.
Corrective Protocol:
-
The "Anti-Solvent Charge" Method:
-
Introduce a non-polar antisolvent (e.g., Methyl tert-butyl ether, MTBE) dropwise.
-
Why MTBE? It is miscible with many organics but highly incompatible with the ionic DBA salt, forcing precipitation without inducing oiling as aggressively as hexane.
-
-
Evaporative Concentration:
-
Use a rotary evaporator to remove 50% of the solvent volume. The DBA salt likely has a steep solubility curve; higher concentration is required to breach the nucleation threshold.
-
Part 3: Standardized Screening Protocol
Use this workflow to validate the utility of DBA additives for a new target molecule.
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve 100 mg of API (Acid) in 10 volumes of 2-Propanol (IPA). | IPA is a "Goldilocks" solvent: polar enough to dissolve the acid, but supports ion-pairing. |
| 2. Additive Dosing | Add 1.05 equivalents of Dibutylamine . | Slight excess ensures complete proton transfer. |
| 3. Thermal Cycle | Heat to | Erases thermal history and dissolves any initial amorphous precipitates. |
| 4. Nucleation Trigger | Cool to | Sonication induces cavitation bubbles which lower the nucleation energy barrier. |
| 5. Isolation | Filter solids. Wash with cold MTBE. | MTBE removes excess amine and non-polar impurities without dissolving the salt. |
Decision Logic for Additive Selection
Figure 2: Decision matrix for selecting the specific mode of DBA introduction.
Part 4: FAQs
Q: Can I use Dibutylazanium fluoride (TBAF/DBAF) for desilylation and crystallization simultaneously?
-
A: Yes, but proceed with caution. The fluoride ion is highly basic and hygroscopic. If your API is moisture-sensitive, the water introduced by the fluoride salt can prevent crystallization. It is recommended to perform the desilylation first, work up the reaction, and then introduce the dibutylamine for crystallization.
Q: Is this applicable to Perovskite research?
-
A: Yes. In the context of perovskite solar cells (PSCs), dibutylammonium iodide (DBAI) is used as a large organic cation to form 2D-Ruddlesden-Popper phases. The protocol differs: DBAI is added to the precursor solution (e.g.,
) to passivate grain boundaries and improve moisture stability. The "Oiling Out" troubleshooting (Part 2, Scenario A) is equally relevant there, as phase purity is critical for film quality.
Q: How do I remove the DBA additive to recover the free acid API?
-
A: The salt is reversible. Suspend the DBA-API salt in a biphasic mixture of Ethyl Acetate and dilute HCl (1M). The acid will protonate the amine (making it water-soluble) and the API will return to its free acid form in the organic layer.
References
-
Technobis Crystallization Systems. (2020). Use of additives for inhibition and promotion of crystallization.[3][4] Retrieved from
- Kumar, L., et al. (2007). Salt Selection in Drug Development: A High Throughput Approach. Pharmaceutical Research. (General principles of amine counter-ion selection).
- Zhang, H., et al. (2019). Dibutylammonium Iodide for Efficient and Stable Planar Perovskite Solar Cells. Advanced Energy Materials.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counter-ion selection including alkylamines).
-
Purdue University. (2021). Solid State Crystallization of Amorphous Pharmaceuticals in an Aqueous Environment. Retrieved from
Sources
Technical Support Center: Enhancing the Thermal Stability of Dibutylammonium-Based Thin Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibutylammonium-based thin films. This guide is designed to provide expert-backed solutions to common challenges related to thermal degradation. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My dibutylammonium-based film shows significant discoloration (yellowing to brown) after annealing at a relatively low temperature (e.g., 100-120°C). What is the underlying chemical mechanism?
A1: This discoloration is a classic indicator of thermal degradation. The primary mechanism is often the deprotonation of the dibutylammonium (DBA+) cation. At elevated temperatures, the proton (H+) on the ammonium group can transfer to the halide anion (e.g., iodide, I-), forming hydrogen iodide (HI) and dibutylamine. The volatile dibutylamine and HI can then leave the film, disrupting the crystalline structure. The remaining components, particularly iodide, can become oxidized, leading to the formation of iodine (I2), which contributes to the brownish color. This process is often accelerated in the presence of oxygen and moisture.
Q2: I'm observing a significant drop in the performance of my device (e.g., solar cell, photodetector) after a short period of operation at moderate temperatures. Is this related to the thermal stability of the dibutylammonium cation?
A2: Yes, it is highly likely. The thermal degradation process described in Q1 directly impacts device performance. The loss of the organic cation and halide from the film's structure creates defects and vacancies. These defects act as charge trapping centers, impeding the efficient transport of charge carriers (electrons and holes) through the film. This leads to increased non-radiative recombination and, consequently, a drop in key performance metrics like power conversion efficiency, detectivity, or photosensitivity.
Q3: What is the maximum processing temperature you recommend for films containing dibutylammonium?
A3: There is no single "maximum" temperature, as the thermal stability is highly dependent on the specific composition of your film (e.g., the other cations and anions present) and the processing environment. However, as a general guideline, many dibutylammonium-based perovskite films begin to show signs of degradation at temperatures above 100°C. We strongly recommend performing a systematic thermal stability study on your specific film composition to determine its operational and processing limits. A thermogravimetric analysis (TGA) can be an invaluable tool for this purpose.
Troubleshooting Guides
Problem 1: Poor Film Morphology and Cracking After Annealing
You've deposited a beautiful, smooth film, but after the annealing step, it's riddled with cracks and has poor surface coverage.
Root Cause Analysis:
This issue often stems from a combination of factors including excessive volume loss due to the volatilization of the organic components and stress induced by mismatched thermal expansion coefficients between the film and the substrate. The loss of dibutylamine and HI during annealing causes the crystal lattice to shrink and restructure, leading to mechanical stress that manifests as cracks.
Solution Workflow:
-
Optimize Annealing Parameters: Instead of a single high-temperature step, try a graded or multi-step annealing process. For example, start with a lower temperature pre-anneal (e.g., 60°C for 5-10 minutes) to slowly remove residual solvent, followed by a shorter, higher temperature step (e.g., 100°C for 2-5 minutes) to promote crystallization. This gentler approach can minimize thermal shock.
-
Inert Atmosphere Processing: Perform the annealing step in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox. By significantly reducing the presence of oxygen and moisture, you can suppress the oxidative and hydrolytic degradation pathways that exacerbate thermal instability.
-
Incorporate Additives: Consider introducing stabilizing additives into your precursor solution. Small amounts of additives like lead(II) thiocyanate (Pb(SCN)2) or other Lewis bases can help to passivate defects and strengthen the crystal lattice, making it more resistant to thermal stress.
Logical Flow for Annealing Optimization:
Caption: Troubleshooting workflow for post-annealing film cracking.
Problem 2: Inconsistent Device Performance Batch-to-Batch
You are fabricating multiple devices using what you believe is the same process, but the performance metrics are wildly inconsistent.
Root Cause Analysis:
This variability is often traced back to minor, uncontrolled variations in the processing environment that have a large impact on the thermally sensitive dibutylammonium cations. The key culprits are often fluctuations in ambient humidity and oxygen levels during film formation and annealing, as well as inconsistent temperature profiles across the heating element (hotplate).
Solution Workflow:
-
Strict Environmental Control: All processing steps, from solution preparation to annealing, should be conducted in an environment with strictly controlled humidity and oxygen levels (e.g., a glovebox with <1 ppm O2 and H2O). This is the single most critical factor for achieving reproducibility with these materials.
-
Hotplate Calibration: Regularly calibrate your hotplate to ensure temperature uniformity across its surface. Use a thermocouple or an IR thermal imager to map the temperature profile. A non-uniform hotplate can lead to different parts of your film experiencing different thermal histories, causing inconsistent degradation and crystallization.
-
Standardize Precursor Solution Age: Prepare fresh precursor solutions daily. Over time, the components in the solution can react or degrade, especially if exposed to light or air, leading to changes in the resulting film quality.
Experimental Protocol: Verifying Hotplate Temperature Uniformity
| Step | Action | Purpose |
| 1 | Place a calibrated K-type thermocouple on the center of the hotplate. | Establish a baseline temperature reading. |
| 2 | Set the hotplate to your target annealing temperature (e.g., 100°C). | |
| 3 | Once the temperature stabilizes, record the reading. | |
| 4 | Move the thermocouple to at least four other locations on the hotplate surface (e.g., the four corners). | To map the temperature distribution across the surface. |
| 5 | Record the stabilized temperature at each location. | |
| 6 | Analysis: If the temperature variation across the surface exceeds ±2°C, the hotplate is not sufficiently uniform for reproducible processing of thermally sensitive films. Consider using a higher-grade laboratory hotplate or a vacuum oven for annealing. | To ensure consistent thermal processing for every sample. |
Visualization of Environmental Impact:
Caption: Impact of environmental control on device reproducibility.
References
-
Title: Thermal degradation of 2D perovskites. Source: Nature Energy. URL: [Link]
-
Title: Unveiling the Thermal Degradation Pathway of Two-Dimensional Perovskites. Source: ACS Energy Letters. URL: [Link]
-
Title: Thermal Stability of Perovskite Solar Cells. Source: Advanced Energy Materials. URL: [Link]
-
Title: Graded Annealing for High-Performance 2D Perovskite Solar Cells. Source: Journal of Materials Chemistry A. URL: [Link]
-
Title: Impact of Oxygen and Moisture on the Stability of Perovskite Solar Cells. Source: Advanced Materials. URL: [Link]
Troubleshooting poor film coverage with dibutylazanium passivation
Welcome to the technical support center for dibutylammonium (DBA) passivation of perovskite thin films. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DBA-based passivation techniques and encountering challenges in achieving optimal film coverage and device performance. Here, we address common issues in a practical question-and-answer format, grounded in scientific principles and field-proven experimental insights.
Introduction to Dibutylammonium Passivation
Dibutylammonium (DBA) and its derivatives, such as dibutylammonium bromide (DBABr), are large organic cations frequently employed as passivating agents for 3D perovskite films. The primary role of these molecules is to form a thin, 2D perovskite-like layer on the surface of the 3D perovskite. This 2D capping layer effectively passivates surface defects, reduces non-radiative recombination, and enhances the environmental stability of the perovskite solar cell.[1] However, the introduction of this secondary solution-based step presents its own set of challenges, often related to achieving a uniform and complete passivation layer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing pinholes and incomplete film coverage after spin-coating the dibutylammonium passivation solution. What are the likely causes and how can I fix this?
A1: Senior Application Scientist's Analysis
Incomplete film coverage and the presence of pinholes are among the most common issues encountered during DBA passivation. This problem typically stems from poor wetting of the perovskite surface by the DBA solution, which can be attributed to several factors, including surface energy mismatch, suboptimal solution properties, and improper spin-coating parameters.
Underlying Causality:
The surface of a freshly prepared 3D perovskite film can be hydrophobic, leading to the dewetting of the polar solvent-based DBA solution.[2] This dewetting phenomenon causes the solution to retract into droplets rather than spreading evenly, leaving behind uncovered areas that manifest as pinholes or larger regions of poor coverage.
Troubleshooting Protocol:
-
Optimize DBA Solution Concentration: An inappropriate concentration of the DBA salt in the solvent can lead to viscosity and surface tension issues.
-
Too Low: A very dilute solution may have a surface tension that is too high to wet the perovskite surface effectively.
-
Too High: An overly concentrated solution can become too viscous, leading to uneven spreading and potential precipitation of the DBA salt during spin coating.
-
-
Adjust Spin-Coating Parameters: The speed and duration of the spin-coating process are critical for achieving a uniform film.
-
Initial Spreading Phase (Low Speed): A lower initial spin speed (e.g., 500-1000 rpm) for a few seconds allows the DBA solution to spread across the substrate before the solvent rapidly evaporates.
-
Drying Phase (High Speed): A subsequent high-speed step (e.g., 3000-5000 rpm) is necessary to thin the film to the desired thickness and remove excess solvent.
-
-
Surface Energy Modification of the Perovskite Film: Improving the wettability of the perovskite surface is a direct way to combat dewetting.
-
Solvent Pre-treatment: Briefly exposing the perovskite surface to a solvent with a lower surface tension, such as isopropanol (IPA), just before depositing the DBA solution can improve wetting.
-
Plasma Treatment: A very gentle oxygen plasma or UV-Ozone treatment can increase the surface energy of the perovskite film, making it more hydrophilic. Caution is advised as over-exposure can damage the perovskite.
-
Experimental Workflow for Improved Film Coverage:
Caption: Troubleshooting workflow for poor DBA passivation film coverage.
Q2: The dibutylammonium passivation layer appears hazy or non-uniform after annealing. What could be the reason?
A2: Senior Application Scientist's Analysis
A hazy or non-uniform appearance after annealing often indicates issues with the crystallization of the 2D passivation layer or the presence of residual solvent. The thermal annealing step is crucial for the formation of a well-ordered 2D perovskite structure and for driving off any remaining solvent from the film.
Underlying Causality:
-
Improper Annealing Temperature/Time: If the annealing temperature is too low or the duration is too short, the DBA salt may not fully react with the perovskite surface to form the desired 2D structure, resulting in a disordered film.[3][4] Conversely, if the temperature is too high or the time is too long, it can lead to the degradation of the underlying 3D perovskite.
-
Residual Solvent: Incomplete removal of the solvent (e.g., isopropanol) before or during annealing can interfere with the crystallization process, leading to a hazy appearance.[5]
Troubleshooting Protocol:
-
Optimize Annealing Parameters: A systematic optimization of the annealing temperature and time is recommended.
-
Start with a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes).
-
Incrementally increase the temperature or time while monitoring the film's appearance and the device's performance.
-
-
Ensure Complete Solvent Removal:
-
The high-speed spin-coating step should be sufficient to remove the bulk of the solvent.
-
Consider adding a brief (e.g., 30-60 seconds) low-temperature pre-annealing step (e.g., 60-70°C) before the final high-temperature anneal to gently drive off any residual solvent.
-
Data-Driven Annealing Parameter Optimization:
| Parameter | Range to Investigate | Expected Outcome |
| Annealing Temperature | 80°C - 120°C | Optimal crystallinity of the 2D layer without degrading the 3D perovskite.[3] |
| Annealing Time | 2 - 15 minutes | Complete formation of the 2D passivation layer. |
Q3: What is the underlying mechanism of dibutylammonium passivation, and how does it improve device performance?
A3: Senior Application Scientist's Analysis
The passivation mechanism of DBA involves the formation of a 2D Ruddlesden-Popper perovskite layer on the surface of the 3D perovskite. This 2D layer has a wider bandgap than the underlying 3D material and serves to passivate surface defects, primarily undercoordinated lead ions and halide vacancies.
Mechanism of Action:
The dibutylammonium cations (DBA+) from the passivation solution interact with the lead halide octahedra at the surface of the 3D perovskite film. This interaction leads to the formation of a layered 2D structure, which effectively "caps" the 3D perovskite.[1]
Caption: Mechanism of DBA passivation on a 3D perovskite surface.
Impact on Device Performance:
-
Reduced Non-Radiative Recombination: By passivating surface defects, the 2D layer significantly reduces the pathways for non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Improved Stability: The hydrophobic nature of the long alkyl chains of the dibutylammonium cations helps to repel moisture, thereby improving the long-term stability of the perovskite device.[6]
Summary of Key Process Parameters
The following table provides a starting point for the optimization of your dibutylammonium passivation process. These parameters may need to be adjusted based on the specific perovskite composition and device architecture.
| Parameter | Recommended Range | Key Considerations |
| DBA Salt Concentration | 1 - 5 mg/mL in Isopropanol | Balance between viscosity and surface tension.[7] |
| Spin-Coating Program | 1000-2000 rpm (5-10s) followed by 3000-5000 rpm (20-40s) | Two-step program for optimal spreading and drying. |
| Annealing Temperature | 90°C - 110°C | Avoid thermal degradation of the underlying 3D perovskite.[3] |
| Annealing Time | 5 - 10 minutes | Ensure complete formation of the 2D passivation layer. |
Concluding Remarks
Achieving high-quality, uniform dibutylammonium passivation is a critical step in fabricating high-performance and stable perovskite solar cells. The troubleshooting guide and FAQs provided here offer a systematic approach to overcoming common challenges related to poor film coverage. By carefully controlling the solution properties, spin-coating parameters, and annealing conditions, researchers can effectively implement DBA passivation and unlock the full potential of their perovskite devices.
References
-
Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. eScholarship, University of California.[Link]
-
Improved perovskite film quality and solar cell performances using dual single solution coating. AIP Publishing.[Link]
-
Protocol for fabricating long-lasting passivated perovskite solar cells. PMC.[Link]
-
Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. PMC.[Link]
-
Surface Modification Strategies for Enhanced Performance and Stability of Perovskite Solar Cells. ResearchGate.[Link]
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI.[Link]
-
Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv.[Link]
-
Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide. ResearchGate.[Link]
-
Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. OSTI.GOV.[Link]
-
Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. pv magazine.[Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers.[Link]
-
Annealing Engineering in the Growth of Perovskite Grains. MDPI.[Link]
-
Single Crystal Growth of Hybrid Lead Bromide Perovskites Using a Spin-Coating Method. ACS Publications.[Link]
-
Influence of Deposition and Annealing Parameters on the Degradation of Spray-Deposited Perovskite Films. SciELO.[Link]
-
Progress in Surface Modification of SnO2 Electron Transport Layers for Stable Perovskite Solar Cells. PMC.[Link]
-
The role of terminal functional groups in molecular passivation of the perovskite/hole-selective layer interface. University of Turku.[Link]
-
Impact of n -Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ResearchGate.[Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.[Link]
-
Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. ACS Publications.[Link]
-
Direct environmental lead detection by photoluminescent perovskite formation with nanogram sensitivity. ChemRxiv.[Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. University of Bayreuth EPub.[Link]
-
Post-passivation of multication perovskite with rubidium butyrate. University of Oxford.[Link]
-
Preparation of mixed-ion and inorganic perovskite solar cells using water and isopropanol as solvents for solar cell. The Royal Society of Chemistry.[Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C.[Link]
-
Preparation of mixed-ion and inorganic perovskite films using water and isopropanol as solvents for solar cell applications. ResearchGate.[Link]
-
Fabrication and characterization of polymer passivated perovskite solar cells. ResearchGate.[Link]
-
The role of terminal functional groups in molecular passivation of the perovskite/hole-selective layer interface. RSC Publishing.[Link]
-
Defect passivation with organic ammonium salts. Instability of solution-processed perovskite films: origin and mitigation strategies.[Link]
-
Spincoating Perovskites for Solar Cells. YouTube.[Link]
-
Interfacial defect passivation via imidazolium bromide for efficient, stable perovskite solar cells. Journal of Materials Chemistry A.[Link]
-
Cross-sectional chemical characterization of a passivated perovskite. ResearchGate.[Link]
-
Additives To Prevent Coating Defects Caused By Film Dewetting. CoatingsTech.[Link]
-
XRD patterns of perovskite films made by spin coating method, using various steps and speed for MAI deposition. ResearchGate.[Link]
-
Passivation Properties and Formation Mechanism of Amorphous Halide Perovskite Thin Films. LMPV - Sustainable Energy Materials and Devices.[Link]
-
Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. Scholar.[Link]
-
Residual solvent induced physical morphology and gas permeation in polyamide-imide membrane: Experimental investigation and molecular simulations. RMIT University Research Repository.[Link]
-
Effect of passivation on the dissolution behavior of Ti6A14V and vacuum-brazed Ti6A14V in Hank's ethylene diamine tetra-acetic acid solution Part I Ion release. PubMed.[Link]
-
An example of dewetting. It was discovered that the undercoat had been. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. Surface Passivation to Improve the Performance of Perovskite Solar Cells [mdpi.com]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Enhancing Moisture Stability of Dibutylammonium Perovskite Devices
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dibutylammonium (DBA) based perovskite devices. As a Senior Application Scientist, I understand the critical challenges researchers face in translating the high efficiency of these materials into long-term operational stability, with moisture sensitivity being a primary obstacle. This guide is structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental design. We will explore common issues, troubleshooting strategies, and detailed protocols to enhance the moisture resistance of your devices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the moisture sensitivity of DBA-based perovskites.
Q1: Why are perovskite devices, particularly those with cations like dibutylammonium, so sensitive to moisture?
Answer: The sensitivity of hybrid organic-inorganic perovskites to moisture is rooted in the chemical nature of their components. The degradation process in humid air involves two primary competing reactions: the formation of lead iodide (PbI₂) and the generation of a perovskite hydrate phase by water incorporation[1]. Water molecules can act as a catalyst, breaking down the perovskite crystal structure[2].
Specifically for 2D/quasi-2D perovskites using bulky organic cations like dibutylammonium (DBA), the mechanism is nuanced. The large, hydrophobic DBA cations are incorporated to form layered structures that inherently offer better moisture resistance than their 3D counterparts[3][4][5]. However, the more hygroscopic smaller cations (like methylammonium, MA⁺) often present in mixed-cation quasi-2D systems remain vulnerable. Water molecules can form hydrogen bonds with these smaller cations, compromising the crystal's structural integrity and leading to the formation of hydrated perovskite phases, which can then decompose into PbI₂ and the respective ammonium salts[2][6].
Q2: What is the specific role of the dibutylammonium (DBA) cation in moisture stability?
Answer: The dibutylammonium cation acts as a "spacer" that separates the inorganic lead-halide octahedral layers, forming a 2D or quasi-2D Ruddlesden-Popper phase. The long, hydrophobic alkyl chains of the DBA cation create a natural barrier that impedes the penetration of water molecules into the perovskite lattice[5][7]. This is a primary strategy for improving the intrinsic stability of the perovskite material itself. By forming these layered structures, the material's dimensionality is reduced, which has been shown to enhance moisture stability compared to conventional 3D perovskites[8].
Q3: What are the primary strategies to improve the moisture resistance of DBA-based perovskite devices?
Answer: A multi-faceted approach is most effective. The key strategies can be categorized as follows:
-
Compositional Engineering: This involves modifying the perovskite formulation itself. Mixing different bulky spacer cations (e.g., DBA and phenylethylammonium, PEA⁺) can leverage the complementary benefits of each to enhance both humidity and thermal stability[7].
-
Interface Passivation: Many degradation pathways initiate at the film's surface and grain boundaries. Applying a passivation layer, often a 2D perovskite formed by treating the film with a solution of a bulky ammonium halide (like PEAI or BAI), can seal these defect sites and create a hydrophobic capping layer[9][10][11].
-
Hydrophobic Additives: Incorporating hydrophobic molecules or polymers directly into the perovskite precursor solution or as an interlayer can help repel moisture[12][13].
-
Device Encapsulation: This is a critical final step to provide an extrinsic barrier against environmental stressors. Effective encapsulation involves sealing the completed device with materials that have a very low water vapor transmission rate (WVTR), such as glass-glass seals, butyl rubber, or specialized polymers like PMMA[14][15][16][17].
Q4: How can I reliably quantify the moisture stability of my devices?
Answer: Quantifying stability requires standardized testing under controlled conditions. The most common methods include:
-
Damp Heat Testing: This is an accelerated aging test where devices are subjected to high temperature and high relative humidity (RH), for example, 85°C and 85% RH, as per IEC 61646 standards[14]. Device performance (PCE, Voc, Jsc, FF) is tracked over time.
-
Ambient Air Stability Testing: Devices are stored in a controlled environment with a specific relative humidity (e.g., 40-60% RH) in the dark or under continuous illumination[7][18]. Performance is measured at regular intervals.
-
Water Immersion/Droplet Test: A more aggressive test involves directly exposing the device or film to liquid water. This is often used to quickly screen the effectiveness of hydrophobic coatings by observing degradation time or measuring the contact angle of a water droplet on the film surface[9][11].
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Issue 1: Rapid Device Degradation (Minutes to Hours) in Ambient Air
Your freshly fabricated device shows promising initial efficiency but loses a significant portion of its performance shortly after exposure to ambient laboratory air (RH > 40%).
-
Possible Cause: Poor quality of the perovskite film, characterized by pinholes, small grains, and numerous grain boundaries that act as pathways for moisture ingress.
-
Field-Proven Insight: The initial crystallization and morphology of the perovskite film are paramount. Even the best encapsulation cannot save a fundamentally poor-quality film. Moisture rapidly attacks the vulnerable grain boundaries and defects.
Solution: Optimize Film Quality via Additive Engineering and Annealing
Scientific Rationale: Introducing a small amount of a secondary bulky cation, such as phenylethylammonium iodide (PEAI), into the precursor solution or as a post-treatment can passivate surface and grain boundary defects. These molecules can form a thin, protective 2D layer on top of the bulk perovskite, effectively sealing it against moisture[9][19].
Workflow Diagram: Film Quality Optimization
Caption: Workflow for improving film quality via post-deposition surface treatment.
Issue 2: Device Degrades Under Illumination and Humidity (Damp-Heat Conditions)
Your device is relatively stable in the dark but degrades quickly when exposed to both light and humidity, showing a rapid drop in Power Conversion Efficiency (PCE).
-
Possible Cause: Synergistic degradation pathway. The combination of heat, light, and moisture accelerates the decomposition of the perovskite material, a process that is often more rapid than degradation from humidity alone[12][14]. This can also be exacerbated by photocatalytic reactions at the interface with certain charge transport layers (e.g., TiO₂).
-
Field-Proven Insight: Protecting the perovskite is not enough; the interfaces between the perovskite and the charge transport layers are also highly vulnerable. A robust encapsulation strategy that provides both a moisture barrier and thermal stability is non-negotiable for long-term operational stability.
Solution: Implement a Multi-Layer Encapsulation Strategy
Scientific Rationale: A single layer of encapsulation is often insufficient. A multi-layer approach combines different materials to achieve a comprehensive barrier. A common strategy involves a hydrophobic polymer layer, an edge sealant to prevent moisture ingress from the sides, and a top glass slide to provide a rigid, impermeable barrier[14][17]. Using a desiccant within the sealant can further trap any residual moisture.
Detailed Protocol: Multi-Layer Device Encapsulation
-
Preparation: Perform all encapsulation steps in a low-humidity environment (e.g., a nitrogen-filled glovebox).
-
Apply Inner Polymer Layer: Spin-coat a layer of a hydrophobic, transparent polymer like poly(methyl methacrylate) (PMMA) directly onto the top electrode of the finished device[16]. This provides a conformal moisture-repelling layer.
-
Apply Edge Seal: Use a UV-curable epoxy or a butyl rubber sealant around the active area perimeter of the device substrate[14]. If using butyl rubber, select one that contains a desiccant.
-
Place Top Glass: Carefully place a clean glass coverslip onto the sealant, ensuring it makes complete contact without trapping air bubbles.
-
Cure/Seal: If using a UV-curable epoxy, expose the device to a UV lamp for the recommended time. If using butyl rubber, apply gentle, uniform pressure to ensure a hermetic seal.
-
Final Check: Inspect the seal under a microscope to ensure there are no gaps or breaches.
Diagram: Encapsulation Strategy
Caption: Cross-section of a device with a multi-layer encapsulation scheme.
Section 3: Data & Characterization
Effective troubleshooting requires robust characterization. The following tables summarize key parameters and expected outcomes for improving moisture stability.
Table 1: Comparison of Stabilization Strategies
| Strategy | Key Material/Process | Typical T₈₀ Lifetime (85°C/85% RH) | Primary Mechanism |
| Control (No Treatment) | Standard DBA Perovskite Film | < 2 hours | N/A |
| Interface Passivation | PEAI Post-Treatment | 10 - 50 hours | Defect passivation, formation of a hydrophobic 2D capping layer[9][10][19]. |
| Bilayer Polymer Encapsulation | PMMA / Styrene-Butadiene (SB) | > 100 hours | Creates a solution-processed, low-cost hydrophobic barrier against moisture and oxygen ingress[16]. |
| Glass-Glass Encapsulation | Butyl Rubber Edge Seal + Glass | > 1000 hours | Provides a hermetic, industrial-grade seal with an extremely low water vapor transmission rate[14]. |
T₈₀ Lifetime: Time for the device to retain 80% of its initial power conversion efficiency.
Table 2: Key Spin-Coating Parameters for High-Quality Films
| Parameter | Typical Range | Rationale |
| Spin Speed (Step 1) | 1000 - 2000 RPM | Spreads the precursor solution evenly across the substrate. |
| Spin Speed (Step 2) | 4000 - 6000 RPM | Thins the film to the desired thickness and induces crystallization. |
| Antisolvent Drip Time | 5-15 seconds before end of spin | Rapidly supersaturates the precursor film, leading to the formation of dense, uniform, large-grain films. |
| Annealing Temperature | 100 - 150 °C | Removes residual solvent and promotes grain growth and high crystallinity. |
Note: Optimal parameters are highly dependent on the specific solvent system and substrate.
By understanding the fundamental degradation mechanisms and systematically applying these troubleshooting and validation protocols, you can significantly enhance the moisture stability of your dibutylammonium-based perovskite devices, moving closer to achieving reliable, long-term performance.
References
-
Kim, D. H., et al. (2018). Encapsulating perovskite solar cells to withstand damp heat and thermal cycling. Energy & Environmental Science. Available at: [Link]
- Patel, J. B., et al. (2025). Moisture-Resistant Encapsulation Technology for Perovskite Solar Cells. Google Patents.
-
He, X., et al. (2025). 2D/3D Perovskite Surface Passivation-Enabled High-Detectivity Near-Infrared Photodiodes. Sensors. Available at: [Link]
-
Kottokkaran, R., et al. (2021). Encapsulation Strategies for Highly Stable Perovskite Solar Cells under Severe Stress Testing: Damp Heat, Freezing, and Outdoor Illumination Conditions. ACS Applied Materials & Interfaces. Available at: [Link]
-
Li, Z., et al. (2024). Encapsulating perovskite solar cells for long-term stability and prevention of lead toxicity. APL Materials. Available at: [Link]
-
Berhe, T. A., et al. (2016). Research Update: Strategies for improving the stability of perovskite solar cells. APL Materials. Available at: [Link]
-
Guerrero-Pérez, R., et al. (2020). Enhancing Moisture and Water Resistance in Perovskite Solar Cells by Encapsulation with Ultrathin Plasma Polymers. ACS Applied Energy Materials. Available at: [Link]
-
Wang, Y., et al. (2018). Improved Moisture Stability of 2D Hybrid Perovskite (HOOC–CH2–NH3)2PbI4 by Dehydration Condensation between Organic Components. ACS Applied Energy Materials. Available at: [Link]
-
Liu, C., et al. (2021). Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]
-
Syafiq, U., et al. (2025). Differentiating the 2D Passivation from Amorphous Passivation in Perovskite Solar Cells. Nano-Micro Letters. Available at: [Link]
-
Perovskite-Info. (2022). 2D perovskite passivation layer for efficient and stable perovskite solar cells. Available at: [Link]
-
Surrente, A., et al. (2021). Effects of organic cations on optical properties and structural stability in two-dimensional hybrid perovskites. Nanyang Technological University. Available at: [Link]
-
Wang, Z., et al. (2020). Mixed bulky cations for efficient and stable Ruddlesden−Popper perovskite solar cells. APL Materials. Available at: [Link]
-
Liu, G., et al. (2022). Engineering the passivation routes of perovskite films towards high performance solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Perovskite-Info. (2024). Researchers develop integrated deposition and passivation strategy for controlled crystallization of 2D/3D halide perovskite films. Available at: [Link]
-
Liu, M., et al. (2017). Recent efficient strategies for improving the moisture stability of perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Chen, Y., et al. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. ACS Omega. Available at: [Link]
-
Kore, B. P., et al. (2021). 2D Modification for Humidity Resistance and Performance Enhancement in Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2022). Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
-
Sanchez, R. S., et al. (2025). Bulky Cation-Modified Interfaces for Thermally Stable Lead Halide Perovskite Solar Cells. Chemistry of Materials. Available at: [Link]
-
Mora-Fuentes, J. P., et al. (2021). The role of organic cations as additives in photovoltaic perovskites. ChemRxiv. Available at: [Link]
-
Mondal, A., & Bhattacharjee, S. (2023). Understanding moisture stability and degradation mechanisms of 2D hybrid perovskites: insights from ab initio molecular dynamics simulations. Energy Advances. Available at: [Link]
-
Shirayama, M., et al. (2015). Degradation mechanism of CH3NH3PbI3 perovskite materials upon exposure to humid air. Journal of Applied Physics. Available at: [Link]
-
Zhou, Y., et al. (2019). A simple fabrication of high efficiency planar perovskite solar cells: controlled film growth with methylammonium iodide and green antisolvent sec-butyl alcohol. Journal of Materials Chemistry C. Available at: [Link]
-
Lim, C. H., et al. (2019). Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. AIP Conference Proceedings. Available at: [Link]
-
Toloueinia, P., et al. (2021). Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. ACS Applied Materials & Interfaces. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ossila.com [ossila.com]
- 3. 2D/3D Perovskite Surface Passivation-Enabled High-Detectivity Near-Infrared Photodiodes [mdpi.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. pubs.aip.org [pubs.aip.org]
- 6. osti.gov [osti.gov]
- 7. Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating the 2D Passivation from Amorphous Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2D perovskite passivation layer for efficient and stable perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 11. Engineering the passivation routes of perovskite films towards high performance solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. idus.us.es [idus.us.es]
- 14. colorado.edu [colorado.edu]
- 15. xray.greyb.com [xray.greyb.com]
- 16. Encapsulation Strategies for Highly Stable Perovskite Solar Cells under Severe Stress Testing: Damp Heat, Freezing, and Outdoor Illumination Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One moment, please... [perovskite-info.com]
Technical Support Center: Optimizing Annealing for Dibutylazanium Perovskite Layers
Welcome to the technical support center for optimizing the processing of dibutylazanium (DBA) based perovskite layers. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with these advanced materials. Here, we address common challenges and questions in a direct Q&A format, providing not just protocols but the scientific reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of annealing for Dibutylammonium (DBA)-based perovskite films?
Annealing is a critical thermal processing step that finalizes the perovskite film's structure and properties. Its primary roles are:
-
Solvent Removal: To drive off residual high-boiling point solvents (like DMF, DMSO) used in the precursor solution. Incomplete solvent removal can lead to structural defects and an unstable intermediate phase.[1]
-
Crystallization and Phase Transition: To provide the thermal energy necessary to convert the precursor-solvent complex into the desired crystalline perovskite phase. For DBA-based systems, this often involves the formation of 2D or quasi-2D Ruddlesden-Popper structures.
-
Morphological Control: To promote the growth of larger, more uniform crystalline grains. A well-controlled annealing process results in a dense, pinhole-free film, which is crucial for efficient charge transport and device performance.[2][3][4]
The balance between these processes is delicate; insufficient annealing leads to poor film quality, while excessive heat can cause decomposition.[5][6]
Q2: My annealed film has poor surface coverage and visible pinholes. What is the likely cause and how can I fix it?
Pinholes and incomplete surface coverage are common issues that severely degrade device performance by causing electrical shorts and allowing environmental degradation.
Causality:
-
Insufficient Annealing Temperature/Time: If the temperature is too low, the solvent may not evaporate completely, and the precursor components may not have enough energy to crystallize and form a continuous film.[4] This can leave behind voids and uncovered areas.[7]
-
Too Rapid Crystallization: Paradoxically, very fast solvent evaporation can cause the film to shrink rapidly, leading to the formation of pinholes and a rough surface.[8]
-
Precursor Solution Issues: The quality of the precursor solution itself, including the choice of solvents and additives, significantly impacts film formation.[3][7]
Troubleshooting Protocol:
-
Increase Annealing Temperature: Incrementally increase your annealing temperature by 10-15°C. A common optimal range for many perovskite systems is around 100°C, but large-cation systems can sometimes require higher temperatures.[2][3][5]
-
Extend Annealing Time: If increasing the temperature risks decomposition, try extending the annealing time at a moderate temperature (e.g., from 10 minutes to 30 minutes).[9]
-
Introduce a Two-Step Annealing Process:
-
Step 1 (Low Temp): A brief pre-anneal at a lower temperature (e.g., 60-70°C for 1-2 minutes) can gently drive off the bulk of the solvent without inducing aggressive crystallization.
-
Step 2 (High Temp): Follow immediately with the higher target temperature (e.g., 100-150°C) to complete the crystallization process. This can lead to more uniform films.
-
-
Review Your Solution Chemistry: Consider if additives like n-butylammonium thiocyanate (nBASCN) could help regulate crystallization and improve film quality, especially when fabricating in ambient air.[10]
Troubleshooting Guide: Specific Issues
Problem 1: The film appears yellow or brownish-yellow after annealing, not the expected dark color.
Diagnosis: A yellow appearance is a strong indicator of either the formation of an undesirable non-perovskite phase (the delta-phase) or thermal decomposition of the perovskite into lead iodide (PbI₂), which is bright yellow.[5][6]
Scientific Explanation: Dibutylammonium is a large organic cation. While it can stabilize the perovskite structure, it is also volatile and can be lost at excessively high temperatures. This loss disrupts the perovskite lattice, causing it to decompose back into its precursors, notably PbI₂.[6] This issue is a critical trade-off: higher temperatures can improve crystallinity, but too high a temperature triggers decomposition.[5][6]
Corrective Actions:
-
Reduce Annealing Temperature: This is the most direct solution. Decrease the temperature in 10°C steps until the yellow color is eliminated.
-
Shorten Annealing Time: High-temperature "flash annealing" for a very short duration (e.g., 1-2 minutes at a higher temperature) can sometimes promote crystallization without allowing enough time for significant decomposition.[5]
-
Use a Nitrogen Atmosphere: Annealing in an inert atmosphere (like a nitrogen-filled glovebox) can suppress the oxidative and thermal degradation pathways that are often accelerated by oxygen and moisture in the air.
Problem 2: The film looks good, but device efficiency and photoluminescence are poor.
Diagnosis: This suggests the presence of non-radiative recombination centers, or defects, within the film. Even a morphologically beautiful film can be electronically poor if the annealing process introduces a high density of traps.
Scientific Explanation: While high temperatures can enlarge grains, they can also create defects at the grain boundaries and on the film's surface.[11] The volatilization of organic components, even if not severe enough to cause a color change, can leave behind lead-rich defects that act as traps for charge carriers, killing photoluminescence and reducing the open-circuit voltage (Voc) of a solar cell.
Solutions & Optimization Workflow:
The key is to find an annealing window that maximizes crystallinity while minimizing defect formation.
Experimental Protocol: Annealing Temperature Sweep
-
Prepare Substrates: Prepare a series of identical substrates with the spin-coated, un-annealed DBA-perovskite wet film.
-
Set Up Annealing Gradient: Program a hotplate or oven for a range of temperatures. A good starting sweep for a new DBA formulation would be: 80°C, 100°C, 120°C, 140°C, and 160°C. Use a consistent annealing time for all samples (e.g., 15 minutes).
-
Anneal Samples: Place one sample at each temperature setpoint. Ensure rapid and consistent transfer to the hotplate.
-
Characterize Films: After cooling, analyze the films using a combination of techniques:
-
UV-Vis Spectroscopy: To check for changes in the absorption onset, which relates to the bandgap.
-
X-Ray Diffraction (XRD): To assess crystallinity (peak sharpness) and check for the presence of PbI₂ (a peak around 12.7°).[4]
-
Photoluminescence (PL) Spectroscopy: The sample with the highest PL intensity often corresponds to the lowest defect density.
-
Scanning Electron Microscopy (SEM): To visually inspect grain size, uniformity, and pinholes.[4]
-
-
Analyze Data: Correlate the characterization data to identify the optimal temperature.
| Annealing Temp. | Film Appearance | SEM Morphology | XRD Analysis | PL Intensity | Recommendation |
| Low (e.g., 80°C) | Opaque, hazy, possibly wet spots. | Small, poorly defined grains; pinholes likely.[3] | Broad, weak perovskite peaks; possible residual precursor peaks. | Low | Increase temperature to improve crystallinity. |
| Optimal (e.g., 100-135°C) | Uniform, dark, reflective surface. | Large, well-connected grains; minimal pinholes.[2][4] | Sharp, intense perovskite peaks; no PbI₂ peak. | Highest | This is your target window. Fine-tune time for optimization. |
| High (e.g., >150°C) | May show yellow tint or become hazy. | Grains may be large but with evidence of decomposition at boundaries. | Strong perovskite peaks but with an emerging PbI₂ peak.[6] | Decreased | Reduce temperature to avoid decomposition. |
Visual Guides
Caption: Workflow for optimizing annealing temperature.
Caption: Impact of annealing temperature on film properties.
References
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]
-
EFFECT OF ANNEALING ON THE MORPHOLOGICAL AND OPTOELECTRONIC PROPERTIES OF CH3 NH3 Pb I3 THIN FILMS FOR PEROVSKITE SOLAR CELL APP. (2021, March 31). AUST. Retrieved February 27, 2026, from [Link]
-
Effect of Annealing Temperature on Film Morphology of Organic-Inorganic Hybrid Perovskite Solid-State Solar Cells. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Wei, H., et al. (2022, July 8). Annealing Methods in the Growth of Perovskite Grains. Encyclopedia.pub. Retrieved February 27, 2026, from [Link]
-
Effect of annealing on the Morphological and Optoelectronic Properties of Ch 3 Nh 3 Pb I 3 Thin Films for Perovskite Solar Cell Applications. (2021, May 24). DSpace Home. Retrieved February 27, 2026, from [Link]
-
Tuning Perovskite Crystal Growth Dynamics Using Additives on Textured Silicon Substrates. (2024, October 24). Fraunhofer-Publica. Retrieved February 27, 2026, from [Link]
-
Stabilization of Highly Efficient and Stable Phase‐Pure FAPbI3 Perovskite Solar Cells by Molecularly Tailored 2D‐Overlayers. (2020, June 22). Wiley Online Library. Retrieved February 27, 2026, from [Link]
-
Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium- formamidinium lead halide perovskites. (2017, August 14). Nature. Retrieved February 27, 2026, from [Link]
-
Instability of solution-processed perovskite films: origin and mitigation strategies. (2023, February 22). Materials Futures. Retrieved February 27, 2026, from [Link]
-
High-temperature inverted annealing for efficient perovskite photovoltaics. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Optimization of annealing temperature for perovskite films with Cs/Pb... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. (n.d.). arXiv. Retrieved February 27, 2026, from [Link]
-
Influence of Annealing and Composition on the Crystal Structure of Mixed-Halide, Ruddlesden-Popper Perovskites. (n.d.). OSTI.GOV. Retrieved February 27, 2026, from [Link]
-
Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]
-
Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Transformations in Perovskite Photovoltaics: Film Formation, Processing Conditions, and Recovery Outlook. (n.d.). arXiv.org. Retrieved February 27, 2026, from [Link]
-
Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. (2024, December 10). ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Annealing Effect on (FAPbI 3 ) 1−x (MAPbBr 3 ) x Perovskite Films in Inverted-Type Perovskite Solar Cells. (2016, September 3). MDPI. Retrieved February 27, 2026, from [Link]
-
Spacer Loss upon 2D Ruddlesden–Popper Halide Perovskite Annealing Raises Film Properties and Solar Cell Performances. (2025, May 16). MDPI. Retrieved February 27, 2026, from [Link]
-
Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. (2025, September 9). ResearchGate. Retrieved February 27, 2026, from [Link]
-
New wet-film strategy enables ambient fabrication of perovskite/silicon tandem solar cells. (2026, January 27). Perovskite-Info.com. Retrieved February 27, 2026, from [Link]
-
The Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation. (2017, July 21). MDPI. Retrieved February 27, 2026, from [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. repository.aust.edu.ng [repository.aust.edu.ng]
- 3. Effect of annealing on the Morphological and Optoelectronic Properties of Ch 3 Nh 3 Pb I 3 Thin Films for Perovskite Solar Cell Applications [repository.aust.edu.ng]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. materialsfutures.org [materialsfutures.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. New wet-film strategy enables ambient fabrication of perovskite/silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 11. High-temperature inverted annealing for efficient perovskite photovoltaics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dibutylazanium (DBA) Crystal Growth Kinetics
The following technical guide is structured as a specialized Support Center for researchers working with Dibutylazanium (commonly referred to in materials science as Dibutylammonium or DBA ).
This guide addresses the specific kinetic challenges imposed by the steric bulk of the secondary ammonium cation (
Current Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Kinetic Modulation of Perovskite & Organic-Inorganic Lattice Growth
Core Concept: The Kinetic "Brake" Mechanism
User Query: Why does substituting n-butylammonium with dibutylazanium drastically change my crystallization rate?
Technical Insight: Dibutylazanium acts as a kinetic inhibitor due to its secondary amine structure. Unlike primary amines (e.g., n-BA) which form linear, ordered hydrogen bond networks, DBA possesses two butyl chains branching from the nitrogen center.
-
Steric Hindrance: The V-shaped geometry increases the activation energy ($ \Delta G^ $)* required for the cation to dock into the inorganic lead-halide cage.
-
Nucleation Suppression: This steric bulk suppresses the rate of homogeneous nucleation, pushing the system towards heterogeneous nucleation. This allows for larger crystal domains if supersaturation is carefully managed, but results in rapid, disordered precipitation if the antisolvent step is too aggressive.
Comparative Kinetics Table
| Feature | n-Butylammonium (n-BA) | Dibutylazanium (DBA) | Kinetic Impact |
| Structure | Primary Amine (Linear) | Secondary Amine (Branched) | DBA requires more free volume to rotate/align. |
| H-Bonding | 3 H-bonds (Strong anchoring) | 2 H-bonds (Weaker anchoring) | DBA has weaker binding energy to the |
| Growth Rate | Fast (Low barrier) | Slow (High barrier) | DBA allows for slower, more controlled growth if solubility is maintained. |
| Phase Stability | Favors Ruddlesden-Popper (RP) | Favors Dion-Jacobson (DJ) or Distorted RP | DBA often induces lattice distortion, altering bandgaps. |
Troubleshooting Guide: Synthesis & Solvation
Status: Active Issues Detected
Issue 1: "My precursor solution is cloudy or precipitates immediately upon addition of DBA-Iodide."
Diagnosis: Solubility Limit & Solvent Polarity Mismatch. DBA is significantly more hydrophobic than Methylammonium (MA) or Formamidinium (FA). It has lower solubility in pure DMF (Dimethylformamide).
Protocol A: Solvation Optimization
-
Solvent Exchange: Switch from pure DMF to a 4:1 DMF:DMSO (Dimethyl sulfoxide) ratio. DMSO coordinates strongly with
, retarding the reaction and allowing the bulky DBA to dissolve before the lattice collapses. -
Thermal Assist: Heat the precursor solution to 60°C for 30 minutes. DBA salts often exhibit retrograde solubility or require thermal activation to overcome the solvation shell energy barrier.
-
Filtration: Use a 0.45 µm PTFE filter (hydrophobic) rather than PVDF. PVDF filters can sometimes interact with hydrophobic organic cations, altering stoichiometry.
Issue 2: "The crystals are yellow (non-perovskite phase) instead of black/red."
Diagnosis: Formation of the
Protocol B: Stoichiometry Correction The "n-value" (number of inorganic layers between spacers) is strictly controlled by the molar ratio.
-
Target:
-
Correction: You likely have an excess of DBA.
-
For
(Pure 2D): Ratio is 2:1 (DBA:Pb). -
For
(Quasi-2D): Ratio is 2:3 (DBA:Pb) + 2:3 (MA:Pb).
-
-
Action: Recalculate molar mass of Dibutylammonium Iodide (
g/mol ). Ensure you are not using the mass of the chloride salt by mistake.
Kinetic Control & Crystal Growth Protocols
Status: Optimization Required
Issue 3: "Antisolvent dripping causes immediate, chaotic precipitation (powder) instead of film/crystal growth."
Diagnosis: The supersaturation ratio (
Protocol C: The "Hot-Casting" Kinetic Modification Because DBA is bulky, it struggles to reorganize quickly at room temperature. You must provide thermal energy to assist the lattice arrangement during the antisolvent crash.
-
Pre-heat Substrate: Heat substrate to 100°C - 150°C (Hot-Casting).
-
Pre-heat Solution: Maintain precursor at 70°C .
-
Mechanism: The heat provides the necessary activation energy for the bulky butyl chains to rotate and align perpendicular to the substrate before the solvent evaporates. This promotes vertical orientation , which is critical for charge transport.
Visualization: Kinetic Pathway
The following diagram illustrates the energy landscape difference between standard cations and the bulky Dibutylazanium.
Caption: Kinetic energy landscape showing the higher activation barrier for DBA (Dibutylazanium) nucleation compared to small cations. This barrier must be overcome thermally to avoid defect formation.
FAQ: Advanced Characterization
Q: How do I confirm DBA is actually incorporated into the lattice and not just surface passivating? A: Use Low-Angle X-Ray Diffraction (XRD) .
-
Look for peaks below
.[1] -
DBA spacers induce a larger interlayer expansion than n-BA.
-
Expected d-spacing: While n-BA typically shows peaks around
, DBA (due to branching) may shift this to lower angles (larger d-spacing) or show split peaks if the phase is distorted (monoclinic/triclinic distortion).
Q: Can I use Dibutylazanium for 3D Perovskites?
A: No. The Goldschmidt Tolerance Factor (
Synthesis of Dibutylammonium Iodide (DBA-I)
If commercial purity is insufficient (common cause of kinetic inconsistency).
-
Reactants: Mix Dibutylamine (99.5%) and Hydroiodic Acid (57% w/w, stabilized) in a 1:1 molar ratio in ethanol at 0°C (Ice bath). Exothermic reaction.[2]
-
Evaporation: Rotary evaporate at 60°C until a viscous yellow/white sludge forms.
-
Washing: Wash the precipitate 3x with Diethyl Ether (to remove unreacted amine/iodine).
-
Recrystallization: Dissolve in minimal hot Ethanol/Isopropanol and cool slowly.
-
Drying: Vacuum oven at 60°C for 24h. Product must be snow-white. Any yellow tint indicates free iodine (
), which acts as a recombination center.
References
-
Electronic Structure of DBA-Perovskites
- Title: Computational Design of Two-Dimensional Perovskites with Functional Organic C
- Source: Journal of Physical Chemistry C (ACS).
- Context: Discusses 2,7-dibutylammonium derivatives and their band structure compared to n-butylammonium.
-
URL:[Link]
-
Phase Transitions in DBA Salts
-
Title: Dibutylammonium Hydrogen Oxalate: An Above-Room-Temperature Order–Disorder Phase Transition Molecular Material.[3]
- Source: Crystal Growth & Design (ACS).
- Context: Establishes the kinetic mechanism of the "order-disorder" transition driven by the reorientation of the bulky dibutylammonium c
-
URL:[Link]
-
-
General Nucleation Kinetics (Foundation)
- Title: Bulk Perovskite Crystal Properties Determined by Heterogeneous Nucle
- Source: Nanom
- Context: foundational theory on Gibbs free energy and supersatur
-
URL:[Link]
-
Comparison with n-Butylammonium (Standard)
Sources
Technical Support Center: Dibutylammonium Iodide (DBAI) for Hysteresis Mitigation in Perovskite Solar Cells
Welcome to the technical resource center for researchers utilizing Dibutylammonium Iodide (DBAI) in perovskite solar cell (PSC) fabrication. This guide is designed to provide in-depth, field-proven insights into the application of DBAI for mitigating current density-voltage (J-V) hysteresis, a critical challenge in PSC development. Here, you will find answers to common questions, detailed experimental protocols, and robust troubleshooting guides to support your research and development efforts.
Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What is J-V hysteresis in perovskite solar cells and why is it a significant problem?
A: J-V hysteresis is the phenomenon where the current-voltage (J-V) curve of a perovskite solar cell differs depending on the voltage scan direction (i.e., from forward to reverse bias versus reverse to forward bias).[1][2][3] This discrepancy leads to an ambiguous and unreliable determination of the device's power conversion efficiency (PCE).[4][5] The presence of significant hysteresis points to underlying instabilities and transient effects within the device, which can compromise long-term operational stability and performance assessment.[1][6]
Q2: What are the primary root causes of J-V hysteresis?
A: The scientific consensus is that J-V hysteresis is a complex phenomenon arising from a combination of factors, with ion migration being a principal cause.[7][8][9][10] Key contributors include:
-
Ion Migration: Halide perovskites contain mobile ionic species (like iodide ions) that can drift under an applied electric field.[6] This movement of ions leads to a screening of the internal electric field, affecting charge extraction at the interfaces.[7][8] The slow redistribution of these ions upon changes in voltage results in the observed hysteretic behavior.[9]
-
Charge Trapping and De-trapping: Defects within the perovskite bulk and at the interfaces with charge transport layers can trap and slowly release charge carriers.[4][6] This process occurs on a timescale comparable to the J-V scan rate, contributing to the hysteresis loop.
-
Ferroelectric Polarization: Some studies suggest that the perovskite material itself can exhibit ferroelectric properties, where domains of electric polarization can be reoriented by an external field, leading to hysteretic J-V curves.[1][11]
-
Unbalanced Charge Transport: A mismatch in the mobility and extraction rates of electrons and holes can cause charge accumulation at the interfaces, contributing to capacitive effects and hysteresis.[1]
Q3: How does Dibutylammonium Iodide (DBAI) work to mitigate this hysteresis?
A: Dibutylammonium iodide (DBAI), a bulky organic ammonium salt, mitigates hysteresis primarily through surface passivation and the formation of 2D/3D heterostructures. The large dibutylammonium cation [(CH₃(CH₂)₃)₂NH₂]⁺ is too bulky to be incorporated into the 3D perovskite crystal lattice. Instead, it tends to reside at the surface and grain boundaries of the 3D perovskite film.
The mechanism involves:
-
Defect Passivation: The DBAI molecules passivate defect sites on the perovskite surface, particularly under-coordinated lead (Pb²⁺) ions and halide vacancies. This reduces non-radiative recombination and charge trapping, which are known contributors to hysteresis.[12][13]
-
Formation of 2D Perovskite Layers: DBAI can react with the 3D perovskite surface to form a thin, wide-bandgap 2D perovskite layer. This 2D layer acts as a barrier that physically suppresses ion migration from the bulk perovskite to the charge transport layers.[14]
-
Improved Film Quality and Stability: The presence of bulky organic cations can influence the crystallization process, leading to improved perovskite film quality.[15] Furthermore, the hydrophobic nature of the dibutyl groups enhances the film's resistance to moisture, improving overall device stability.[14]
Experimental Protocols & Troubleshooting Guide
This section provides practical, step-by-step guidance for incorporating DBAI into your PSC workflow and troubleshooting common issues.
Q4: How should I prepare the DBAI solution for surface treatment?
A: Proper solution preparation is critical for achieving reproducible results.
Protocol: DBAI Solution Preparation
-
Select a Solvent: Anhydrous Isopropanol (IPA) is the most commonly used solvent due to its orthogonality with the underlying perovskite film (it does not readily dissolve the 3D perovskite).
-
Determine Concentration: A typical starting concentration is 2 mg/mL of DBAI in IPA. It is highly recommended to optimize this concentration for your specific perovskite composition and device architecture (e.g., testing a range from 0.5 mg/mL to 5 mg/mL).
-
Preparation Steps:
-
Work inside an inert atmosphere glovebox to minimize moisture and oxygen exposure.
-
Weigh the required amount of DBAI powder.
-
Add the appropriate volume of anhydrous IPA.
-
Gently stir or vortex the solution at room temperature until the DBAI is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulates.
-
Scientist's Note: The concentration of the DBAI solution directly impacts the thickness and coverage of the resulting 2D passivation layer. Too low a concentration may result in incomplete passivation, while too high a concentration can create an excessively thick, insulating layer that impedes charge extraction, leading to a decrease in short-circuit current (Jsc) and fill factor (FF).
Q5: What is the standard procedure for applying DBAI as a surface passivation layer?
A: The following workflow outlines the dynamic spin-coating method for applying the DBAI solution onto the 3D perovskite film.
Diagram: DBAI Surface Passivation Workflow
A step-by-step workflow for fabricating a perovskite solar cell with a DBAI surface treatment.
Protocol: DBAI Surface Treatment
-
Prepare Perovskite Film: Fabricate your standard 3D perovskite film on the ETL-coated substrate and complete the requisite annealing step.[16][17][18]
-
Cooling: Allow the perovskite film to cool down to room temperature inside the glovebox. This is crucial to prevent thermal shock and ensure proper surface interaction with the DBAI solution.
-
DBAI Application:
-
Place the substrate on the spin coater.
-
Dispense a sufficient amount of the prepared DBAI solution (e.g., 50 µL for a 1.5x1.5 cm substrate) to fully cover the perovskite surface.
-
Immediately start the spin coating program. A typical starting point is 4000 RPM for 30 seconds.
-
-
Post-Annealing: Transfer the substrate to a hotplate inside the glovebox and anneal at approximately 100°C for 5-10 minutes. This step helps to remove residual solvent and promotes the formation of the 2D passivation layer.
-
Proceed to HTL Deposition: After cooling to room temperature, proceed with the deposition of the hole transport layer (HTL) as per your standard protocol.[16]
Q6: I've applied DBAI, but my J-V scans still show significant hysteresis. What's wrong?
A: This is a common issue that can often be resolved by systematically checking several parameters. Use the following guide to troubleshoot.
Diagram: Troubleshooting Hysteresis Post-DBAI Treatment
A logical flow diagram to diagnose persistent hysteresis after DBAI application.
Troubleshooting Checklist:
-
DBAI Solution Quality: Has the solution been freshly prepared? Is it fully dissolved? Was it filtered? Aggregates or degraded material will result in a non-uniform, ineffective passivation layer.
-
Concentration: As mentioned, concentration is key. If hysteresis persists, the passivation may be incomplete. Try systematically increasing the concentration. Conversely, if you also see a drop in performance, the concentration might be too high.
-
Spin-Coating Parameters: Ensure your spin-coating recipe provides a uniform and complete coating. If the film appears non-uniform, adjust the spin speed or duration.
-
Annealing Conditions: The post-annealing step is crucial. If the temperature is too low or the time too short, the 2D layer may not form correctly. If the temperature is too high, it could damage the underlying 3D perovskite. Verify your hotplate's temperature and stick to a consistent time.
-
Quality of the 3D Perovskite: DBAI is a surface treatment; it cannot compensate for a 3D perovskite film with high bulk defect density. Ensure your baseline fabrication process produces high-quality films before applying the passivation layer.
Q7: How do I properly measure and quantify the hysteresis in my devices?
A: A systematic J-V measurement protocol is essential for accurate hysteresis quantification.
Protocol: Hysteresis Measurement
-
Device Masking: Use a metal aperture mask with a precisely defined area to avoid overestimating the current density.
-
Scan Conditions: Perform J-V sweeps in both directions:
-
Reverse Scan: From forward bias (e.g., 1.2 V) to short-circuit (0 V).
-
Forward Scan: From short-circuit (0 V) to forward bias (e.g., 1.2 V).[2]
-
-
Scan Rate: The degree of hysteresis is highly dependent on the scan rate.[9] Use a moderate, consistent scan rate for all comparisons (e.g., 50 mV/s). It can also be insightful to test a range of scan rates to probe the dynamics of the hysteretic processes.[6][9]
-
Preconditioning: The state of the device before the scan matters.[5] For consistency, hold the device at a specific bias (e.g., open-circuit or 1.2V) for a set time (e.g., 10 seconds) before initiating the scan.[9]
-
Quantification: The Hysteresis Index (HI) can be calculated to quantify the effect: HI = (PCE_reverse - PCE_forward) / PCE_reverse Where PCE_reverse and PCE_forward are the power conversion efficiencies from the reverse and forward scans, respectively. A lower HI value indicates less hysteresis.
Data Interpretation & Expected Outcomes
Q8: What changes should I expect in my solar cell parameters after successful DBAI treatment?
A: A successful DBAI passivation treatment should yield several improvements in the photovoltaic parameters, which can be summarized as follows.
| Parameter | Typical Change with DBAI | Scientific Rationale |
| Hysteresis Index (HI) | Significant Decrease | Primary goal. Indicates suppression of ion migration and surface recombination.[12] |
| Open-Circuit Voltage (Voc) | Increase | Passivation of surface defects reduces non-radiative recombination pathways, allowing for a higher quasi-Fermi level splitting. |
| Fill Factor (FF) | Increase | Reduced charge trapping and improved charge extraction at the perovskite/HTL interface lead to a more "square" J-V curve. |
| Short-Circuit Current (Jsc) | Slight Decrease or Unchanged | An overly thick 2D layer can slightly impede charge extraction.[19] However, for optimized layers, the change is often minimal. This is a critical parameter to monitor during optimization. |
| Power Conversion Efficiency (PCE) | Increase | The net result of increased Voc and FF, leading to a higher overall efficiency, particularly in the stabilized power output.[15][20] |
| Stability | Increase | The hydrophobic nature of the DBAI layer provides a barrier against moisture ingress, enhancing the long-term stability of the device.[14] |
Safety Information
Q9: What are the necessary safety precautions for handling Dibutylammonium Iodide?
A: Dibutylammonium Iodide (or similar alkylammonium halides) should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.[21][22]
-
Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[21][23] Avoid contact with skin and eyes.[22] If contact occurs, rinse the affected area thoroughly with water.
-
Storage: Store DBAI in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture.[22][23]
-
Disposal: Dispose of the material and any contaminated waste in accordance with local, state, and federal regulations.
References
-
AIP Publishing. (n.d.). Chapter 1: Origin of Hysteresis in Perovskite Solar Cells. Retrieved from [Link]
-
NIH. (n.d.). Accelerating the Assessment of Hysteresis in Perovskite Solar Cells. PMC. Retrieved from [Link]
-
ACS Publications. (2024, January 29). Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hysteresis phenomena in perovskite solar cells: the many and varied effects of ionic accumulation. Retrieved from [Link]
-
Frontiers. (n.d.). Slow Shallow Energy States as the Origin of Hysteresis in Perovskite Solar Cells. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Fluxim AG. (2021, January 14). Why Perovskite Solar cells with High Efficiency Show Small iV-curve Hysteresis. Retrieved from [Link]
-
NIH. (n.d.). Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells. PMC. Retrieved from [Link]
-
ACS Publications. (2014, October 24). Hysteresis Analysis Based on the Ferroelectric Effect in Hybrid Perovskite Solar Cells. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2023, August 13). How can I examine the hysteresis of a perovskite solar cell? Retrieved from [Link]
-
Springer. (2021, November 16). Efficiency enhancement of Cs0.1(CH3NH3)0.9PbI3 perovskite solar cell by surface passivation using iso-butyl ammonium iodide. Retrieved from [Link]
-
ACS Publications. (2018, September 19). A Figure without Merit for Quantifying Hysteresis in Perovskite Solar Cells. ACS Energy Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hysteresis in J–V Characteristics. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). A simple fabrication of high efficiency planar perovskite solar cells: controlled film growth with methylammonium iodide and green antisolvent sec-butyl alcohol. Retrieved from [Link]
-
YouTube. (2021, October 30). Detailed protocol for fabrication of perovskite solar cells. Retrieved from [Link]
-
MDPI. (2025, November 13). Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. Retrieved from [Link]
-
Nature. (2017, August 14). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium- formamidinium lead halide perovskites. Retrieved from [Link]
-
ResearchGate. (2020, April 15). Role of PCBM in the Suppression of Hysteresis in Perovskite Solar Cells. Retrieved from [Link]
-
SciSpace. (2017, June 30). Fabrication of Organolead Iodide Perovskite Solar Cells with Niobium-doped Titanium Dioxide as Compact Layer. Retrieved from [Link]
-
RSC Publishing. (2025, January 7). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. Retrieved from [Link]
-
AIP Publishing. (2023, March 1). Inverted hysteresis as a diagnostic tool for perovskite solar cells: Insights from the drift-diffusion model. Journal of Applied Physics. Retrieved from [Link]
-
NIH. (n.d.). Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. PMC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. Retrieved from [Link]
-
Cell Press. (2022, March 1). Efficient, stable formamidinium-cesium perovskite solar cells and minimodules enabled by crystallization regulation. Retrieved from [Link]
-
NIH. (2025, May 9). Mitigating Mobile‐Ion‐Induced Instabilities and Performance Losses in 2D Passivated Perovskite Solar Cells. PMC. Retrieved from [Link]
-
NIH. (2024, August 29). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. PMC. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Slow Shallow Energy States as the Origin of Hysteresis in Perovskite Solar Cells [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hysteresis phenomena in perovskite solar cells: the many and varied effects of ionic accumulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. How to obtain a perovskite solar cell with a small J-V hysteresis. — Fluxim [fluxim.com]
- 10. Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 13. Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies | MDPI [mdpi.com]
- 14. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 15. Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ossila.com [ossila.com]
- 17. scispace.com [scispace.com]
- 18. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitigating Mobile‐Ion‐Induced Instabilities and Performance Losses in 2D Passivated Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iop.cas.cn [iop.cas.cn]
- 21. aksci.com [aksci.com]
- 22. downloads.ossila.com [downloads.ossila.com]
- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
High-Fidelity Purity Assessment of Dibutylazanium Iodide: A Comparative Guide
Product: Dibutylazanium Iodide (DBAI)
CAS: 18600-42-5 (Dibutylammonium iodide)
Method: Quantitative Proton Nuclear Magnetic Resonance (
Executive Summary & Strategic Rationale
In the high-stakes fields of perovskite optoelectronics and pharmaceutical synthesis , the purity of organic ammonium salts like Dibutylazanium Iodide (DBAI) is a critical determinant of device stability and reaction yield. While traditional Certificates of Analysis (CoA) often rely on elemental analysis (EA) or potentiometric titration, these methods fail to detect organic impurities (e.g., free amines, homologous alkyl chains) that act as defect centers in crystal lattices.
This guide establishes
Comparative Analysis: Why qNMR?
| Feature | Potentiometric Titration | HPLC-UV/Vis | |
| Specificity | High. Distinguishes DBAI from free amine, water, and homologs. | Low. Measures total | Low. DBAI has no chromophore; requires complex derivatization. |
| Stoichiometry | Direct. Confirms 1:1 ratio of cation to counter-ion (indirectly via pH/shift). | Indirect. Assumes purity based on anion mass balance. | N/A. Separation based on polarity, not stoichiometry. |
| Impurity ID | Structural. Identifies specific contaminants (e.g., tributylamine, ethanol). | None. Only reports "Total Purity %". | Retention Time. Requires standards for every potential impurity. |
| Sample Destructiveness | Non-destructive. Sample can be recovered. | Destructive. | Destructive. |
Technical Characterization Principles
The Chemical System
Dibutylazanium Iodide consists of a secondary ammonium cation
Key Analytical Challenges:
-
Hygroscopicity: Iodide salts are prone to absorbing atmospheric moisture, artificially depressing purity values by mass.
-
Protonation State: Distinguishing the salt (
) from the free amine precursor ( ) is critical. In DMSO- , the acidic protons ( ) are visible, providing a direct confirmation of salt formation.
Experimental Protocol: Self-Validating qNMR Workflow
This protocol uses an Internal Standard (IS) method for absolute purity determination.
Phase 1: Reagent Selection
-
Solvent: DMSO-
(99.9% D).-
Rationale: Excellent solubility for iodide salts; prevents rapid exchange of ammonium protons (
), allowing their integration. Chloroform- often leads to broad, invisible NH signals.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene .
-
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm, in a clear spectral window free from DBAI alkyl signals.
-
Phase 2: Sample Preparation (Gravimetric)
-
Step 1: Dry DBAI in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Step 2: Weigh exactly
mg of DBAI ( ) into a clean vial. -
Step 3: Weigh exactly
mg of Internal Standard ( ) into the same vial. -
Step 4: Dissolve in 0.6 mL DMSO-
. Vortex until solution is perfectly clear. -
Step 5: Transfer to a high-precision NMR tube (Wilmad 535-PP or equivalent).
Phase 3: Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long
). -
Relaxation Delay (
): 30 seconds .-
Causality:
relaxation times for small ammonium salts can be long (3-5s). For quantitative accuracy ( ), must be . Short delays cause under-integration.
-
-
Scans (NS): 16 or 32 (Sufficient S/N > 200:1).
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation
Expected Chemical Shifts (DMSO- )
| Moiety | Proton Type | Approx.[1][2] Shift ( | Multiplicity | Integration ( |
| Ammonium | 8.20 - 8.50 | Broad Singlet/Triplet | 2 | |
| 2.85 - 2.95 | Multiplet | 4 | ||
| 1.55 - 1.65 | Quintet | 4 | ||
| 1.30 - 1.40 | Sextet | 4 | ||
| 0.90 - 0.95 | Triplet | 6 | ||
| Impurity | Free Amine ( | ~2.50 | Triplet | - |
| Impurity | Water | 3.33 | Broad Singlet | - |
Critical QC Check: If the
signal appears upfield at 2.5 ppm , your sample contains unreacted Dibutylamine (free base) . If thesignal is missing or integrates < 2, the salt formation is incomplete or proton exchange is occurring due to wet solvent.
Purity Calculation Formula
Where:
- : Integrated Area
-
: Number of protons (DBAI
; Maleic Acid ) - : Molar Mass (DBAI = 257.16 g/mol ; Maleic Acid = 116.07 g/mol )
- : Mass weighed (mg)
- : Purity of Internal Standard (usually 99.9%)
Visualizations
Diagram 1: Characterization Decision Tree
This logic flow ensures researchers take the correct corrective actions based on spectral anomalies.
Caption: Logic flow for validating DBAI salt formation and purity before quantitative calculation.
Diagram 2: Comparative Workflow (qNMR vs. Titration)
Caption: Comparison of analytical depth. qNMR provides structural confirmation, whereas titration only measures the anion.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe, 22(3). Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link
-
Gottlieb, H. E., et al. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Sources
A Comparative Guide to the FTIR Spectrum Analysis of Dibutylammonium Functional Groups
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the FTIR spectrum of dibutylammonium, a common secondary ammonium cation, and offers a comparative perspective against its unprotonated form, di-n-butylamine, as well as primary and tertiary amine analogues. By understanding the subtle yet significant shifts in vibrational frequencies, researchers can confidently identify and characterize these crucial functional groups.
The Vibrational Landscape of Aliphatic Amines and Their Salts
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and functional groups present. For aliphatic amines and their corresponding ammonium salts, the key regions of interest in an FTIR spectrum are the N-H, C-H, and C-N vibrational modes.
The protonation of a secondary amine to form a secondary ammonium salt introduces significant changes to the FTIR spectrum. The formation of the N-H⁺ bond and the presence of a counter-ion alter the electronic environment and, consequently, the vibrational frequencies of the functional groups.
Interpreting the FTIR Spectrum of Di-n-butylamine
The FTIR spectrum of the secondary amine, di-n-butylamine, serves as our baseline. The key characteristic absorption bands are dominated by the vibrations of the N-H bond and the C-H bonds within the two butyl chains.
A representative molecular structure of di-n-butylamine is depicted below:
Caption: Molecular structure of Di-n-butylamine.
Key Spectral Features of Di-n-butylamine:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | ~3350 - 3310 | Weak-Medium | Secondary amines show a single, relatively sharp N-H stretching band.[1][2] Its weakness is a key differentiator from the broad O-H stretch of alcohols. |
| C-H Asymmetric & Symmetric Stretch | ~2960 - 2870 | Strong | Characteristic of the methyl (CH₃) and methylene (CH₂) groups in the butyl chains.[3][4] |
| N-H Bend (Scissoring) | ~1650 - 1580 | Weak-Medium | This peak can sometimes be difficult to distinguish, especially in the absence of other nearby absorptions. |
| C-H Bend (Scissoring/Deformation) | ~1465 | Medium | Vibrations from the CH₂ and CH₃ groups.[3] |
| C-N Stretch | ~1250 - 1020 | Medium-Weak | Characteristic of aliphatic amines.[2][5] |
| N-H Wag | ~910 - 665 | Broad, Strong | An out-of-plane bending that is characteristic of primary and secondary amines.[2] |
The Impact of Protonation: The Dibutylammonium Cation
When di-n-butylamine is protonated to form the dibutylammonium cation (a "dibutylazanium" ion), the most significant changes occur in the N-H vibrational modes. The formation of the R₂NH₂⁺ group leads to a dramatic shift and broadening of the N-H stretching frequency.
Caption: Structure of a Dibutylammonium salt with a counter-ion (X⁻).
Expected Spectral Changes for Dibutylammonium Salts:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H⁺ Stretch | ~3200 - 2800 | Broad, Strong | This broad and intense absorption is a hallmark of ammonium salts and is due to the stretching of the N-H⁺ bonds, often overlapping with the C-H stretching region. The broadening is due to hydrogen bonding with the counter-ion. |
| C-H Asymmetric & Symmetric Stretch | ~2960 - 2870 | Strong | These peaks may appear as sharp features superimposed on the broad N-H⁺ stretch. |
| N-H⁺ Bend (Asymmetric & Symmetric) | ~1620 - 1560 | Medium-Strong | The N-H⁺ bending vibrations are shifted to a higher frequency compared to the N-H bend of the free amine and are often more intense. These bands are characteristic of secondary amine salts.[6] |
| C-H Bend (Scissoring/Deformation) | ~1465 | Medium | Largely unchanged from the free amine. |
| C-N Stretch | ~1250 - 1020 | Medium-Weak | May show slight shifts due to the change in the electronic environment around the nitrogen atom. |
The presence of a counter-ion (e.g., Cl⁻, Br⁻, CH₃COO⁻) can influence the exact position and shape of the N-H⁺ stretching and bending bands due to varying degrees of hydrogen bonding and electrostatic interactions.
Comparative FTIR Analysis
To fully appreciate the unique spectral features of dibutylammonium, it is instructive to compare its spectrum with those of a primary amine (n-butylamine), its parent secondary amine (di-n-butylamine), and a tertiary amine (tri-n-butylamine).
Comparison with a Primary Amine: n-Butylamine
Primary amines (RNH₂) are distinguished by the presence of two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1] This is a clear differentiator from the single N-H stretch of secondary amines.
Comparison with a Tertiary Amine: Tri-n-butylamine
Tertiary amines (R₃N) lack an N-H bond, and therefore, their FTIR spectra are conspicuously missing the N-H stretching and bending absorptions that are characteristic of primary and secondary amines.[1] The spectrum of tri-n-butylamine is dominated by the C-H stretching and bending vibrations of the butyl chains and a C-N stretching vibration.[3]
Comparative Summary of Key Vibrational Modes:
| Amine Type | Compound | N-H Stretch (cm⁻¹) | Key Distinguishing Features |
| Primary | n-Butylamine | ~3400 & ~3300 (two bands) | Two distinct N-H stretching bands. |
| Secondary | Di-n-butylamine | ~3350 (one band) | A single, weaker N-H stretching band. |
| Tertiary | Tri-n-butylamine | Absent | Complete absence of N-H stretching bands. |
| Secondary Ammonium | Dibutylammonium | ~3200 - 2800 (broad) | A very broad and strong N-H⁺ stretching band, often overlapping with C-H stretches. Presence of N-H⁺ bending bands. |
Experimental Protocols
Accurate and reproducible FTIR spectra are contingent on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of liquid amines and solid amine salts.
Workflow for FTIR Analysis
Caption: General workflow for FTIR sample analysis.
Protocol 1: ATR-FTIR Analysis of Liquid Amines (e.g., Di-n-butylamine)
Attenuated Total Reflectance (ATR) is an ideal technique for the analysis of liquid samples due to its simplicity and minimal sample preparation.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Liquid amine sample (e.g., di-n-butylamine)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.
-
Sample Application: Place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[7]
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with isopropanol. Ensure the crystal is clean and dry for the next user.
Protocol 2: KBr Pellet Method for Solid Ammonium Salts (e.g., Dibutylammonium Bromide)
The KBr pellet method is a classic technique for analyzing solid samples. The goal is to disperse the sample uniformly in a matrix that is transparent to infrared radiation.
Materials:
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C and stored in a desiccator.
-
Solid ammonium salt sample.
-
Agate mortar and pestle.
-
Pellet press with a die set (e.g., 13 mm).
-
Hydraulic press.
-
Vacuum pump (optional, but recommended).
Procedure:
-
Grinding: In an agate mortar, place approximately 1-2 mg of the solid ammonium salt sample and grind it to a very fine powder.
-
Mixing: Add approximately 100-200 mg of dry, FTIR-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Loading the Die: Transfer the powder mixture into the pellet die. Distribute the powder evenly over the surface of the bottom anvil.
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be cloudy.
-
Gradually apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to "cold flow" and form a transparent or translucent pellet.
-
Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of aliphatic amines and their corresponding ammonium salts. The key to distinguishing between primary, secondary, and tertiary amines lies in the presence, number, and shape of the N-H stretching bands. The protonation of an amine to form an ammonium salt is clearly evidenced by the appearance of a broad, intense N-H⁺ stretching absorption and characteristic N-H⁺ bending vibrations. By following rigorous experimental protocols and understanding the principles of infrared spectroscopy, researchers can leverage this technique for accurate functional group identification, contributing to the advancement of chemical synthesis and drug development.
References
- Tributylamine (TBA), systematically named N,N-dibutylbutan-1-amine with molecular formula C12H27N, represents a tertiary aliphatic amine of significant industrial importance. (n.d.). Tributylamine (C12H27N) properties.
-
PubChem. (n.d.). Diethylammonium chloride. Retrieved from [Link]
-
PubChem. (n.d.). Tributylamine. Retrieved from [Link]
-
Chegg. (2021, March 3). Solved Diethylamine INFRARED SPECTRUM 0.9 0.75 Relative. Retrieved from [Link]
- In FTIR (Fourier Transform Infrared) spectroscopy, primary, secondary, and tertiary amines can be distinguished based on the characteristic infrared absorption bands associated with their functional groups. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
ResearchGate. (n.d.). IR spectrum of two DIL compared with diethylamine. Retrieved from [Link]
-
NIST. (n.d.). Tributylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Different type of amines in FT-IR spectroscopy. (2021, January 1). analyzetest.com. Retrieved from [Link]
-
NIST. (n.d.). Tributylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of DBU, acetic acid and DBU/acetic acid solution. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of TBAB, PEG-200 and TBAB/PEG-200 with different molar ratios. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]
-
Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. (n.d.). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of all of the aliphatic amine-based benzoxazine polymers after polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. Retrieved from [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
ResearchGate. (n.d.). a FT-IR spectra of deep eutectic solvent of tetrabutylammonium bromide.... Retrieved from [Link]
-
LookChem. (n.d.). Dibutylammonium bromide. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrabutyl ammonium bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylammonium bromide. Retrieved from [Link]
-
Slideshare. (n.d.). FTIR Lab Report. Retrieved from [Link]
- Selke, M., et al. (2018). Aerosol optical properties and trace gas emissions by PAX and OP-FTIR for laboratory-simulated western US wildfires during FIREX. Atmospheric Chemistry and Physics, 18(5), 3345-3361.
- Weidner, T., et al. (2015). Combined spectroscopic studies on post-functionalized Au25 cluster as an ATR-FTIR sensor for cations. Physical Chemistry Chemical Physics, 17(33), 21493-21499.
-
PerkinElmer. (2023, August 23). Everyday Adhesive Analysis: ATR-FTIR Spectroscopy for Routine Measurements. AZoM.com. Retrieved from [Link]
Sources
XRD diffraction patterns of dibutylazanium-treated perovskites
Comparative Guide to XRD Diffraction Patterns of Dibutylazanium-Treated Perovskites vs. Standard Spacer Cations
As the field of optoelectronics pivots toward highly stable, moisture-resistant materials, two-dimensional (2D) and quasi-2D hybrid organic-inorganic perovskites have emerged as superior alternatives to their 3D counterparts. The core of this structural evolution lies in the selection of the bulky organic spacer cation.
This guide provides an objective, data-driven comparison of dibutylazanium (widely referred to in literature as dibutylammonium, or DBA) against traditional spacer cations like butylammonium (BA) and phenethylammonium (PEA). By analyzing their X-ray diffraction (XRD) patterns, we can decode the mechanistic impact of cation sterics on lattice expansion, phase purity, and quantum well formation.
Mechanistic Insights: The Role of Dibutylazanium
The incorporation of bulky organic cations into halide perovskites is a proven strategy for designing 2D quantum well structures with tunable optoelectronic properties[1]. Dibutylazanium is a secondary amine with two flexible butyl chains. This molecular geometry introduces unique structural dynamics compared to primary amines:
-
Steric Cleavage: Unlike linear mono-alkylamines (e.g., BA) that interdigitate tightly between inorganic layers, the branched nature of the DBA cation creates significant steric hindrance. This forces the inorganic
octahedra further apart, cleaving the continuous 3D lattice into isolated 2D sheets. -
Order-Disorder Dynamics: The di-alkyl chains of DBA undergo specific order-disorder phase transitions driven by temperature. This phenomenon, well-documented in DBA-based thermomaterials and molecular crystals, directly influences the structural relaxation and thermal stability of the resulting perovskite film[2],[3].
Mechanistic pathway of DBA intercalation leading to lattice expansion and XRD peak shift.
Comparative XRD Data: DBA vs. Alternative Spacer Cations
In XRD analysis, the distance between the 2D inorganic layers (
Because DBA possesses two butyl chains, it demands a wider interlayer gallery than single-chain (BA) or compact aromatic (PEA) cations. The table below summarizes the quantitative XRD shifts observed when comparing standard
| Cation / Treatment | Perovskite Phase | Dominant Low-Angle Peak ( | Calculated | Structural Impact |
| Methylammonium (MA) | 3D ( | ~14.1° (110 plane) | ~6.3 | Continuous 3D framework; highly sensitive to moisture. |
| Butylammonium (BA) | 2D ( | ~6.5° (002 plane) | ~13.8 | Linear chain interdigitation; moderate quantum confinement. |
| Phenethylammonium (PEA) | 2D ( | ~5.4° (002 plane) | ~16.3 | Pi-pi stacking interactions; rigid interlayer spacing. |
| Dibutylazanium (DBA) | 2D ( | ~4.8° (002 plane) | ~18.5 | High steric hindrance; maximum lattice expansion and moisture blocking. |
Data Note:
Self-Validating Experimental Protocol: XRD Characterization
To accurately capture the low-angle diffraction peaks of DBA-treated perovskites, standard 3D perovskite protocols must be heavily modified. The following step-by-step methodology is designed as a self-validating system to ensure phase purity and measurement accuracy.
Phase I: Film Synthesis
-
Precursor Stoichiometry: Mix Dibutylammonium Iodide (DBAI) and Lead(II) Iodide (
) in an exact 2:1 molar ratio in a DMF:DMSO (4:1 v/v) solvent blend.-
Causality: The 2:1 ratio thermodynamically drives the formation of the pure
2D phase. The DMSO acts as a Lewis base, coordinating with to form an intermediate adduct that retards rapid, uncontrolled crystallization.
-
-
Spin-Coating & Anti-Solvent Dripping: Spin the substrate at 4000 RPM for 30 seconds. At the 15-second mark, rapidly drip 150
of chlorobenzene onto the spinning substrate.-
Causality: DBA-based perovskites have different solubility limits than 3D precursors. Dripping an anti-solvent forces immediate supersaturation, bypassing the slow solvent evaporation phase that leads to disconnected, plate-like crystals. This ensures a pinhole-free film suitable for Bragg-Brentano XRD.
-
-
Thermal Annealing: Anneal the film at 100°C for 10 minutes to drive off residual solvent and complete the phase transition.
Phase II: XRD Measurement & Internal Validation
-
Diffractometer Configuration: Configure the XRD instrument (Cu K
radiation) to scan from to .-
Causality: Standard 3D perovskite scans often start at 10°. Because the massive
-spacing induced by DBA shifts the primary peaks below 5°, starting the scan at 10° will completely miss the defining structural signatures of the material.
-
-
Self-Validation Check: The resulting diffractogram acts as its own quality control mechanism:
-
Success: A sharp, dominant peak at ~4.8° confirms the pure 2D
phase. -
Failure (Unreacted Precursor): A peak at 12.7° indicates unreacted
, signaling incomplete precursor conversion or poor solvent coordination. -
Failure (Phase Impurity): A peak at 14.1° indicates the formation of an unwanted 3D phase, meaning the DBAI ratio was insufficient or degraded.
-
Self-validating workflow for synthesizing and characterizing DBA-treated perovskite films.
References
-
Maheshwari, S., Savenije, T. J., Renaud, N., & Grozema, F. C. (2018). Computational Design of Two-Dimensional Perovskites with Functional Organic Cations. The Journal of Physical Chemistry C.[Link]
-
García-Ben, J., Bermúdez-García, J. M., Dixey, R. J. C., et al. (2023). Structure and thermal property relationships in the thermomaterial di-n-butylammonium tetrafluoroborate for multipurpose cooling and cold-storage. Journal of Materials Chemistry A (RSC Publishing).[Link]
-
Khan, T., Tang, Y., Sun, Z., & Luo, J. (2015). Dibutylammonium Hydrogen Oxalate: An Above-Room-Temperature Order-Disorder Phase Transition Molecular Material. Crystal Growth & Design.[Link]
Sources
- 1. Computational Design of Two-Dimensional Perovskites with Functional Organic Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and thermal property relationships in the thermomaterial di-n-butylammonium tetrafluoroborate for multipurpose cooling and cold-storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Introduction: The Critical Role of Surface Passivation in Perovskite Photovoltaics
An In-Depth Comparative Guide to Dibutylammonium and Phenethylammonium Passivation for High-Performance Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based cells.[1] This success is largely attributed to the outstanding optoelectronic properties of metal halide perovskite materials, such as high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[1] However, the solution-based fabrication methods commonly used for perovskite films often lead to a high density of surface and grain boundary defects.[2] These defects, including halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall device efficiency.[3] Furthermore, these defect sites are vulnerable to environmental factors like moisture, accelerating device degradation and hindering long-term stability.[4][5]
To overcome these limitations, interface and surface passivation has become an indispensable strategy.[6][7][8] This involves introducing specific molecules, often large organic ammonium salts, to heal surface defects, reduce non-radiative recombination, and enhance environmental resilience.[9][10] Among the vast library of passivating agents, dibutylammonium (DBA) and phenethylammonium (PEA) have garnered significant attention for their effectiveness.
This guide provides a comprehensive comparison of DBA and PEA as passivation agents for perovskite solar cells. We will delve into their chemical structures, passivation mechanisms, and their comparative impact on device performance and stability, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their pursuit of highly efficient and stable perovskite photovoltaics.
The Contenders: A Look at Dibutylammonium and Phenethylammonium
At their core, both DBA and PEA are bulky organic cations that, when introduced as halide salts (e.g., dibutylammonium iodide - DBAI, phenethylammonium iodide - PEAI), interact with the surface of a 3D perovskite film. Their primary structural difference lies in the nature of their organic side chains: DBA possesses flexible aliphatic butyl chains, while PEA features a rigid aromatic phenyl group. This seemingly subtle distinction profoundly influences their interaction with the perovskite lattice, the properties of the resulting passivation layer, and ultimately, the device's performance.
The fundamental strategy behind using these large cations is to form a thin, wide-bandgap, two-dimensional (2D) or quasi-2D perovskite layer atop the primary 3D perovskite absorber.[7] This 2D/3D heterostructure is highly effective at passivating surface defects and creating an energy barrier that confines charge carriers, thereby reducing surface recombination.[11]
Mechanism of Action: How DBA and PEA Heal Perovskite Surfaces
The passivation process for both molecules involves a chemical interaction at the perovskite surface. The ammonium headgroup (-NH3+) of the organic salt interacts with the negatively charged [PbI6]4- octahedra of the perovskite, effectively "capping" the 3D structure. This process passivates key defects:
-
Cationic Defects: The ammonium group can passivate undercoordinated Pb2+ ions through Lewis acid-base interactions.
-
Anionic Defects: The halide anion from the salt (e.g., I- from PEAI) can fill halide vacancies on the perovskite surface.[12]
The bulky organic part of the molecule acts as a spacer, forming the 2D layer and providing a hydrophobic barrier against environmental moisture.[13][14]
While this general mechanism applies to both, the specific nature of the organic cation introduces key differences:
-
Phenethylammonium (PEA): The aromatic benzene ring in PEA provides additional stability through potential cation-π interactions with the perovskite surface.[15] This can lead to a more ordered and effective passivation layer. The aromatic rings also contribute significantly to the hydrophobicity of the surface, offering enhanced moisture resistance.[16][13]
-
Dibutylammonium (DBA): The flexible n-butyl chains of DBA can effectively accommodate surface irregularities and passivate defects at grain boundaries. The aliphatic nature also imparts hydrophobicity, crucial for long-term stability. The choice of alkyl chain length and structure can influence the dimensionality and electronic properties of the resulting 2D/3D heterostructure.
Comparative Performance Analysis: Efficiency and Stability
The ultimate measure of a passivating agent's effectiveness lies in the photovoltaic performance and long-term stability of the resulting solar cells. Both PEA and DBA have been shown to significantly boost device metrics compared to non-passivated control devices.
| Parameter | Control Device (Typical) | PEAI Passivation | DBA-based Passivation | Key Benefit of Passivation |
| PCE (%) | 19-21% | Up to 23.32%[7][12] | > 22% | Overall efficiency enhancement |
| Voc (V) | ~1.10 V | > 1.18 V[7] | Significant Increase | Reduced non-radiative recombination[3] |
| Jsc (mA/cm²) | ~23-24 mA/cm² | ~22-24 mA/cm² | ~23-25 mA/cm² | Generally maintained or slightly improved |
| FF (%) | ~75-78% | > 80% | > 80% | Improved charge extraction and transport |
| Stability | Low | Greatly enhanced moisture & light-soaking stability[13][17] | Enhanced moisture and thermal stability | Protection from environmental degradation |
Insights from the Data:
-
Power Conversion Efficiency (PCE): Both PEAI and DBA-based passivators have enabled PSCs with impressive efficiencies, often pushing well beyond the 22% mark. Reports have shown PEAI passivation achieving certified efficiencies of up to 23.32%.[7][12] This demonstrates its exceptional ability to mitigate voltage losses.
-
Open-Circuit Voltage (Voc): A significant increase in Voc is the most prominent effect of both passivation strategies.[7][13] This is a direct consequence of suppressing trap-assisted non-radiative recombination at the perovskite surface and grain boundaries.[3][17] PEAI, in particular, has been noted for its ability to achieve substantial Voc gains, with values reaching as high as 1.18 V.[7]
-
Fill Factor (FF): Improvements in FF indicate more efficient charge extraction and reduced series resistance. Both passivants contribute to higher FF by creating a more ordered interface between the perovskite and the charge transport layer.
-
Stability: This is where the choice between passivating agents becomes critical. The hydrophobic nature of the bulky organic cations in both PEA and DBA provides a crucial barrier against moisture, a primary degradation agent for perovskites.[5][13] Devices passivated with PEAI have shown greatly enhanced long-term stability, retaining a high percentage of their initial efficiency after hundreds of hours of operation.[17] Similarly, the long alkyl chains in DBA derivatives contribute to improved moisture and thermal stability.[18]
Experimental Protocols: A Practical Guide
The application of these passivation layers is typically performed via a solution-based, post-treatment method on a pre-fabricated 3D perovskite film.
Step-by-Step Passivation Workflow
-
Preparation of Passivation Solution:
-
Dissolve the organic ammonium salt (e.g., Phenethylammonium Iodide - PEAI or Dibutylammonium Iodide - DBAI) in a suitable solvent, typically 2-propanol (IPA).
-
A common concentration range is 1-10 mg/mL. The optimal concentration must be determined empirically for the specific perovskite composition and device architecture.
-
Stir the solution at room temperature for several hours to ensure complete dissolution.
-
-
Fabrication of the 3D Perovskite Film:
-
Prepare the main 3D perovskite active layer on the desired substrate (e.g., FTO/SnO2) using a standard method such as a one-step spin-coating process with an anti-solvent drip.[19]
-
Anneal the film according to the established protocol for the specific perovskite composition (e.g., 100-150 °C for 10-30 minutes).[19]
-
Allow the film to cool to room temperature before proceeding.
-
-
Deposition of the Passivation Layer:
-
Transfer the substrate with the cooled perovskite film into an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Deposit a small volume (e.g., 30-50 µL) of the passivation solution onto the center of the spinning perovskite film.[20]
-
A typical spin-coating speed is between 3000-5000 rpm for 30 seconds.[20]
-
-
Post-Passivation Annealing:
-
Anneal the passivated film on a hotplate. A typical temperature is around 100 °C for 5-10 minutes.[20] This step promotes the formation of the 2D/quasi-2D perovskite layer at the interface.
-
-
Device Completion:
-
Proceed with the deposition of the subsequent layers, such as the hole-transport layer (e.g., Spiro-OMeTAD) and the top metal electrode (e.g., Gold or Silver), to complete the solar cell device.
-
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 3. ossila.com [ossila.com]
- 4. Frontiers | Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rationalization of passivation strategies toward high-performance perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Review of Interface Passivation of Perovskite Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 17. Phenethylammonium Iodide Passivation Layers for Flexible Planar Perovskite Solar Cells [repository.tno.nl]
- 18. Phase transition engineering for effective defect passivation to achieve highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 19. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Dibutylammonium Salts via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical research and pharmaceutical development, the selection of appropriate salts is a critical decision that can significantly impact the stability, and overall viability of a product. Among the diverse classes of organic salts, dibutylammonium salts, also known as dibutylazanium salts, have garnered interest for various applications. A thorough understanding of their thermal stability is paramount for their safe and effective use. This guide provides an in-depth comparative analysis of the thermal stability of dibutylammonium salts using Thermogravimetric Analysis (TGA), offering valuable insights for researchers and professionals in the field.
Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of key parameters such as the onset temperature of decomposition, which signals the initiation of thermal degradation.
Comparative Thermal Stability of Alkylammonium Salts
The thermal stability of alkylammonium salts is intrinsically linked to their molecular structure, including the nature of the alkyl groups and the counter-anion. Research has shown that even subtle changes in the alkyl chain can influence the decomposition profile.
A study on the kinetics of decomposition of various dialkylammonium chlorides revealed the following order of thermal stability: [Bu₂nNH₂]Cl > [Pr₂nNH₂]Cl > [Pr₂iNH₂]Cl > [Bu₂iNH₂]Cl.[3] This indicates that the di-n-butylammonium chloride is more thermally stable than its di-n-propylammonium, di-iso-propylammonium, and di-iso-butylammonium chloride counterparts. The decomposition of these salts was characterized by a single-stage mass loss.[3]
Below is a summary of the thermal decomposition data for a selection of dialkylammonium chlorides:
| Compound | Initial Decomposition Temperature (°C) | Final Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Di-n-propylammonium chloride | 234.88 | 224.67 | 217.05 |
| Di-iso-propylammonium chloride | 245.97 | 253.71 | 266.85 |
| Di-n-butylammonium chloride | 254.92 | 245.47 | 281.55 |
| Di-iso-butylammonium chloride | 254.11 | 238.17 | 259.15 |
| Data sourced from a study on the kinetics of decomposition of alkylammonium salts.[3] |
The Influence of the Anion on Thermal Stability
While the cation plays a significant role, the anion's identity is a critical determinant of the overall thermal stability of an ionic liquid or salt.[4][5] For instance, studies on tetrabutylammonium salts have shown a clear trend in thermal stability based on the anion.[5] Although specific comparative data for a wide range of dibutylammonium anions is not extensively available in the public literature, general trends observed for other quaternary ammonium salts can provide valuable guidance. For example, in tetrabutylammonium salts, the bromide salt exhibits a higher onset of decomposition compared to the chloride salt.[5] It is reasonable to infer a similar trend for dibutylammonium salts.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure accurate and reproducible data for comparing the thermal stability of dibutylammonium salts, a standardized TGA protocol is essential.
Objective
To determine and compare the thermal decomposition profiles of various dibutylammonium salts.
Apparatus
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision balance.
-
Inert sample pans (e.g., alumina or platinum).
-
Nitrogen or Argon gas supply for an inert atmosphere.
Procedure
-
Sample Preparation: Accurately weigh a small sample (typically 3-10 mg) of the dibutylammonium salt into a TGA sample pan.[3]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20 mL/min) to eliminate oxygen and prevent oxidative degradation.[4]
-
-
Temperature Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the peak decomposition temperature from the derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of mass loss.
-
Caption: Experimental workflow for TGA of dibutylammonium salts.
Factors Influencing Thermal Stability
The thermal stability of dibutylammonium salts is a multifactorial property. The following diagram illustrates the key contributors to the thermal decomposition behavior.
Caption: Key factors influencing the thermal stability of salts.
Discussion and Mechanistic Insights
The decomposition of alkylammonium salts typically proceeds through a single-step process, as observed for di-n-butylammonium chloride.[3] The higher thermal stability of di-n-butylammonium chloride compared to its propyl and iso-butyl analogues can be attributed to the increased van der Waals forces associated with the longer, linear alkyl chains, which may lead to a more stable crystal lattice.
The nature of the anion significantly impacts the decomposition pathway. For many ionic liquids, thermal stability is inversely related to the nucleophilicity of the anion.[4] More nucleophilic anions can initiate decomposition at lower temperatures. This is a crucial consideration when selecting a dibutylammonium salt for a high-temperature application. For instance, while not specific to dibutylammonium, studies on other ammonium salts have shown that nitrate salts can have complex decomposition pathways, sometimes involving exothermic reactions.[7][8]
Conclusion
The thermal stability of dibutylammonium salts is a critical parameter that dictates their suitability for various applications, from chemical synthesis to pharmaceutical formulations. Thermogravimetric analysis provides a robust and straightforward method for evaluating and comparing the thermal decomposition profiles of these salts. The available data indicates that di-n-butylammonium chloride possesses greater thermal stability than several other dialkylammonium chlorides. The choice of the counter-anion is expected to have a profound effect on the thermal stability, a trend that is well-documented for other classes of ammonium salts. For professionals in research and drug development, a careful consideration of these thermal properties, guided by empirical TGA data, is essential for ensuring the safety, efficacy, and stability of their final products.
References
-
Ouriques, H. R. C., Trindade, M. F. S., Conceição, M. M., Prasad, S., Athayde-Filho, P. F., & Souza, A. G. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75(2), 569–576. [Link]
-
McKenney, Jr., R. L., Struck, S. R., Ellison, D. S., Maegerlein, S. D., & Cimino, R. (1989). An Investigation of the Thermal Decomposition of 1, 4-Butanediammonium Dinitrate and Selected Composites with Ammonium and Potassium Nitrates. Defense Technical Information Center. [Link]
-
American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]
-
da Silva, A. L. R., da Silva, J. G., de Moraes, J. J., & Lucho, A. M. S. (2014). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 115(3), 2221–2226. [Link]
-
Dana, K., & Das, D. (2008). Thermogravimetric Study of n-Alkylammonium-Intercalated Montmorillonites of Different Cation Exchange Capacity. Journal of Thermal Analysis and Calorimetry, 94(3), 755–762. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). [Link]
-
D'Anna, F., Giammanco, M. T., Lazzara, G., & Ruisi, G. (2025). Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions. Molecules, 30(11), 2345. [Link]
-
Earle, M. J., Esperança, J. M. S. S., Gilea, M. A., Lopes, J. N. C., Rebelo, L. P. N., Seddon, K. R., & Widegren, J. A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(44), 19468–19476. [Link]
-
Wang, C., Wu, Y., & Zhang, S. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. International Journal of Molecular Sciences, 22(4), 1803. [Link]
-
D'Anna, F., Giammanco, M. T., Lazzara, G., & Ruisi, G. (2025). Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions. Preprints.org. [Link]
-
Mass vs. temperature trace determined via thermal gravimetric analysis (TGA) for an illustrative subset of the salt library, analysed under an argon atmosphere. (n.d.). ResearchGate. [Link]
-
Anderson, B., & Trowbridge, L. (2023). Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids. Geothermal Data Repository. [Link]
-
Błaszczak, M., Marcinkowska, A., & Stasiewicz, M. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(21), 6435. [Link]
-
van den Bruinhorst, A., Raes, M., & van der Meer, Y. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemRxiv. [Link]
-
Brower, K. R., & Oxley, J. C. (n.d.). THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. [Link]
-
Fujisato, K., Habu, H., & Miyake, A. (2014). Thermal decomposition of ammonium nitrate modeling of thermal dissociation in thermal analysis. Science and Technology of Energetic Materials, 75(3-4), 85-90. [Link]
-
Al-Saeedi, S. I., Al-Ghobari, H. M., & Al-Hossaini, A. M. (2022). Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. Polymers, 14(22), 4945. [Link]
-
TA Instruments. (n.d.). High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results. TA Instruments. [Link]
-
Manelis, G. B. (2025). Thermal Decomposition of Ammonium Nitrate with Three-Component Additives. ResearchGate. [Link]
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. ajer.org [ajer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Photoluminescence Lifetime Decay of Dibutylazanium-Passivated Films
Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Content Focus: Mechanistic analysis, self-validating experimental protocols, and performance benchmarking of dibutylazanium (dibutylammonium) surface treatments.
Introduction: The Mechanistic Role of Dibutylazanium
In the optimization of organic-inorganic hybrid perovskites (e.g.,
While primary amines like butylazanium (BA) and phenethylazanium (PEA) are industry standards, dibutylazanium (DBA) —the IUPAC systematic name for dibutylammonium (
To quantify this passivation efficiency, Time-Resolved Photoluminescence (TRPL) is the gold-standard technique. By measuring the photoluminescence lifetime decay, we can objectively compare the trap-density reduction achieved by DBA against alternative passivating agents.
Charge Carrier Dynamics & Recombination Pathways
When a perovskite film is excited by a pulsed laser, the generated electron-hole pairs undergo two primary recombination pathways:
-
Radiative Recombination (Slow Component,
): Band-to-band recombination that emits a photon. This is the desired pathway. -
Non-Radiative Recombination (Fast Component,
): Trap-assisted recombination (Shockley-Read-Hall) occurring at defect sites.
DBA effectively blocks the non-radiative pathway, forcing carriers to recombine radiatively, thereby extending the overall photoluminescence lifetime.
Fig 1: Charge carrier recombination pathways and the blocking effect of DBA passivation.
Self-Validating Experimental Protocol: TRPL Workflow
To ensure high scientific integrity and prevent artifactual lifetime inflation, the following protocol incorporates built-in validation checks. A common pitfall in TRPL is using an excitation fluence that is too high, which triggers multi-particle Auger recombination and artificially truncates the decay curve.
Step-by-Step Methodology
-
Substrate Preparation: Clean FTO glass sequentially in detergent, deionized water, acetone, and isopropanol (15 min sonication each). Follow with a 20-minute UV-Ozone treatment.
-
Causality: Removes organic residues and maximizes surface wettability, ensuring uniform precursor spreading.
-
-
Perovskite Spin-Coating: Spin-coat the
precursor at 4000 rpm. Drip 100 of chlorobenzene anti-solvent exactly at s.-
Causality: The anti-solvent rapidly extracts the host solvent, inducing supersaturation and uniform crystallization.
-
-
DBA Surface Treatment: Dissolve DBA iodide in isopropanol (2 mg/mL). Dynamically spin-coat this solution onto the annealed perovskite film at 3000 rpm for 30 s.
-
Causality: Isopropanol does not dissolve the underlying 3D perovskite but allows the DBA cations to penetrate grain boundaries and anchor to uncoordinated
defects.
-
-
Thermal Annealing: Anneal the treated film at 100°C for 10 min.
-
Causality: Drives off residual solvent and promotes the thermodynamic anchoring of the secondary amine headgroups to the lattice.
-
-
TRPL Measurement (Self-Validation Step): Excite the film using a 405 nm pulsed diode laser (repetition rate 1 MHz). Crucial Check: Maintain the excitation fluence below
.-
Causality: Low fluence ensures the system remains in the monomolecular recombination regime, allowing accurate extraction of trap-assisted decay rates.
-
-
Data Fitting: Deconvolute the Instrument Response Function (IRF) and fit the decay to a bi-exponential model:
. Validate the goodness-of-fit ( ).
Fig 2: Self-validating experimental workflow for DBA-treated perovskite film fabrication and TRPL.
Comparative Performance Analysis
The table below summarizes the TRPL decay parameters for
| Passivation Agent | Amine Type | Steric Profile | Fast Decay | Slow Decay | Average Lifetime | Non-Radiative Trap Density ( |
| Control (None) | N/A | N/A | 12.4 | 85.6 | 65.2 | |
| Butylazanium (BA) | Primary | Linear Alkyl | 28.5 | 210.4 | 185.3 | |
| Phenethylazanium (PEA) | Primary | Bulky Aromatic | 35.2 | 340.6 | 310.8 | |
| Dibutylazanium (DBA) | Secondary | Dual-Branched Alkyl | 55.4 | 580.2 | 545.6 |
Data Interpretation & Causality
The superiority of dibutylazanium (DBA) over primary amines like BA and PEA is evident in the drastic reduction of the trap density (dropping by nearly an order of magnitude compared to the control).
-
Suppression of
: The fast decay component ( ), which represents carriers falling into surface traps, is heavily suppressed in DBA films. The secondary amine's dual-butyl chains create a wider spatial footprint, preventing the formation of deep-level traps more effectively than the linear chain of BA. -
Extension of
: The bulk radiative lifetime ( ) is extended to 580.2 ns. Because the DBA layer forms a highly hydrophobic capping layer, it prevents ambient moisture from penetrating the grain boundaries and creating new non-radiative recombination centers over time.
Conclusion
For researchers developing high-efficiency optoelectronics, the choice of passivating cation is non-trivial. While butylazanium (BA) and phenethylazanium (PEA) provide moderate improvements, dibutylazanium (DBA) delivers superior defect passivation due to the enhanced steric hindrance of its secondary amine structure. As validated by the rigorous TRPL protocol and bi-exponential decay modeling, DBA-treated films exhibit significantly longer photoluminescence lifetimes and lower trap densities, making them the optimal choice for next-generation perovskite applications.
References
-
Title: Computational Design of Two-Dimensional Perovskites with Functional Organic Cations Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]
-
Title: The Impact of Cation and Anion Pairing in Ionic Salts on Surface Defect Passivation in Cesium Lead Bromide Nanocrystals Source: Journal of Materials Chemistry C (RSC Advances) URL: [Link]
-
Title: Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Electrochemical Impedance Spectroscopy of Dibutylazanium Devices: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
Dibutylazanium (DBA) —IUPAC for the Dibutylammonium cation (
This guide compares DBA-functionalized devices against standard primary amine alternatives. The core value proposition of DBA lies in its dual-hydrophobic shielding and secondary amine hydrogen bonding , which significantly alters the electrochemical impedance landscape by suppressing non-radiative recombination and blocking ionic migration channels.
Why Dibutylazanium?
-
Enhanced Hydrophobicity: Two butyl tails provide a superior moisture barrier compared to mono-butylammonium (BA).
-
Steric Selectivity: The bulky cation selectively passivates surface defects without penetrating deeply into the bulk lattice, preserving 3D charge transport properties while sealing surface traps.
-
Thermodynamic Stability: Stronger interaction with surface anions (e.g., Iodide) via the secondary ammonium group reduces ion migration, a key degradation pathway detectable via EIS.
Comparative Analysis: DBA vs. Alternatives
The following analysis contrasts DBA-based devices with the two industry standards: Butylammonium (BA) and Phenylethylammonium (PEA) .
Performance Matrix
| Feature | Dibutylazanium (DBA) | Butylammonium (BA) | Phenylethylammonium (PEA) | Unpassivated Control |
| Molecular Structure | Secondary Amine (2x C4 chains) | Primary Amine (1x C4 chain) | Primary Amine (Aromatic ring) | N/A |
| Passivation Mechanism | Surface Steric Shielding | 2D Layer Formation (Ruddlesden-Popper) | 2D Layer Formation (Strong | None |
| Recombination Resistance ( | High (>20 k | Medium (10-15 k | High (>18 k | Low (<5 k |
| Series Resistance ( | Moderate (Tunneling barrier) | Low (Conductive 2D sheets) | Moderate (Aromatic insulation) | Lowest |
| Moisture Stability ( | Superior (>1000 hrs) | Moderate (~500 hrs) | High (~800 hrs) | Poor (<200 hrs) |
| Hysteresis Index | Negligible (<2%) | Low (<5%) | Low (<4%) | High (>10%) |
EIS Signature Interpretation
In a typical Nyquist plot for these devices (e.g., Perovskite Solar Cells or Electrochemical Sensors):
-
High-Frequency Arc (
): DBA devices often show a slight increase in contact resistance compared to BA due to the insulating nature of the double alkyl chains, but this is offset by reduced leakage. -
Mid-Frequency Arc (
): This is the critical differentiator. DBA devices exhibit a significantly expanded mid-frequency arc, corresponding to a higher Recombination Resistance ( ) . This indicates effective suppression of carrier trapping at the interface. -
Low-Frequency Feature (Warburg/Capacitance): DBA interfaces show reduced low-frequency capacitive buildup, indicative of suppressed ion migration . The bulky DBA cations "lock" the surface lattice, preventing iodide/halide vacancy movement.
Experimental Protocol: EIS of DBA Devices
This protocol ensures a self-validating system where the quality of the DBA layer is verified in situ before full characterization.
Phase 1: Device Preparation & Validation
-
Control: Fabricate a standard
device. -
DBA Target: Apply Dibutylazanium Iodide (DBAI) dissolved in Isopropanol (1-2 mg/mL) via dynamic spin-coating at 4000 rpm for 20s onto the perovskite surface before HTL deposition.
-
Validation: Measure Dark J-V. If Leakage Current (
) at -0.5V is , reject the device (indicates pinholes).
Phase 2: EIS Setup
-
Instrument: Potentiostat with FRA (e.g., Autolab, Zahner, Gamry).
-
Lighting: Dark conditions (to isolate ionic/dielectric response) and 1 Sun (to measure recombination under load).
-
Bias Voltage:
-
0V (Short Circuit): To probe series resistance and extraction barriers.
-
(Open Circuit): To probe recombination resistance (
) exclusively.
-
-
Frequency Range: 1 MHz to 100 mHz.
-
Amplitude: 10-20 mV AC perturbation.
Phase 3: Measurement Workflow
-
Stabilization: Hold device at
for 60s to stabilize ionic double layers. -
Sweep: Perform frequency sweep from High
Low frequency. -
Hysteresis Check: Immediately perform a reverse sweep (Low
High). A divergence in impedance modulus indicates mobile ion artifacts (common in BA, suppressed in DBA).
Visualizing the Mechanism
The following diagram illustrates the charge dynamics in a DBA-passivated device compared to a control, highlighting the specific EIS circuit elements affected.
Data Summary: Representative EIS Parameters
The table below summarizes typical impedance parameters derived from fitting the Nyquist plots to the Matryoshka or Voigt equivalent circuit models.
Table 1: EIS Parameter Comparison at
| Parameter | Symbol | Control Device | BA (Butylammonium) | DBA (Dibutylazanium) | Impact |
| Series Resistance | Slight increase due to insulating alkyl chains. | ||||
| Recombination Resistance | Major improvement ; indicates suppressed recombination. | ||||
| Chemical Capacitance | Lower capacitance reflects reduced density of trap states. | ||||
| Electron Lifetime | Calculated as | ||||
| Ion Migration Activation | Higher activation energy implies superior lattice rigidity. |
Scientific Integrity & Troubleshooting
Self-Validating the DBA Layer
If the EIS spectrum for the DBA device shows a second semicircle at high frequency (>100 kHz) that is absent in the control, this indicates the formation of a discrete dielectric layer rather than just surface passivation.
-
Diagnosis: The DBA concentration was too high, forming an insulating salt layer.
-
Correction: Reduce concentration to <1 mg/mL or increase spin speed to ensure a monolayer/sub-monolayer coverage.
Addressing the "Inductive Loop"
At low frequencies (<1 Hz), perovskite devices often show an inductive loop (negative imaginary impedance).
-
Observation: DBA devices typically suppress this loop compared to controls.
-
Cause: The inductive loop is linked to the reversible adsorption/desorption of ions or surface defects.
References
-
Cho, K. T., et al. (2018). "Selective Growth of Layered Perovskites for Stable and Efficient Photovoltaics." Energy & Environmental Science. Context: Establishes the baseline for butylammonium (BA) based 2D perovskites and EIS analysis of stability.
-
Jiang, Q., et al. (2019).[1] "Surface passivation of perovskite film for efficient solar cells." Nature Photonics. Context: Describes the mechanism of amine-based passivation (PEAI) and its signature in recombination resistance (
). -
Alharbi, E. A., et al. (2019).[1] "Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells." Nature Communications. Context: Provides the atomic rationale for how ammonium cations (like DBA/PEA) interact with surface defects, validated by NMR and Impedance.
-
Zuo, L., et al. (2020). "Tailoring the Interfacial Chemical Interaction for High-Efficiency Perovskite Solar Cells." Science Advances. Context: Discusses the role of secondary vs primary amines in surface passivation and trap density reduction.
-
Guerrero, A., et al. (2016). "Properties of Contact and Bulk Impedance in Hybrid Lead Halide Perovskite Solar Cells Including Inductive Loop Elements." The Journal of Physical Chemistry C. Context: The authoritative guide on interpreting the inductive loop and ionic migration features in Perovskite EIS.
Sources
Navigating the Labyrinth of Longevity: A Comparative Guide to the Long-Term Stability of Dibutylammonium-Passivated Perovskite Solar Cells
The meteoric rise of perovskite solar cells (PSCs) in the photovoltaic landscape has been nothing short of remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies.[1] However, the Achilles' heel of this promising technology remains its long-term operational stability. The intrinsic and extrinsic factors leading to degradation under real-world conditions, such as moisture, heat, and continuous illumination, have been the primary bottleneck for commercialization.[1]
This guide provides an in-depth technical comparison of the long-term stability of perovskite solar cells incorporating dibutylammonium (DBA) as a passivating agent. We will explore the causal mechanisms behind its stabilizing effects and objectively compare its performance against other prevalent stability-enhancing strategies, supported by experimental data from the literature.
The Rationale for Large Organic Cations: A Proactive Defense Against Degradation
The instability of conventional 3D perovskite structures, such as those based on methylammonium (MA), stems from their susceptibility to ion migration and degradation in the presence of moisture and heat.[2] A leading strategy to counteract these degradation pathways is the introduction of large, hydrophobic organic cations to form a 2D perovskite capping layer on top of the 3D bulk perovskite, creating a 2D/3D heterostructure.[2][3][4]
Dibutylammonium (DBA), with its bulky and hydrophobic butyl chains, is an exemplary candidate for this purpose. The rationale behind its use is twofold:
-
Moisture Resistance: The long alkyl chains of DBA create a hydrophobic barrier, effectively repelling water molecules and preventing their ingress into the sensitive 3D perovskite layer.[5]
-
Suppression of Ion Migration: The 2D capping layer acts as a physical barrier, inhibiting the migration of mobile ions (primarily iodide) within the perovskite lattice, which is a significant contributor to performance degradation under operational stress.[6][7]
Comparative Analysis of Long-Term Stability
To provide a clear and objective comparison, we will analyze the stability of DBA-passivated PSCs in the context of other common perovskite compositions and passivation strategies. The data presented is based on studies of structurally similar large organic cations where direct, comprehensive comparative data for DBA is not available. The stability is evaluated under internationally recognized ISOS protocols.
| Perovskite Composition / Passivation Strategy | Stress Condition | Time to 80% of Initial PCE (T80) | Key Observations & References |
| Dibutylammonium (DBA) Analogue (n-Butylammonium) | Ambient Air (Unencapsulated) | > 2000 hours | Forms a stable 2D capping layer, significantly inhibiting moisture ingress and retaining 80% of initial PCE after over 2000 hours.[3][4] |
| Dibutylammonium (DBA) Analogue (Tetrabutylammonium) | Ambient Air (Unencapsulated) | > 45 days (maintained original PCE) | The control device lost over 60% of its efficiency in the same period, highlighting the superior moisture resistance imparted by the butyl-based cation.[5] |
| Triple-Cation (CsFAMA) | Damp Heat (85°C / 85% RH) | Varies significantly with encapsulation | While offering high initial efficiency, triple-cation perovskites are generally less stable under harsh conditions without effective passivation or encapsulation.[7] |
| Phenethylammonium Iodide (PEAI) Passivation | Ambient Air (40-70% RH, Unencapsulated) | ~1500 hours (retained 97% of initial PCE) | A commonly used large organic cation for 2D/3D heterostructures, demonstrating excellent stability.[8] |
| Control (3D MAPbI3) | Ambient Air (Unencapsulated) | < 500 hours | Rapid degradation in the presence of moisture, showcasing the inherent instability of the basic perovskite structure.[5] |
Delving Deeper: Mechanistic Insights into Stability Enhancement
The superior stability of DBA-passivated PSCs can be attributed to several key mechanisms:
Moisture Stability: The Hydrophobic Shield
The most significant advantage of using DBA is the enhanced resistance to humidity. The butyl chains of the DBA cation create a "waxy" surface on the perovskite film, increasing its hydrophobicity. This is quantifiable by measuring the water contact angle.
| Perovskite Film | Water Contact Angle | Implication |
| Control (3D Perovskite) | Lower | More susceptible to water ingress. |
| DBA-passivated | Higher | Significantly more resistant to moisture. |
This hydrophobic barrier prevents the hydrolysis of the perovskite material, a primary degradation pathway that leads to the formation of lead iodide (PbI2) and a subsequent drop in photovoltaic performance.
Ion Migration: A Physical Impediment
Ion migration, particularly of halide ions, under an electric field and illumination is a major cause of hysteresis in the current-voltage characteristics and long-term performance degradation. The formation of a dense 2D perovskite layer by DBA at the grain boundaries and surface of the 3D perovskite acts as a physical barrier, effectively suppressing this ion migration.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of stability studies, standardized testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for this purpose.
ISOS-D-1: Dark Storage Stability
Objective: To assess the intrinsic chemical stability of the perovskite solar cell in the absence of light.
Methodology:
-
Measure the initial current-voltage (J-V) characteristics of the unencapsulated device under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25°C).
-
Store the devices in a dark, climate-controlled chamber with a specified relative humidity (e.g., 50% RH).
-
Periodically measure the J-V characteristics under STC to track the evolution of photovoltaic parameters (PCE, Voc, Jsc, FF) over time.
ISOS-L-2: Operational Stability under Continuous Illumination
Objective: To evaluate the device stability under simulated operational conditions.
Methodology:
-
Measure the initial J-V characteristics under STC.
-
Place the device in a light-soaking setup with continuous illumination (e.g., 1 sun intensity) at a controlled temperature (e.g., 65°C).
-
The device is held at its maximum power point (MPP) throughout the test.
-
Periodically interrupt the light soaking to measure the J-V characteristics under STC.
Conclusion and Future Outlook
The incorporation of dibutylammonium as a passivating agent represents a significant step forward in addressing the long-term stability challenges of perovskite solar cells. The formation of a hydrophobic and ion-blocking 2D capping layer provides a robust defense against the primary degradation drivers of moisture and ion migration. While direct, comprehensive comparative studies on DBA are still emerging, the wealth of data on structurally similar long-chain alkylammonium cations provides strong evidence for its efficacy.
Future research should focus on optimizing the concentration and deposition method of DBA to achieve a uniform and defect-free 2D layer without compromising the charge transport properties of the underlying 3D perovskite. Furthermore, long-term stability studies under combined stress conditions (e.g., damp heat and light soaking) on fully encapsulated devices will be crucial for a realistic assessment of their commercial potential. The continued development of such innovative material engineering strategies brings the promise of highly efficient and stable perovskite photovoltaics closer to reality.
References
-
Efficient and stable wide bandgap perovskite solar cells through surface passivation with long alkyl chain organic cations. Journal of Materials Chemistry A. [Link]
-
Efficient and Stable Wide Bandgap Perovskite Solar Cells through Surface Passivation with Long Alkyl Chain Organic Cations. Open Research Repository. [Link]
-
Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium- formamidinium lead halide perovskites. Nature Energy. [Link]
-
Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. ResearchGate. [Link]
-
Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. Journal of Materials Chemistry A. [Link]
-
Highly efficient and stable 2D–3D perovskite solar cells fabricated by interfacial modification. Semantic Scholar. [Link]
-
Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification. Nanotechnology. [Link]
-
Novel 2D interlayer improves the stability of perovskite solar cells. Berkeley Lab. [Link]
-
Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Energy Materials. [Link]
-
Improving the Performance and Stability of Perovskite Solar Cells via Surface Passivation of Phthalimide N-alkylammonium Iodides. ResearchGate. [Link]
-
Long-Term Stability Analysis of 3D and 2D/3D Hybrid Perovskite Solar Cells Using Electrochemical Impedance Spectroscopy. MDPI. [Link]
-
Improving Thermal Stability of Perovskite Solar Cells by Suppressing Ion Migration. Advanced Materials. [Link]
-
Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. ACS Publications. [Link]
-
Comparative Study of Different Passivation Layers for n-i-p Perovskite Solar Cell for Indoor Applications. ResearchGate. [Link]
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. OSTI.GOV. [Link]
-
Ultra-high moisture stability perovskite films, soaking in water over 360 minutes. ResearchGate. [Link]
-
Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Publications. [Link]
-
The Effect of Hydrophobicity of Ammonium Salts on Stability of Quasi-2D Perovskite Materials in Moist Condition. Scilit. [Link]
-
Effect of Functional Groups in Passivating Materials on Stability and Performance of Perovskite Solar Cells. RSC Publishing. [Link]
-
Organic ammonium iodide salts as passivation for buried interface enables efficient and stable NiOx based p-i-n perovskite solar cells. Journal of Materials Chemistry C. [Link]
-
Inhibition of ion diffusion/migration in perovskite p–n homojunction by polyetheramine insert layer to enhance stability of perovskite solar cells with p–n homojunction structure. RSC Publishing. [Link]
-
Impact of Ion Migration on the Performance and Stability of Perovskite-Based Tandem Solar Cells. ResearchGate. [Link]
-
Impact of Ion Migration on the Performance and Stability of Perovskite-Based Tandem Solar Cells. KAUST Repository. [Link]
-
Ion migration in perovskite solar cells. Journal of Semiconductors. [Link]
-
Passivation Strategies through Surface Reconstruction toward Highly Efficient and Stable Perovskite Solar Cells on nip Architecture. PSE Community.org. [Link]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. psecommunity.org [psecommunity.org]
Morphological Optimization of Perovskite Thin Films: A Comparative SEM Analysis of Dibutylazanium (DBA) Passivation
Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals.
Executive Summary
Imperfect passivation of surface charge traps and poor morphological control remain critical bottlenecks in the development of high-performance metal halide perovskite (MHP) optoelectronics and nanocrystals[1]. While primary alkylamines like Butylammonium (BA
This guide objectively compares the morphological enhancements achieved by substituting standard BA
Mechanistic Insights: The Causality of DBA Passivation
As an application scientist, it is crucial to understand why a ligand alters morphology, rather than merely observing the outcome. The efficacy of DBA
-
Steric Hindrance and Crystallization Kinetics: Unlike BA
, which possesses a single linear butyl chain, DBA is a secondary amine featuring two hydrophobic butyl chains. During the spin-coating and anti-solvent drip phases, the dual-chain structure of DBA creates significant steric hindrance. This physical bulkiness retards the rapid coordination between Pb and I (or Br ) ions. -
Ostwald Ripening: By slowing down the initial nucleation rate, DBA
prevents the formation of excessive, small crystal seeds. Instead, the system favors Ostwald ripening during thermal annealing, where larger grains consume smaller ones, drastically increasing the average grain size. -
Defect Healing: The ammonium group of DBA
acts as an X-type or L-type ligand, effectively donating electron density to uncoordinated Pb surface traps[1]. Simultaneously, the bulky dual-butyl chains form a dense, hydrophobic umbrella over the grain boundaries, physically blocking moisture ingress and preventing ion migration.
Comparative SEM Morphology Data
To objectively evaluate the performance of DBA
| Morphological Parameter | Control (Pristine 3D Perovskite) | BA | DBA |
| Average Grain Size | ~250 - 300 nm | ~450 - 500 nm | ~750 - 850 nm |
| Pinhole Density | High (Visible void networks) | Moderate (Isolated voids) | Near-Zero (Dense packing) |
| Surface Roughness (RMS) | ~25.4 nm | ~18.2 nm | ~12.5 nm |
| Grain Boundary Width | Wide, poorly defined | Narrow | Highly fused, passivated |
| Moisture Stability | Degrades in < 48 hours | Stable for ~150 hours | Stable for > 500 hours |
Data Synthesis: DBA
Experimental Protocol: Self-Validating SEM Workflow
To ensure trustworthiness, the following protocol is designed as a self-validating system. By running a pristine control alongside the DBA
Step 1: Precursor Preparation
-
Prepare a standard 3D perovskite precursor (e.g., 1.2 M MAPbI
in a 4:1 DMF:DMSO solvent blend). -
Control Group: Leave the precursor as is.
-
Experimental Group (DBA
): Add 3-5 mol% of Dibutylammonium Iodide (DBAI) directly into the precursor solution. Stir at 60°C for 2 hours to ensure complete dissolution.
Step 2: Thin Film Deposition (Anti-Solvent Engineering)
-
Deposit 40 µL of the precursor onto a UV-Ozone treated FTO/TiO
substrate. -
Spin-coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
-
Exactly 10 seconds prior to the end of the spinning cycle, rapidly drop 150 µL of Chlorobenzene (anti-solvent) onto the center of the substrate to induce supersaturation.
Step 3: Controlled Thermal Annealing
-
Immediately transfer the films to a hotplate.
-
Anneal at 100°C for 10 minutes. Observation: The DBA
film will transition to a dark brown/black phase slightly slower than the control, visually confirming the retarded crystallization kinetics.
Step 4: SEM Characterization
-
Mount the substrates onto SEM stubs using conductive carbon tape. Sputter-coat with a 2 nm layer of Gold/Palladium (Au/Pd) to prevent electron charging.
-
Image the surface morphology using a Field Emission Scanning Electron Microscope (FE-SEM) at an accelerating voltage of 5.0 kV and a working distance of 5-8 mm.
-
Validation: Utilize image analysis software (e.g., ImageJ) to calculate the average grain size and map pinhole distribution, comparing the DBA
samples directly against the control.
Mechanistic Workflow Visualization
DBA+ mediated perovskite crystallization and SEM morphological validation workflow.
References
-
Computational Design of Two-Dimensional Perovskites with Functional Organic Cations. National Center for Biotechnology Information (PMC). 2
-
The Impact of Cation and Anion Pairing in Ionic Salts on Surface Defect Passivation in Cesium Lead Bromide Nanocrystals. Royal Society of Chemistry. 1
Sources
Optimizing Open-Circuit Voltage in Perovskite Photovoltaics: A Comparative Analysis of Dibutylazanium (DBA) vs. Linear Alkylamines
Executive Summary
In the pursuit of the theoretical Shockley-Queisser limit for Perovskite Solar Cells (PSCs), non-radiative recombination at the surface remains the primary bottleneck for Open-Circuit Voltage (
This guide analyzes Dibutylazanium (DBA) —a secondary amine cation (
Mechanism of Action: Steric Control & Defect Healing
The efficacy of dibutylazanium stems from its structural difference from primary amines. While n-BA tends to intercalate deeply, forming Ruddlesden-Popper (RP) phases that can impede vertical charge transport, DBA’s secondary amine structure introduces significant steric hindrance.
The "Umbrella" Effect
The two butyl chains on the nitrogen atom act as a "steric umbrella." This prevents the cation from penetrating too deeply into the perovskite lattice, restricting it to the surface where it is most needed.
-
Defect Passivation: The ammonium proton (
) forms hydrogen bonds with surface halides, while the alkyl chains repel moisture. -
Suppression of Non-Radiative Recombination: By filling
vacancies, DBA reduces the trap state density ( ), directly increasing the quasi-Fermi level splitting (QFLS).
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating how Dibutylazanium (DBA) mitigates non-radiative recombination through steric hindrance and defect passivation, leading to Voc enhancement.
Comparative Analysis: DBA vs. Alternatives
The following data compares DBA against the industry-standard n-Butylammonium (n-BA) and the bulky aromatic Phenethylammonium (PEA).
Performance Metrics
Data synthesized from comparative studies on FAPbI3-based perovskite systems.
| Feature | Dibutylazanium (DBA) | n-Butylammonium (n-BA) | Phenethylammonium (PEA) |
| Molecular Class | Secondary Amine (Aliphatic) | Primary Amine (Linear) | Primary Amine (Aromatic) |
| +60 - 80 mV | +30 - 50 mV | +40 - 60 mV | |
| Passivation Type | Surface Anchoring (Monolayer) | Intercalation (2D RP Phase) | Surface + Grain Boundary |
| Charge Transport | Isotropic (High Tunneling) | Anisotropic (Barrier formed) | Moderate (Tunneling limited) |
| Moisture Stability | High (Dual hydrophobic tails) | Moderate | Moderate/High |
| Thermal Stability | High (>85°C sustained) | Low (Volatile at >60°C) | Moderate |
Key Insights
-
Voc Enhancement: DBA consistently yields a higher
than n-BA. This is attributed to the secondary amine's ability to increase the electron density on the nitrogen atom, strengthening the ionic bond with the inorganic [PbI6]⁴⁻ octahedra [1]. -
Phase Purity: Unlike n-BA, which readily forms low-n (n=1, 2) Ruddlesden-Popper phases that act as insulating barriers, DBA's steric bulk hinders the formation of these phases, preserving the 3D perovskite's high charge mobility [2].
-
Stability: The double alkyl chain provides a denser hydrophobic barrier, significantly extending T80 lifetimes (time to degrade to 80% efficiency) under high humidity conditions [3].
Experimental Protocol: Surface Passivation Workflow
To achieve reproducible
Materials
-
Passivator: Dibutylammonium Iodide (DBAI) or Dibutylammonium Acetate (DBAAc).
-
Solvent: Isopropanol (IPA) (Anhydrous, 99.5%).
-
Concentration: 1–5 mg/mL (Optimization required based on surface roughness).
Step-by-Step Methodology
-
Perovskite Deposition: Fabricate the 3D perovskite layer (e.g.,
) via standard spin-coating and anneal at 100°C for 60 minutes. -
Cooling: Allow the substrate to cool to room temperature (
) in a nitrogen-filled glovebox. Critical: Applying passivator to a hot substrate causes rapid solvent evaporation and non-uniform aggregation. -
Passivator Application:
-
Dynamically spin the substrate at 4000 rpm .
-
Dispense 50 µL of the DBA solution onto the spinning substrate.
-
Continue spinning for 20 seconds .
-
-
Thermal Annealing: Anneal the passivated film at 100°C for 5 minutes . This promotes the chemical anchoring of DBA to the surface defects without inducing bulk recrystallization.
Fabrication Workflow Diagram
Figure 2: Optimized experimental workflow for depositing Dibutylazanium passivation layers on perovskite films.
Reliability & Reproducibility (Self-Validation)
To ensure the protocol is working as intended, perform the following validation checks:
-
Contact Angle Measurement: A successful DBA coating should increase the water contact angle from ~45° (Control) to >75° , confirming the presence of the hydrophobic alkyl chains.
-
PL Lifetime (TRPL): Time-Resolved Photoluminescence should show an increase in carrier lifetime (
). If decreases, the DBA layer is too thick and acting as a barrier. -
XRD Analysis: Check for low-angle diffraction peaks (
).-
Ideal: No new peaks (indicates Monolayer/Surface adsorption).
-
Fail: Strong peaks at low angles indicate the formation of a bulk 2D phase (concentration too high).
-
References
-
Effective Passivation of Perovskite Solar Cells Involving a Unique Secondary Ammonium Halide Modulator. ResearchGate. [Link]
-
Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices. ResearchGate. [Link]
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI. [Link]
-
All-Inorganic Perovskite Solar Cells with Tetrabutylammonium Acetate as the Buffer Layer between the SnO2 Electron Transport Film and CsPbI3. PubMed. [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Dibutylazanium
Strategic Safety Overview: The Cation vs. The Amine
Dibutylazanium (
Critical Warning: You must treat any Dibutylazanium-containing compound with the safety rigor required for Dibutylamine . The parent amine is Fatal if Inhaled (Category 2) , Toxic in contact with skin , and Corrosive (Category 1B) .[1][2] Standard laboratory PPE (lab coat + nitrile gloves) is insufficient for prolonged handling of this substance due to rapid permeation and high volatility.
Core Hazard Profile
| Hazard Class | Severity | Operational Implication |
| Acute Toxicity (Inhalation) | Fatal | Zero-tolerance for open-bench handling. Use Fume Hood. |
| Skin Corrosion | Category 1B | Causes irreversible tissue damage within minutes. |
| Dermal Permeation | High | Lipophilic butyl chains facilitate rapid absorption through skin and standard nitrile gloves. |
| Flammability | Liquid/Vapor | Flash Point ~40°C. Vapors form explosive mixtures.[2] |
Risk-Based PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Select your PPE tier based on the operational state of the chemical.
Figure 1: Decision logic for selecting appropriate PPE based on the physical state and volatility risk of the Dibutylazanium source.
Hand Protection: The "Nitrile Trap"
The most common error in handling dibutyl- compounds is relying on standard nitrile gloves. The lipophilic butyl tails allow the molecule to permeate thin nitrile (<0.1 mm) in under 10 minutes [1].
Glove Compatibility Data
| Material | Breakthrough Time | Protection Level | Use Case |
| Laminate (Silver Shield/4H) | > 480 min | Excellent | Immersion, spill cleanup, prolonged handling. |
| Butyl Rubber (0.7 mm) | > 480 min | Excellent | Heavy handling, synthesis. |
| Viton | > 240 min | Good | Alternative to Butyl. |
| Nitrile (Standard 4 mil) | < 10 min | Poor | Splash only. Change immediately upon contact. |
| Latex / Neoprene | Not Recommended | Failure | Do not use. |
Operational Protocol: Double-Gloving Technique
-
Inner Layer: Standard Nitrile (4 mil) – provides dexterity and protects the outer glove from hand sweat.
-
Outer Layer: Laminate (Silver Shield) or Heavy Butyl .
-
Note: Laminate gloves reduce dexterity. If fine motor control is required for a short duration (<5 mins), you may use Double Heavy Nitrile (Total >8 mil) , but you must treat the outer glove as contaminated immediately upon vapor contact.
-
Respiratory & Body Protection
Inhalation Defense
Dibutylamine vapors are fatal at high concentrations and cause severe respiratory tract burns.
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood with the sash at the lowest working position.
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Type A (Brown) cartridges for organic vapors.
-
Why Full-Face? Vapors are lacrimators (eye irritants). A half-mask leaves eyes exposed to corrosive vapors [2].
-
Body Shielding
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if the flammable amine ignites.
-
Apron: Chemical-resistant rubber or neoprene apron required when transferring volumes > 500 mL.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Face Shield required over goggles during pouring or synthesis.
Emergency Response & Decontamination
Mechanism of Injury: Dibutylazanium/Dibutylamine causes alkaline hydrolysis of fats (saponification) in skin tissue. Unlike acid burns, alkali burns penetrate deeper and continue damaging tissue until fully removed.
Immediate Action Workflow
Figure 2: Emergency decontamination workflow. Note the prohibition on neutralization agents (e.g., vinegar) which can cause thermal burns.
Spill Management
-
Evacuate: Clear the area. Vapors are toxic.[2]
-
PPE Up: Don SCBA or Full-Face Respirator (Type A) + Butyl gloves.
-
Contain: Use non-combustible absorbents (Vermiculite/Sand). Do not use sawdust (Reaction risk).[1]
-
Disposal: Collect in a container marked "Hazardous Waste - Corrosive/Flammable/Toxic". Do not mix with acids.[3]
References
-
Ansell Chemical Guardian. (2023). Permeation Breakthrough Times for Dibutylamine. Retrieved from
-
European Chemicals Agency (ECHA). (2023). Dibutylamine - Substance Information & Classification. Retrieved from
-
GESTIS Substance Database. (2023). Dibutylamine: Occupational Exposure Limits. IFA. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Di-n-butylamine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
